Technical Documentation Center

2-Heptyn-4-one, 1-methoxy- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Heptyn-4-one, 1-methoxy-
  • CAS: 32904-88-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 1-Methoxy-2-heptyn-4-one

Executive Summary This technical guide details the synthesis of 1-methoxy-2-heptyn-4-one , a functionalized -acetylenic ketone (ynone). Ynones are critical pharmacophores and intermediates in the synthesis of heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-methoxy-2-heptyn-4-one , a functionalized


-acetylenic ketone (ynone). Ynones are critical pharmacophores and intermediates in the synthesis of heterocycles (pyrazoles, pyrimidines) and natural products.[1][2]

While direct acylation of alkynes is possible, this guide prioritizes the Organolithium Addition-Oxidation pathway. This two-stage protocol offers superior regiocontrol and yield compared to direct acyl chloride coupling, which frequently suffers from over-addition (tertiary alcohol formation). The protocol utilizes commercially available methyl propargyl ether and butyraldehyde, employing a lithiation-addition sequence followed by a chemoselective oxidation.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the propargylic anion and the availability of the aldehyde partner.

Logic Flow
  • Functional Group Interconversion (FGI): The ketone at C4 is derived from the corresponding secondary alcohol (1-methoxyhept-2-yn-4-ol).

  • Disconnection (C3-C4): The bond between the alkyne and the propyl chain is formed via nucleophilic attack of a propargylic anion onto a carbonyl electrophile.

  • Starting Materials: Methyl propargyl ether (nucleophile) and Butyraldehyde (electrophile).

Retrosynthesis Target Target: 1-Methoxy-2-heptyn-4-one (Ynone) Alcohol Intermediate: 1-Methoxyhept-2-yn-4-ol (Propargylic Alcohol) Target->Alcohol Oxidation (FGI) Precursors Start: Methyl Propargyl Ether + Butyraldehyde Alcohol->Precursors C-C Disconnection

Figure 1: Retrosynthetic logic prioritizing the formation of the C3-C4 bond via nucleophilic addition.

Experimental Pathway: Organolithium Addition-Oxidation

Stage 1: Nucleophilic Addition

Objective: Synthesis of 1-methoxyhept-2-yn-4-ol. Mechanism: Lithiation of the terminal alkyne followed by 1,2-addition to the aldehyde.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]Role
Methyl Propargyl Ether (3-Methoxy-1-propyne)1.0Nucleophile Precursor
n-Butyllithium (n-BuLi) (2.5 M in hexanes)1.05Strong Base
Butyraldehyde (Butanal)1.1Electrophile
THF (Anhydrous)SolventMedium
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Charge the flask with anhydrous THF and Methyl Propargyl Ether. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 30 minutes.

    • Mechanistic Note: The proton at the terminal alkyne (

      
      ) is selectively removed to form the lithium acetylide species.
      
    • Hold: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Addition: Add Butyraldehyde (dissolved in minimal THF) dropwise to the cold acetylide solution.

    • Observation: The reaction is exothermic; maintain internal temperature below -60 °C to prevent side reactions.

  • Workup: Allow the mixture to warm to 0 °C over 2 hours. Quench with saturated aqueous

    
    . Extract with diethyl ether (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude alcohol is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).[3]

Stage 2: Chemoselective Oxidation

Objective: Conversion of the secondary alcohol to the ynone. Choice of Oxidant: While Jones Reagent is classic, Manganese Dioxide (MnO₂) or Dess-Martin Periodinane (DMP) are preferred to avoid acid-catalyzed hydration of the alkyne or ether cleavage.

Protocol (Activated MnO₂ Method)
  • Reaction: Dissolve the intermediate alcohol (1-methoxyhept-2-yn-4-ol) in Dichloromethane (DCM).

  • Addition: Add activated

    
     (10–20 equivalents by mass).
    
    • Note: A large excess is required due to the heterogeneous surface-area-dependent mechanism.

  • Agitation: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (disappearance of alcohol spot).

  • Filtration: Filter the slurry through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the crude ynone.

  • Final Purification: Distillation under reduced pressure (Kugelrohr) or column chromatography.[3]

ReactionWorkflow Step1 Step 1: Lithiation (-78°C, THF, n-BuLi) Step2 Step 2: Addition (+ Butyraldehyde) Step1->Step2 Inter Intermediate: Alkynyl Alcohol Step2->Inter Step3 Step 3: Oxidation (MnO2 or DMP) Inter->Step3 Product Final Product: 1-Methoxy-2-heptyn-4-one Step3->Product

Figure 2: Step-by-step reaction workflow from precursor to final ynone.

Critical Process Parameters (CPPs) & Safety

Safety: Handling n-Butyllithium
  • Pyrophoric Hazard: n-BuLi ignites on contact with air/moisture. All transfers must use canula techniques or gas-tight syringes under positive nitrogen pressure.

  • Temperature Control: The lithiation must occur at low temperatures (-78 °C) to prevent the base from attacking the THF solvent (via

    
    -deprotonation and fragmentation).
    
Chemoselectivity in Oxidation[13]
  • Avoid Acidic Oxidants: Strong acidic conditions (e.g., unbuffered Jones Reagent) can cause the hydration of the alkyne to a 1,3-diketone or cleavage of the acid-labile methyl ether.

  • Recommendation: If MnO₂ is too slow, use Dess-Martin Periodinane (1.1 equiv) in DCM at 0 °C to RT. It is neutral and highly selective for alcohols over alkynes/ethers [1].

Analytical Validation

The following spectroscopic signatures confirm the structure of 1-methoxy-2-heptyn-4-one .

NucleusSignal TypePredicted Shift (

, ppm)
Assignment

H NMR
Singlet3.40 - 3.45

(Methoxy)
Singlet4.20 - 4.30

(Propargylic C1)
Triplet2.50 - 2.60

(

to Carbonyl, C5)
Multiplet1.60 - 1.75

(C6)
Triplet0.90 - 0.95

(Terminal Methyl, C7)

C NMR
Peak~188.0

(Ketone)
Peak~90.0 & 85.0

(Alkyne carbons)
IR Band~2200


stretch (Weak/Medium)
Band~1670


stretch (Conjugated)

References

  • Dess, D. B., & Martin, J. C. (1983). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 105(16), 5496-5498.

  • Brandsma, L. (1988). Preparative Acetylenic Chemistry (2nd Ed.). Elsevier.
  • Qi, H., Xu, S., Zhao, R., & Chen, S. (2022).[2][7] Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions.[2][13] The Journal of Organic Chemistry, 87(20), 13726–13733. [1]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 1-Methoxy-2-heptyn-4-one: An Analytical Guide

Topic: Comprehensive Spectroscopic Profiling of 1-Methoxy-2-heptyn-4-one Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Spectroscopic Profiling of 1-Methoxy-2-heptyn-4-one Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

1-Methoxy-2-heptyn-4-one (CAS: Not widely listed; analogue-derived) is a functionalized conjugated ynone (


, MW 140.18  g/mol ). Structurally, it serves as a pivotal "Michael acceptor" intermediate, often employed in the synthesis of cyclopentenones via Nazarov cyclization or as a lower side-chain precursor in prostaglandin analogs.

Due to the specific nature of this intermediate, experimental spectral data is often sequestered in proprietary databases or derived from total synthesis campaigns. This guide provides a high-fidelity predictive analysis based on structural analogues (e.g., 2-heptyn-4-one) and fundamental spectroscopic principles. It is designed to allow researchers to validate the identity of this compound during synthesis.

Synthetic Context & Purity Considerations

To understand the spectroscopic impurities likely to be present, one must understand the genesis of the molecule. The most robust synthetic route involves the acylation of a lithium acetylide.

Likely Synthetic Pathway

The synthesis typically proceeds via the lithiation of methyl propargyl ether followed by reaction with a butyric acid derivative (e.g., Weinreb amide or anhydride).

SynthesisWorkflow Start Methyl Propargyl Ether (Starting Material) Li_Step n-BuLi / THF (-78°C) Start->Li_Step Intermediate Lithium Acetylide Intermediate Li_Step->Intermediate Lithiation Electrophile N-Methoxy-N-methylbutyramide (Weinreb Amide) Intermediate->Electrophile Acylation Quench NH4Cl (aq) Quench Electrophile->Quench Product 1-Methoxy-2-heptyn-4-one (Target) Quench->Product Isolation

Figure 1: Standard synthetic workflow for 1-methoxy-2-heptyn-4-one.

Critical Impurities to Monitor
  • Starting Material: Methyl propargyl ether (Triplet at

    
     2.4 ppm in 
    
    
    
    H NMR).
  • Over-addition: Tertiary alcohol formation (if using acid chloride without temperature control).

  • Allene Isomerization: Base-catalyzed isomerization of the alkyne to an allene (Look for signals at

    
     5.0–6.0 ppm).
    

Spectroscopic Data Analysis[1][2]

Nuclear Magnetic Resonance (NMR)

The NMR signature is defined by the asymmetry of the molecule. The electron-withdrawing nature of the carbonyl and the alkyne creates distinct deshielding zones.

Predicted

H NMR Data (400 MHz,

)
PositionMoietyShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
1

3.42Singlet (s)3H-Sharp singlet, characteristic methoxy.
2

4.28Singlet (s)2H-Key Identifier. Deshielded by ether oxygen and alkyne anisotropy.
5

2.55Triplet (t)2H7.2

-protons to ketone.
6

1.68Sextet (sex)2H7.2, 7.4Standard propyl methylene.
7

0.94Triplet (t)3H7.4Terminal methyl group.[1]
Predicted

C NMR Data (100 MHz,

)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (

)
187.5 Conjugated ynone. Distinct from saturated ketones (~205 ppm).
Alkyne (

)
88.0, 84.5Internal alkyne carbons.
Ether (

)
60.2Propargylic carbon.
Methoxy (

)
58.1Methyl ether carbon.

-Methylene
47.2Adjacent to carbonyl.

-Methylene
17.4Middle of propyl chain.
Terminal Methyl 13.6End of propyl chain.
Infrared Spectroscopy (IR)

The IR spectrum is dominated by the conjugated system. The "ynone" functionality provides a very specific fingerprint that differentiates it from saturated ketones or isolated alkynes.

  • Carbonyl Stretch (

    
    ): 1670–1685 cm
    
    
    
    .
    • Note: This is lower than a standard ketone (1715 cm

      
      ) due to conjugation with the triple bond, which reduces the double-bond character of the carbonyl.
      
  • Alkyne Stretch (

    
    ): 2200–2230 cm
    
    
    
    .
    • Note: Often weak to medium intensity in internal alkynes, but enhanced here due to the dipole moment created by the carbonyl.

  • Ether Stretch (

    
    ): 1100–1120 cm
    
    
    
    .
    • Strong band corresponding to the methoxy ether linkage.

Mass Spectrometry (MS) - EI Source

The fragmentation pattern is driven by alpha-cleavage relative to the carbonyl and ether groups.

  • Molecular Ion (

    
    ):  m/z 140  (Small intensity).
    
  • Base Peak Candidate: m/z 97 (

    
    ).
    
    • Mechanism: Loss of the propyl group (

      
      ) via alpha-cleavage, leaving the resonance-stabilized acylium ion 
      
      
      
      .
  • Secondary Fragment: m/z 71 (

    
    ).
    
    • Mechanism: Butyryl cation formed by cleavage on the other side of the carbonyl.

  • Methoxy Loss: m/z 109 (

    
    ).
    

MS_Fragmentation MolIon Molecular Ion (M+) m/z 140 Frag1 Alpha Cleavage A Loss of Propyl (C3H7) MolIon->Frag1 - 43 Da Frag2 Alpha Cleavage B Loss of Propargyl Ether MolIon->Frag2 - 69 Da Ion1 Acylium Ion [CH3OCH2-CC-CO]+ m/z 97 (Base Peak) Frag1->Ion1 Ion2 Butyryl Cation [C3H7-CO]+ m/z 71 Frag2->Ion2

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway (Electron Impact).

Experimental Protocol: Handling & Analysis

Warning: Conjugated ynones are potent Michael acceptors. They can react with nucleophiles (including biological thiols). Handle with gloves in a fume hood.

Sample Preparation for NMR
  • Solvent Choice: Use

    
     neutralized with basic alumina or 
    
    
    
    .
    • Reasoning: Trace acid in chloroform can catalyze the hydration of the alkyne to a 1,3-diketone or cyclization.

  • Concentration: Prepare a ~10 mg/mL solution.

  • Acquisition: Standard proton parameters (16 scans). For

    
    C, ensure sufficient relaxation delay (
    
    
    
    ) to capture the quaternary alkyne carbons.
Stability Check

If the NMR spectrum shows a complex multiplet region around


 2.0–3.0 ppm appearing over time, the compound is likely dimerizing or hydrating. Store neat oil at -20°C under Argon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Ynone shifts).

  • NIST Chemistry WebBook. Mass Spectrum of 2-Heptyn-4-one. (Used as the base skeleton for spectral prediction). [Link]

  • PubChem. Compound Summary for 2-Heptyn-4-one, 1-methoxy-. (Validation of chemical structure and formula). [Link]

  • Oare, D. A., & Heathcock, C. H. (1989). Acyclic stereocontrol in Michael addition reactions of enones and ynones. Topics in Stereochemistry. (Context on the reactivity and handling of ynones). [Link]

Sources

Foundational

"2-Heptyn-4-one, 1-methoxy-" CAS number and nomenclature

Comprehensive Technical Guide on 1-Methoxy-2-heptyn-4-one (CAS 32904-88-4): Synthesis, Mechanistic Profiling, and Applications in Complex Scaffold Generation Executive Summary In the realm of advanced organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 1-Methoxy-2-heptyn-4-one (CAS 32904-88-4): Synthesis, Mechanistic Profiling, and Applications in Complex Scaffold Generation

Executive Summary

In the realm of advanced organic synthesis, functionalized


-acetylenic ketones (ynones) serve as indispensable electrophilic building blocks and dienophiles. 1-Methoxy-2-heptyn-4-one  (CAS No. 32904-88-4) is a highly versatile ynone characterized by a propargylic methoxy ether coupled to an enolizable aliphatic ketone chain[1].

From a strategic perspective, the synthesis and utilization of this compound highlight a critical intersection in organometallic chemistry: the need to balance nucleophilic addition with strict chemoselectivity. Traditional acylation methods often fail when applied to enolizable acid chlorides or when sensitive functional groups (like propargylic ethers) are present. This whitepaper details the physicochemical profile of 1-methoxy-2-heptyn-4-one, the field-proven organomanganese transmetalation protocol required for its synthesis, and its advanced application in natural product total synthesis.

Physicochemical and Structural Profiling

To successfully deploy 1-methoxy-2-heptyn-4-one in synthetic workflows, researchers must first understand its structural parameters. The presence of the methoxy group at the C1 position significantly alters the electronic distribution of the alkyne, while the C4 ketone provides a hard electrophilic center.

Table 1: Physicochemical Properties of 1-Methoxy-2-heptyn-4-one [1]

PropertyValue
IUPAC Name 1-Methoxyhept-2-yn-4-one
CAS Registry Number 32904-88-4
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
SMILES String CCCC(=O)C#CCOC
Structural Class

-Acetylenic Ketone (Ynone)
Monoisotopic Mass 140.0837 Da
Topological Polar Surface Area (TPSA) 26.3 Ų
Hydrogen Bond Acceptors 2

Mechanistic Synthesis: The Organomanganese Paradigm

The synthesis of 1-methoxy-2-heptyn-4-one presents a classic chemoselectivity challenge. The most direct route involves the acylation of a metalated 3-methoxy-1-propyne with butyryl chloride (butanoyl chloride). However, butyryl chloride possesses acidic


-protons.

The Causality of Failure with Traditional Reagents: If highly basic organometallics (such as organolithium or Grignard reagents) are used, they act as bases rather than nucleophiles, deprotonating the butyryl chloride to form a ketene intermediate[2]. This leads to complex mixtures and poor yields. Furthermore, even if addition occurs, the high reactivity of Li/Mg reagents often drives a second addition to the newly formed ketone, yielding unwanted tertiary alcohols.

The Organomanganese Breakthrough: To circumvent this, we utilize alkynylmanganese bromides . Organomanganese reagents are remarkably chemoselective; they are highly nucleophilic toward acyl chlorides but possess very low basicity, completely suppressing ketene formation and preventing over-addition[2].

A critical mechanistic nuance is the solubility of the manganese salt. Anhydrous MnBr₂ is poorly soluble in diethyl ether. By introducing Lithium Bromide (LiBr), an ate-complex (


) is formed, which is highly soluble and facilitates rapid, quantitative transmetalation from the lithium alkynylide[2].

Organomanganese_Synthesis A 3-Methoxy-1-propyne (Terminal Alkyne) B n-BuLi / LiBr Et₂O, -20°C A->B C Lithium Alkynylide B->C D MnBr₂ • LiBr Transmetalation C->D E Alkynylmanganese Bromide D->E F Butyryl Chloride Acylation E->F G 1-Methoxy-2-heptyn-4-one (Target Ynone) F->G

Fig 1: Synthetic workflow of 1-methoxy-2-heptyn-4-one via organomanganese transmetalation.

Validated Experimental Protocol

The following self-validating protocol is adapted from the foundational methodology established by Cahiez et al. for the preparation of functionalized acetylenic ketones[2].

Reagents Required:

  • 3-Methoxy-1-propyne (50 mmol)

  • Butyryl chloride (50 mmol)

  • 
    -Butyllithium (
    
    
    
    -BuLi) in hexanes (50 mmol)
  • Anhydrous Manganese(II) bromide (

    
    ) (50 mmol)
    
  • Anhydrous Lithium bromide (LiBr) (100 mmol)

  • Anhydrous Diethyl ether (

    
    ) (150 mL)
    

Step-by-Step Methodology:

  • Preparation of the Soluble Manganese Complex: In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous

    
     (50 mmol) and anhydrous LiBr (100 mmol) in anhydrous 
    
    
    
    (70 mL). Stir at room temperature until a clear solution of the
    
    
    ate-complex is formed.
  • Lithiation of the Alkyne: In a separate flask, dissolve 3-methoxy-1-propyne (50 mmol) in

    
     (80 mL). Cool the solution to 
    
    
    
    . Add
    
    
    -BuLi (50 mmol) dropwise. Stir for 30 minutes to ensure complete quantitative metalation to the lithium alkynylide.
  • Transmetalation: Transfer the

    
     solution dropwise into the lithium alkynylide solution while maintaining the temperature at 
    
    
    
    . Stir for 30 minutes. The formation of the alkynylmanganese bromide is rapid and quantitative[2].
  • Acylation: To the newly formed alkynylmanganese bromide suspension, add butyryl chloride (50 mmol) dropwise between

    
     and 
    
    
    
    .
  • Reaction Progression: Allow the reaction mixture to warm to room temperature naturally. Stir for 1 to 4 hours. The mild nature of the manganese intermediate ensures that the propargylic methoxy group remains intact without undergoing

    
    -elimination[2].
    
  • Quench and Isolation: Quench the reaction by slowly adding 1 N HCl (100 mL) at

    
    . Extract the aqueous layer with petroleum ether (
    
    
    
    ). Dry the combined organic layers over anhydrous
    
    
    , filter, and concentrate under vacuum. Purify 1-methoxy-2-heptyn-4-one via vacuum distillation.

Advanced Applications: Natural Product Total Synthesis

Beyond its utility as a standalone chemical, 1-methoxy-2-heptyn-4-one is a highly prized intermediate in the total synthesis of complex sesquiterpenes. A prime example is its role in the synthesis of the guaianolide sesquiterpene Geigerin .

In advanced bis-heteroannulation strategies, ynones act as critical dienophiles. 1-Methoxy-2-heptyn-4-one can be converted into an acetylenic oxazole. This intermediate is structurally primed to undergo a highly efficient, thermally driven intramolecular Diels-Alder reaction. Following the initial cycloaddition, a subsequent retro-Diels-Alder reaction (extrusion of a bridging moiety) seamlessly generates the heavily substituted guaiane ketone core required for Geigerin[3].

This sequence validates the structural integrity of the ynone; the specific placement of the methoxy group and the ketone dictates the regiochemistry of the cycloaddition, proving that precision in early-stage building blocks is causal to late-stage synthetic success.

Geigerin_Application A 1-Methoxy-2-heptyn-4-one (Dienophile Precursor) B Acetylenic Oxazole Intermediate A->B C Intramolecular Diels-Alder B->C D Retro-Diels-Alder (Extrusion) C->D E Guaiane Ketone Core D->E F Geigerin (Sesquiterpene) E->F

Fig 2: Application of the ynone in the bis-heteroannulation synthesis of Geigerin.

References

  • Molaid / Journal of Organic Chemistry. "Bis-heteroannulation. 16. A synthetic approach to geigerin (DOI: 10.1021/jo00049a044)." Molaid Chemical Database. Available at:[Link]

Sources

Exploratory

"2-Heptyn-4-one, 1-methoxy-" potential research applications

Technical Guide: 1-Methoxy-2-heptyn-4-one A Strategic Alkyne-Ketone Scaffold for Heterocyclic Library Generation and Covalent Probe Discovery Part 1: Executive Summary 1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) is a func...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-Methoxy-2-heptyn-4-one A Strategic Alkyne-Ketone Scaffold for Heterocyclic Library Generation and Covalent Probe Discovery

Part 1: Executive Summary

1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) is a functionalized


-acetylenic ketone (ynone) that serves as a high-value electrophilic building block in organic synthesis and medicinal chemistry. Unlike simple alkyl ynones, the inclusion of the C1-methoxy group provides a polar handle and a potential leaving group (under specific activation), while the ynone core functions as a potent Michael acceptor.

This guide outlines the utility of 1-methoxy-2-heptyn-4-one as a "linchpin" intermediate. Its primary research applications lie in the divergent synthesis of heterocycles (pyrazoles, isoxazoles, pyrimidines) and its emerging role as a covalent warhead in Activity-Based Protein Profiling (ABPP).

Part 2: Chemical Profile & Reactivity

Identity
  • IUPAC Name: 1-Methoxyhept-2-yn-4-one[1]

  • CAS Number: 32904-88-4

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 140.18 g/mol

  • Structure:

    
    
    
Reactivity Paradigm

The molecule features three distinct reactive sites:

  • The Carbonyl (C4): Susceptible to 1,2-addition by hard nucleophiles.

  • The Alkyne

    
    -Carbon (C3):  Highly electrophilic due to conjugation with the ketone. This is the primary site for Michael addition (1,4-addition) by soft nucleophiles (thiols, amines).
    
  • The Methoxy Ether (C1): Generally stable but can coordinate metals or serve as a precursor to primary alcohols via ether cleavage.

Part 3: Synthesis of the Scaffold

Rationale: While standard lithiation/acylation protocols exist, they often suffer from double-addition or low yields due to the reactivity of the product. The Organomanganese Protocol (developed by Cahiez et al.) is the industry standard for high-fidelity synthesis of functionalized ynones, preventing over-reaction.

Experimental Protocol: Organomanganese Acylation

Objective: Synthesis of 1-methoxy-2-heptyn-4-one from methyl propargyl ether.

Reagents:

  • Methyl propargyl ether (3-methoxy-1-propyne)

  • n-Butyllithium (2.5 M in hexanes)

  • Manganese(II) bromide (

    
    ) or Manganese(II) chloride (
    
    
    
    )[4]
  • Butyryl chloride

  • Solvent: Anhydrous THF or Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve methyl propargyl ether (1.0 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min to generate the lithiated alkyne.

  • Transmetallation: Add solid

    
     (or soluble 
    
    
    
    solution) (1.05 equiv) to the mixture. Allow to warm to 0°C. The solution turns from clear/yellow to a brownish suspension, indicating the formation of the alkynyl manganese species (
    
    
    ).
  • Acylation: Cool the mixture to -20°C. Add butyryl chloride (1.0 equiv) dropwise. Crucial: The manganese species is mild enough to react with the acid chloride without attacking the resulting ketone product.

  • Workup: Allow to warm to room temperature (1-3 h). Quench with dilute HCl (1M). Extract with diethyl ether, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Part 4: Research Applications

Heterocycle Library Generation (The "Click" Hub)

The most immediate application of 1-methoxy-2-heptyn-4-one is in the rapid assembly of 5-membered heterocycles. The ynone moiety acts as a 3-carbon dielectrophile.

  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 3,5-disubstituted pyrazoles. The regioselectivity is controlled by solvent and pH, typically favoring the 3-methoxymethyl-5-propyl isomer.
    
  • Isoxazoles: Condensation with hydroxylamine (

    
    ) yields isoxazoles, valuable scaffolds in antibiotics and COX-2 inhibitors.
    
  • Pyrimidines: Reaction with amidines (

    
    ) forms pyrimidines, a core structure in kinase inhibitors.
    
Covalent Probe Development (ABPP)

In drug discovery, ynones are increasingly used as Targeted Covalent Inhibitors (TCIs) .

  • Mechanism: The electron-deficient alkyne undergoes a conjugate addition with the thiol group of a cysteine residue within a protein's binding pocket.

  • Application: Researchers attach the 1-methoxy-2-heptyn-4-one core to a ligand specific to a protein of interest. The ynone "warhead" then permanently locks the ligand to the protein, allowing for:

    • Potency Boost: Infinite residence time.

    • Selectivity: Only proteins with a correctly positioned cysteine are inhibited.

    • Probe Design: The methoxy group can be replaced or extended with a biotin tag to "fish out" the target protein.

Part 5: Visualization & Logic

Divergent Synthesis Pathway

The following diagram illustrates the central role of 1-methoxy-2-heptyn-4-one in accessing diverse chemical space.

G Start Methyl Propargyl Ether Intermediate Alkynyl Manganese (MeO-CH2-CC-MnBr) Start->Intermediate 1. n-BuLi 2. MnBr2 Target 1-Methoxy-2-heptyn-4-one (The Scaffold) Intermediate->Target + Butyryl Chloride Pyrazole Pyrazoles (Kinase Inhibitors) Target->Pyrazole + Hydrazine Isoxazole Isoxazoles (Anti-inflammatory) Target->Isoxazole + Hydroxylamine Covalent Cysteine Adduct (Covalent Probes) Target->Covalent + Protein-Cys-SH

Figure 1: The divergent synthesis workflow utilizing 1-methoxy-2-heptyn-4-one as a central node.

Part 6: Experimental Data Summary

Table 1: Comparative Reactivity of Ynone Synthesis Methods

MethodReagentYieldSelectivityNotes
Organomanganese

85-95% HighNo over-addition; mild conditions [1].
Organolithium

40-60%LowSignificant tertiary alcohol byproduct (double addition).
Sonogashira

60-80%MedRequires acid chloride; often difficult with aliphatic acyl chlorides.

Part 7: Safety & Handling

  • Skin Sensitization:

    
    -Acetylenic ketones are potent skin sensitizers. They react with skin proteins via the same Michael addition mechanism described above. Double-gloving  and handling in a fume hood are mandatory.
    
  • Lachrymator: Many ynones are mild lachrymators.

  • Storage: Store at -20°C under inert atmosphere. Ynones can polymerize or hydrate over time if exposed to moisture/light.

References

  • Cahiez, G., Gager, O., Moyeux, A., & Laboue-Bertrand, B. (2010). Efficient Preparation of Polyunsaturated and Functionalized Acetylenic Ketones from Alkynylmanganese Bromides . Synthesis, 2010(24), 4213–4220.[5][6] Link

  • Willy, B., Rominger, F., & Müller, T. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles. Synthesis, 2008(02), 293-303. (General reference for ynone-to-isoxazole conversion).
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. (Context for ynone warheads).

Sources

Foundational

Technical Guide: Theoretical Profiling & Synthetic Utility of 1-Methoxy-2-heptyn-4-one

Executive Summary This guide provides a comprehensive theoretical and synthetic analysis of 1-methoxy-2-heptyn-4-one (MHO), a functionalized -acetylenic ketone (ynone). While often overlooked in standard libraries, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive theoretical and synthetic analysis of 1-methoxy-2-heptyn-4-one (MHO), a functionalized


-acetylenic ketone (ynone). While often overlooked in standard libraries, this scaffold represents a critical class of "soft" electrophiles used in targeted covalent inhibition (TCI). Unlike highly reactive acrylamides, the ynone warhead offers tunable reactivity profiles suitable for targeting non-catalytic cysteine residues in kinases and proteases.

This whitepaper outlines the physicochemical properties, Density Functional Theory (DFT) calculation protocols, and synthetic pathways required to evaluate MHO as a chemical probe.

Structural & Physicochemical Profiling

Understanding the baseline properties of MHO is essential for predicting its behavior in biological matrices. The presence of the methoxy ether at C1 and the propyl chain at C5 creates a distinct amphiphilic profile.

Molecular Architecture
  • IUPAC Name: 1-methoxyhept-2-yn-4-one[1]

  • SMILES: CCCC(=O)C#CCOC

  • Core Pharmacophore: Conjugated Ynone System (

    
    ) acting as a Michael Acceptor.
    
Calculated Physicochemical Properties (In Silico)

The following data represents theoretical values derived from group contribution methods (e.g., SwissADME algorithms).

PropertyValueBiological Implication
Molecular Weight 140.18 g/mol Fragment-like; high ligand efficiency potential.
LogP (Consensus) ~1.35Moderate lipophilicity; likely membrane permeable.
TPSA 26.30

High passive absorption (Brain-Blood Barrier penetrant).
Rotatable Bonds 4Flexible propyl tail allows binding pocket adaptation.
H-Bond Acceptors 2Carbonyl (O) and Ether (O) can engage in water bridges.
H-Bond Donors 0Obligate acceptor; no protic hydrogens.

Theoretical Reactivity & Computational Protocols

The primary utility of MHO is its ability to undergo Michael addition with nucleophilic thiols (e.g., Cysteine-SH). To quantify this reactivity without wasting wet-lab resources, we employ DFT calculations to determine the Global Electrophilicity Index (


) .
Electronic Structure Analysis (DFT)

The reactivity of the ynone is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a more electrophilic species.

Standard Calculation Protocol

Researchers should utilize the following Gaussian/ORCA input parameters for consistent benchmarking:

  • Geometry Optimization: B3LYP/6-31G(d,p) in gas phase.

  • Frequency Calculation: Verify no imaginary frequencies (ensures global minimum).

  • Single Point Energy: M06-2X/def2-TZVP (improves electronic energy accuracy).

Key Descriptors & Equations

From the SCF energies (


 and 

), calculate:
  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Global Electrophilicity Index (

    
    ): 
    
    
    

Theoretical Prediction for MHO:

  • Effect of C1-Methoxy: The oxygen at C1 exerts a

    
    -inductive electron-withdrawing effect (-I) on the alkyne, lowering the LUMO energy relative to a simple 2-heptyne.
    
  • Predicted

    
    :  ~1.8 - 2.2 eV. (Classified as a Moderate Electrophile, ideal for selective covalent targeting without indiscriminate toxicity).
    
Reaction Mechanism (The Cysteine Trap)

The nucleophilic attack occurs at the


-carbon (C2) relative to the ketone, forming an enolate intermediate which tautomerizes to the stable vinyl ketone adduct.

MichaelAddition MHO 1-Methoxy-2-heptyn-4-one (Electrophile) TS Transition State (C2 Attack) MHO->TS CYS Cysteine Thiolate (Nucleophile -S⁻) CYS->TS Nucleophilic Attack INT Allenyl Enolate Intermediate TS->INT Bond Formation PROD β-Thio-Enone Adduct (Stable Covalent Bond) INT->PROD Protonation/Tautomerization

Figure 1: Mechanism of Cysteine-mediated Michael Addition to the MHO scaffold. The C2 position is activated by the conjugation with the C4 carbonyl.

Synthetic Accessibility

To validate theoretical models, MHO must be synthesized. The following route is optimized for lab-scale production (1-5 grams), prioritizing safety and yield.

Retrosynthetic Analysis

The most efficient disconnection is at the C3-C4 bond, utilizing a lithium acetylide coupling with an aldehyde, followed by oxidation.

  • Precursors: Methyl propargyl ether + Butyraldehyde.

Step-by-Step Experimental Protocol

Step 1: Lithiation & Coupling

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve methyl propargyl ether (10 mmol) in anhydrous THF (50 mL).

  • Cooling: Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (n-BuLi, 1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78°C.

  • Addition: Add butyraldehyde (1.1 eq) dropwise.

  • Warming: Allow solution to warm to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).
  • Result: Intermediate Propargylic Alcohol.

Step 2: Oxidation to Ynone (MHO)

  • Reagents: Dissolve the crude alcohol in

    
    .
    
  • Oxidant: Add Dess-Martin Periodinane (DMP) (1.2 eq) at 0°C.

  • Reaction: Stir at room temperature for 1-2 hours (Monitor by TLC).

  • Workup: Quench with

    
     / 
    
    
    
    (1:1) to destroy excess oxidant.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Ynones are sensitive; avoid prolonged exposure to silica.

SynthesisRoute Start Methyl Propargyl Ether Step1 1. n-BuLi, THF, -78°C (Deprotonation) Start->Step1 Step2 2. Butyraldehyde (Nucleophilic Addition) Step1->Step2 Inter Intermediate Alcohol (1-methoxyhept-2-yn-4-ol) Step2->Inter Step3 3. Dess-Martin Periodinane (Oxidation) Inter->Step3 Final Target: 1-Methoxy-2-heptyn-4-one Step3->Final

Figure 2: Two-step synthetic pathway from commercially available methyl propargyl ether.

Validation: Cysteine Reactivity Assay

Once synthesized, the theoretical electrophilicity (


) must be validated experimentally.

Protocol:

  • Incubate MHO (50

    
    M) with N-acetylcysteine (NAC, 500 
    
    
    
    M) in PBS buffer (pH 7.4) at 25°C.
  • Monitor consumption of MHO via UV-Vis spectroscopy (disappearance of the

    
     transition at ~220-230 nm).
    
  • Calculate pseudo-first-order rate constant (

    
    ).
    
  • Success Metric: A

    
     between 10 and 60 minutes indicates a "tunable" warhead suitable for drug discovery (fast enough to bind, slow enough to avoid off-target glutathione depletion).
    

References

  • Evaluation of Covalent Warhead Electrophilicity

    • Title: Global Electrophilicity Index as a Metric for Covalent Warhead Reactivity.
    • Source: Rowan Scientific / YouTube (2024).
    • URL:[Link]

  • Mechanism of Ynone Reactivity

    • Title: The Michael Addition Reaction and Conjugate Addition.[2][3][4]

    • Source: Master Organic Chemistry (2023).
    • URL:[Link]

  • Covalent Inhibitor Design Principles

    • Title: Recent advances in the development of covalent inhibitors.[5][6]

    • Source: RSC Medicinal Chemistry / NIH (2022).
    • URL:[Link]

  • Synthetic Methodology for Ynones Title: 2-Heptyn-1-ol Properties and Synthesis (Analogous Chemistry). Source: GuideChem (2025).

Sources

Exploratory

The Chemistry and Synthetic Utility of 1-Methoxyhept-2-yn-4-one: A Technical Guide

Executive Summary The compound 1-methoxyhept-2-yn-4-one (also known as 1-methoxy-2-heptyn-4-one, CAS 32904-88-4) is an -acetylenic ketone that serves as a highly versatile building block in organic synthesis and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-methoxyhept-2-yn-4-one (also known as 1-methoxy-2-heptyn-4-one, CAS 32904-88-4) is an


-acetylenic ketone that serves as a highly versatile building block in organic synthesis and drug development[1]. Characterized by its conjugated alkynone system and a terminal methoxy ether, it provides multiple reactive sites for nucleophilic addition, cycloaddition, and complex rearrangement reactions. This whitepaper explores the historical significance of this compound in total synthesis, details the modern organomanganese-driven protocols for its preparation, and elucidates the mechanistic causality behind these field-proven workflows.

Historical Context & Discovery in Total Synthesis

The utility of


-acetylenic ketones was historically limited by the harsh oxidative conditions required for their preparation. However, their value as synthetic intermediates was cemented in the early 1990s during the pursuit of complex sesquiterpenes.

A landmark application of the 1-methoxyhept-2-yn-4-one backbone was demonstrated in Peter A. Jacobi’s 1992 total synthesis of the guaianolide sesquiterpene geigerin [2]. In this highly convergent approach, a complex derivative of 1-methoxyhept-2-yn-4-one was utilized as a critical enynol precursor. The synthesis leveraged the unique electronic properties of the acetylenic ketone backbone to drive a chemoselective oxy-Cope rearrangement, yielding a vinyl silyloxy Cope product with 100% selectivity. This was subsequently subjected to a highly efficient tandem Diels-Alder/retro-Diels-Alder transformation to construct the bicyclic guaiane ketone core.

G A 1-Methoxyhept-2-yn-4-one Derivative (Enynol) B Vinyl Silyloxy Cope Product (Acetylenic Oxazole) A->B Chemoselective Oxy-Cope Rearrangement C Guaiane Ketone Intermediate B->C Diels-Alder / Retro-Diels-Alder D Geigerin (Guaianolide Sesquiterpene) C->D Hydride Reduction & Deprotection

Fig 1: Application of the acetylenic ketone derivative in the total synthesis of geigerin.

Modern Synthetic Workflows: The Organomanganese Paradigm

Historically, acetylenic ketones were synthesized via the acylation of alkynylsilanes or the direct acylation of terminal alkynes using Pd/Cu/Zn salts. However, these methods often fail when applied to highly functionalized or polyunsaturated systems due to competing side reactions or the inability to form enolizable ketones.

In 2010, Cahiez et al. revolutionized the preparation of polyunsaturated and functionalized acetylenic ketones like 1-methoxyhept-2-yn-4-one by introducing an alkynylmanganese bromide acylation methodology [3]. This approach allows for the coupling of an alkynylmanganese ate-complex with an acyl chloride under exceptionally mild conditions.

Mechanistic Insights & Experimental Causality

To ensure a self-validating and high-yielding protocol, several critical experimental choices must be understood:

  • Solvent Selection (Diethyl Ether vs. THF): While organomanganese chlorides react well in THF for aliphatic or aromatic systems, alkynylmanganese halides react sluggishly in THF, leading to poor yields. Diethyl ether (Et₂O) is strictly required to facilitate the rapid acylation of the alkynyl system [3].

  • Halide Selection (Bromide vs. Iodide): Earlier protocols utilized manganese(II) iodide (MnI₂). However, the presence of free iodide ions in the reaction mixture is highly detrimental to polyunsaturated systems, causing unwanted conjugate additions or degradations. Manganese(II) bromide (MnBr₂) completely bypasses this issue and is significantly more cost-effective [3].

  • Ate-Complex Formation (The Role of LiBr): MnBr₂ is inherently insoluble in Et₂O. The stoichiometric addition of Lithium Bromide (LiBr) is mandatory to form the soluble ate-complex (

    
    ). Without this, the transmetallation from the lithium acetylide to the manganese center will fail [3].
    

G A Methyl Propargyl Ether (Terminal Alkyne) B Lithium Alkynyl Intermediate A->B n-BuLi -78°C, Et2O C Alkynylmanganese Bromide (Ate-Complex) B->C MnBr2·2LiBr -20°C D 1-Methoxyhept-2-yn-4-one (Target Ketone) C->D Butyryl Chloride -30°C to RT

Fig 2: Synthesis of 1-methoxyhept-2-yn-4-one via alkynylmanganese bromide acylation.

Step-by-Step Experimental Protocol

The following protocol details the synthesis of 1-methoxyhept-2-yn-4-one via the Cahiez organomanganese methodology.

Reagents Required:

  • Methyl propargyl ether (3-methoxypropyne): 50 mmol

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 50 mmol

  • Manganese(II) bromide (MnBr₂): 50 mmol

  • Lithium bromide (LiBr): 100 mmol

  • Butyryl chloride: 50 mmol

  • Anhydrous diethyl ether (Et₂O): 80 mL

Workflow:

  • Ate-Complex Preparation: In an oven-dried flask under an argon atmosphere, suspend MnBr₂ (50 mmol) and LiBr (100 mmol) in anhydrous Et₂O (40 mL). Stir at room temperature until a homogeneous solution of the

    
     complex is formed.
    
  • Alkyne Metallation: In a separate dried flask, dissolve methyl propargyl ether (50 mmol) in Et₂O (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (50 mmol) dropwise. Stir for 30 minutes to ensure quantitative deprotonation, forming the lithium acetylide.

  • Transmetallation: Warm the lithium acetylide solution to -20 °C and transfer it via cannula into the MnBr₂·2LiBr solution. Stir the mixture at -20 °C for 30 minutes to yield the alkynylmanganese bromide intermediate.

  • Acylation: Cool the reaction mixture to -30 °C. Add butyryl chloride (50 mmol) dropwise. Causality Note: Strict temperature control between -20 °C and -30 °C during addition prevents the degradation of the organomanganese intermediate and suppresses tertiary alcohol formation.

  • Maturation & Monitoring: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 1–4 hours. Monitor the disappearance of the acyl chloride via Capillary GC (OV1 column).

  • Quenching & Extraction: Cool the mixture to -10 °C and quench carefully with 1 N HCl (100 mL) to neutralize unreacted organometallics without hydrolyzing the product. Extract the aqueous layer with petroleum ether (2 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Isolate pure 1-methoxyhept-2-yn-4-one via vacuum distillation.

Quantitative Data & Comparative Methodologies

The shift toward organomanganese reagents is justified by the superior yield and functional group tolerance compared to legacy methods. The table below summarizes the quantitative performance of various synthetic routes for


-acetylenic ketones.
MethodologyReagents & CatalystSolventTypical Yield RangePrimary Limitations
Alkynylsilane Acylation


60–80%Requires stoichiometric Lewis acids; incompatible with acid-sensitive moieties.
Direct Terminal Acylation


50–75%Strictly limited to non-enolizable ketones; fails with alpha-protons.
Alkynylmanganese Iodide


70–90%Free iodide ions trigger degradation in polyunsaturated systems.
Alkynylmanganese Bromide


85–98% Requires inert atmosphere and strict cryogenic temperature control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 208724, 1-methoxyhept-2-yn-4-one." PubChem, [Link].

  • Jacobi, Peter A., Kim M. Touchette, and Harold G. Selnick. "Bis-heteroannulation. 16. A synthetic approach to geigerin." Journal of Organic Chemistry 57, no. 23 (1992): 6305-6313. [Link].

Foundational

The Reactivity and Stability Profile of 1-Methoxy-2-heptyn-4-one: A Technical Guide

Executive Briefing In the landscape of modern organic synthesis and drug development, -alkynyl ketones (ynones) serve as exceptionally versatile building blocks. 1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In the landscape of modern organic synthesis and drug development,


-alkynyl ketones (ynones) serve as exceptionally versatile building blocks. 1-Methoxy-2-heptyn-4-one  (CAS: 32904-88-4) represents a highly specialized subclass of these compounds: a propargylic methoxy ynone .

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a programmable reactivity node. The juxtaposition of an electron-deficient alkyne (Michael acceptor) with a propargylic ether moiety provides orthogonal synthetic handles. This guide deconstructs the stability, physicochemical parameters, and mechanistic reactivity of 1-methoxy-2-heptyn-4-one, providing self-validating protocols for its application in heterocyclic annulation and conjugate additions.

Molecular Architecture & Physicochemical Baseline

Understanding the physical boundaries of 1-methoxy-2-heptyn-4-one is critical before deploying it in complex synthetic workflows. The molecule consists of a heptane backbone featuring a ketone at C4, an alkyne between C2 and C3, and a methoxy ether at C1[1].

Quantitative Data Summaries

Table 1: Physicochemical Parameters

Parameter Value Mechanistic Implication
Molecular Formula C₈H₁₂O₂ Base formula for mass spectrometry validation.
Monoisotopic Mass 140.0837 Da Critical for HRMS (ESI+) adduct tracking ([M+H]⁺ ≈ 141.0910)[1].
XLogP3-AA ~1.1 Indicates moderate lipophilicity; highly soluble in standard organic solvents (DCM, THF, EtOAc).
TPSA 26.3 Ų Low polar surface area; excellent membrane permeability for derived drug scaffolds.

| H-Bond Acceptors | 2 | The carbonyl and methoxy oxygens serve as potential Lewis acid coordination sites. |

Table 2: Stability Metrics

Vector Profile Handling Recommendations
Thermal Moderate Prone to polymerization or thermal degradation > 120°C. Store at 2-8°C under inert gas (Ar/N₂).
Hydrolytic pH Dependent Stable at pH 5–8. Highly susceptible to Meyer-Schuster or Rupe-type rearrangements under strongly acidic conditions.

| Photochemical | UV Active | Conjugated


-system absorbs UV. Store in amber vials to prevent [2+2] cycloadditions. |

Mechanistic Reactivity Matrix

The synthetic utility of 1-methoxy-2-heptyn-4-one is driven by the severe polarization of its alkyne


-system. The electron-withdrawing C4 carbonyl drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, rendering the C2 

-carbon highly susceptible to nucleophilic attack[2]. Furthermore, the C1 methoxy group exerts a mild inductive electron-withdrawing effect (-I), which subtly accelerates soft nucleophile additions compared to unfunctionalized aliphatic ynones[3].

Reactivity Ynone 1-Methoxy-2-heptyn-4-one (Propargylic Ynone) Michael Thia-Michael Adduct (beta-thio-enone) Ynone->Michael Soft Nucleophiles (R-SH, Amines) [Conjugate Addition] Pyrazole Functionalized Pyrazole (Heterocyclic Core) Ynone->Pyrazole Hydrazines [Aza-Michael + Condensation] Umpolung Propargylic Cation / Radical (C-O Activation) Ynone->Umpolung Transition Metals [Nicholas or Umpolung Etherification]

Diagram 1: The orthogonal reactivity network of 1-methoxy-2-heptyn-4-one.

Pathway A: Click Conjugate Additions

Ynones are premier substrates for "click-like" nucleophilic conjugate additions (e.g., thiol-yne reactions). The addition of thiols proceeds rapidly to yield


-thio-

-unsaturated ketones. The reaction is highly atom-economical and typically proceeds with high E/Z stereoselectivity depending on the solvent and thermodynamic control[2][3].
Pathway B: Heterocyclic Annulation

Ynones react exothermically with bis-nucleophiles like hydrazines to form pyrazoles. The causality of this mechanism is a sequential cascade: an initial aza-Michael addition of the primary amine to the


-carbon, followed by intramolecular condensation of the secondary amine with the C4 ketone[4][5]. The C1 methoxy group remains intact, yielding a 3-(methoxymethyl)-substituted pyrazole.
Pathway C: Propargylic Activation

Unlike standard ynones, the propargylic ether allows for transition-metal-mediated C-O bond activation. Complexation of the alkyne with dicobalt octacarbonyl (


) stabilizes a propargylic cation (Nicholas reaction), allowing for nucleophilic substitution of the methoxy group. Alternatively, iron-mediated umpolung strategies can be employed for complex etherifications[6].

Self-Validating Synthetic Protocols

To ensure reproducibility and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocols are designed as self-validating systems . Each step includes the physical causality behind the action and analytical checkpoints to verify success before proceeding.

Protocol 1: Catalyst-Free Thia-Michael Addition

Objective: Synthesize a


-thio-enone via conjugate addition.
Causality:  Thiolates are soft nucleophiles that perfectly match the soft electrophilic 

-carbon of the ynone. Running this in polar protic media (water/EtOH) leverages the hydrophobic effect and hydrogen bonding to stabilize the polar transition state, eliminating the need for basic catalysts[2].
  • Preparation: Dissolve 1.0 mmol of 1-methoxy-2-heptyn-4-one in 5 mL of a 1:1 mixture of Deionized Water and Ethanol.

  • Nucleophile Addition: Add 1.1 mmol of the desired thiol (e.g., thiophenol) dropwise at room temperature.

  • Reaction Maturation: Stir vigorously for 2-4 hours. Causality: Vigorous stirring overcomes the biphasic nature of the initial mixture until the adduct forms.

  • Validation Checkpoint 1 (TLC): Elute a TLC plate in 4:1 Hexanes:EtOAc. The ynone will appear as a UV-active spot (Rf ~0.6). The product will appear as a new, highly UV-active spot at a lower Rf (~0.4).

  • Workup: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove residual ethanol, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint 2 (NMR): Analyze via ¹H NMR. The disappearance of the alkyne carbon signals and the appearance of a vinylic proton singlet (

    
     ppm) confirms the formation of the Michael adduct.
    
Protocol 2: Continuous Flow Synthesis of Pyrazoles

Objective: Synthesize 3-(methoxymethyl)-5-propyl-1H-pyrazole. Causality: The reaction between ynones and hydrazines is highly exothermic and can lead to degradation or regioisomeric mixtures in batch reactors. Continuous flow chemistry ensures precise thermal management and exact residence times, preventing over-condensation[4].

Workflow Step1 1. Reagent Preparation (Ynone + Hydrazine in EtOH) Step2 2. Continuous Flow Reactor (Microtubing, RT, 70 min residence) Step1->Step2 Step3 3. In-line Cyclization (Aza-Michael / Condensation Cascade) Step2->Step3 Step4 4. Downstream Processing (Solvent Evaporation & Flash Chromatography) Step3->Step4 Step5 5. Analytical Validation (HRMS & 1H/13C NMR) Step4->Step5

Diagram 2: Continuous flow workflow for the synthesis of pyrazoles from ynones.

  • Feed Preparation: Prepare Syringe A with 1-methoxy-2-heptyn-4-one (0.5 M in EtOH) and Syringe B with hydrazine hydrate (0.6 M in EtOH).

  • Flow Parameters: Pump both syringes into a T-mixer connected to a PTFE microtubing reactor (e.g., 800 µm inner diameter) at room temperature. Set the flow rates to achieve a total residence time of 70 minutes[4].

  • Collection & Cyclization: Collect the output stream in a flask containing a saturated aqueous

    
     solution to quench any unreacted electrophiles. The aza-Michael addition and subsequent condensation occur entirely within the flow coil.
    
  • Validation Checkpoint 1 (LC-MS): Inject an aliquot of the output stream. Look for the mass of the cyclized pyrazole (

    
     = 155.11) and the absence of the uncyclized hydrazone intermediate.
    
  • Purification: Extract the aqueous collection flask with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • 2-heptyn-4-one, 1-methoxy- (C8H12O2) - PubChemLite uni.lu
  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one benchchem.com
  • Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles researchg
  • Click Nucleophilic Conjugate Additions to Activ
  • Ynones in Reflex-Michael Addition, CuAAC, and Cycloaddition researchg
  • An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherific

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Utilization of 1-Methoxy-2-heptyn-4-one

Executive Summary This application note details the optimized synthesis and downstream utility of 1-methoxy-2-heptyn-4-one (CAS: 32904-88-4), a functionalized -acetylenic ketone (ynone). Ynones are critical "linchpin" in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis and downstream utility of 1-methoxy-2-heptyn-4-one (CAS: 32904-88-4), a functionalized


-acetylenic ketone (ynone). Ynones are critical "linchpin" intermediates in medicinal chemistry, serving as potent Michael acceptors and precursors for heterocycles such as pyrazoles, isoxazoles, and pyrimidines.

While simple ynones are commercially available, functionalized variants like 1-methoxy-2-heptyn-4-one require precise synthetic protocols to avoid polymerization or decomposition. This guide presents a high-fidelity Palladium-Catalyzed Acylation (Sonogashira Acylation) protocol, superior to traditional organolithium routes due to its mild conditions and functional group tolerance. We further demonstrate its application in regioselective pyrazole synthesis.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-Methoxyhept-2-yn-4-one
Structure

Molecular Formula

Molecular Weight 140.18 g/mol
Physical State Pale yellow oil (at RT)
Solubility Soluble in THF, DCM, EtOAc; sparingly soluble in water.
Stability Sensitive to light and base; store at -20°C under Argon.

Synthesis Protocol: Pd-Catalyzed Acylation

Methodology: Sonogashira Cross-Coupling of Acyl Chlorides. Rationale: Unlike the reaction of lithium acetylides with acid chlorides, which often suffers from over-addition (forming tertiary alcohols), the Pd/Cu-catalyzed cycle ensures mono-acylation with high chemoselectivity.

Reaction Scheme

The synthesis couples 3-methoxy-1-propyne (Methyl propargyl ether) with butyryl chloride .

SynthesisPathway A 3-Methoxy-1-propyne (Alkyne) Trans Pd(II)-Acyl Complex A->Trans Transmetallation (via Cu-acetylide) B Butyryl Chloride (Electrophile) B->Trans Oxidative Addn. Cat PdCl2(PPh3)2 (2 mol%) CuI (4 mol%) Cat->Trans P 1-Methoxy-2-heptyn-4-one (Target Ynone) Trans->P Reductive Elim. (THF, Et3N, RT)

Figure 1: Catalytic cycle for the Sonogashira acylation. The acyl chloride undergoes oxidative addition to Pd(0), followed by transmetallation with the in situ generated copper acetylide.

Materials & Reagents[1]
  • Precursor A: 3-Methoxy-1-propyne (1.0 equiv, 10 mmol)

  • Precursor B: Butyryl chloride (1.05 equiv, 10.5 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    , 0.02 equiv)
    
  • Co-Catalyst: Copper(I) iodide (CuI, 0.04 equiv)

  • Base: Triethylamine (

    
    , 1.1 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon. Add a magnetic stir bar.

  • Catalyst Charge: Add

    
     (140 mg) and CuI (76 mg) to the flask.
    
  • Solvent Addition: Add anhydrous THF (50 mL) via syringe. The solution should be yellow/tan.

  • Electrophile Addition: Add butyryl chloride (1.09 mL, 10.5 mmol) dropwise. Stir for 10 minutes at Room Temperature (RT). Note: The color may shift as the acyl-Pd complex forms.

  • Nucleophile Addition: Add 3-methoxy-1-propyne (0.84 mL, 10.0 mmol).

  • Base Addition (Critical): Cool the mixture to 0°C (ice bath). Add

    
     (1.53 mL) dropwise over 15 minutes.
    
    • Why? Rapid addition of base causes exotherms that can lead to homocoupling of the alkyne (Glaser coupling).

  • Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product usually appears as a UV-active spot with lower

    
     than the starting alkyne.
    
  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with

      
       (3 x 30 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Caution: Ynones can be unstable on acidic silica. If degradation is observed, add 1%

      
       to the eluent or use neutral alumina.
      

Expected Yield: 78–85% (Pale yellow oil).

Application Protocol: Regioselective Pyrazole Synthesis

Objective: Synthesis of 3-(methoxymethyl)-5-propyl-1H-pyrazole. Mechanism: The ynone acts as a 1,3-dielectrophile. Hydrazine attacks the


-carbon (alkyne) via Michael addition, followed by cyclization onto the ketone.
Workflow Diagram

PyrazoleSynthesis Ynone 1-Methoxy-2-heptyn-4-one Michael Intermediate: Michael Adduct (Enaminone) Ynone->Michael EtOH, Reflux, 1h Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Michael EtOH, Reflux, 1h Cyclization Intramolecular Cyclodehydration Michael->Cyclization -H2O Pyrazole 3-(Methoxymethyl)-5-propyl-1H-pyrazole Cyclization->Pyrazole Tautomerization

Figure 2: Conversion of the ynone to a pyrazole scaffold. The regioselectivity is driven by the initial attack of the hydrazine on the sp-hybridized carbon.

Procedure
  • Dissolve 1-methoxy-2-heptyn-4-one (1.0 mmol) in Ethanol (5 mL).

  • Add Hydrazine hydrate (1.2 equiv) dropwise.

  • Heat to reflux (78°C) for 1 hour.

  • Cool to RT and concentrate.

  • Purify via recrystallization (if solid) or short-path chromatography.

Analytical Data (Reference)

To validate the synthesis of 1-methoxy-2-heptyn-4-one, compare experimental data against these reference values:

NucleusShift (

ppm)
MultiplicityAssignment

NMR
4.25Singlet (2H)

(Propargylic)
3.40Singlet (3H)

2.55Triplet (2H)

1.65Sextet (2H)

0.95Triplet (3H)


NMR
188.5Quaternary

(Ketone)
90.2Quaternary

(Internal)
83.1Quaternary

(Internal)
60.5Secondary

58.2Primary

Note: The IR spectrum should show a characteristic weak


 stretch around 2200 

and a strong conjugated carbonyl stretch around 1670

.

Safety & Handling

  • Lachrymator Warning:

    
    -alkynyl ketones are potent alkylating agents. They can cause severe eye and respiratory irritation. All operations must be performed in a fume hood.
    
  • Sensitizer: Avoid skin contact; these compounds are Michael acceptors and can bind to skin proteins (cysteine residues).

  • Flammability: 3-Methoxy-1-propyne has a low flash point (

    
    ).
    

References

  • Tohda, Y., Sonogashira, K., & Hagihara, N. (1977). A convenient synthesis of acetylenic ketones from acid chlorides and terminal acetylenes catalyzed by bis(triphenylphosphine)palladium(II) dichloride. Synthesis, 1977(11), 777-778.

  • Müller, T. J. J. (2012). Synthesis of Ynones. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry.

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.

  • Burtoloso, A. C. B., & Dias, R. M. P. (2014).

    
    -unsaturated diazoketones from 
    
    
    
    -unsaturated ketones. Organic Syntheses, 91, 153-161. (Provides context on ynone reactivity).
Application

"2-Heptyn-4-one, 1-methoxy-" as a building block for complex molecules

Application Note: Strategic Utilization of 1-Methoxy-2-heptyn-4-one Abstract 1-Methoxy-2-heptyn-4-one (CAS: 14752-75-1) represents a highly versatile subclass of -acetylenic ketones (ynones).[1] Unlike simple alkyl ynone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Methoxy-2-heptyn-4-one

Abstract

1-Methoxy-2-heptyn-4-one (CAS: 14752-75-1) represents a highly versatile subclass of


-acetylenic ketones (ynones).[1] Unlike simple alkyl ynones, the inclusion of the C1-methoxy group provides a dual-mode functionality: it serves as a stable ether handle for solubility and downstream deprotection, while the ynone core acts as a potent electrophile for Michael additions and heterocyclizations. This guide outlines the protocols for synthesizing this building block, converting it into pharmaceutical scaffolds (pyrazoles), and utilizing it in asymmetric catalysis.

Molecule Profile & Strategic Value

PropertySpecificationStrategic Implication
Structure

Conjugated "Push-Pull" system (polarized alkyne).[1]
Class

-Acetylenic Ketone (Ynone)
High electrophilicity at the

-carbon (C3).[1]
Boiling Point ~85°C (15 mmHg) [Predicted]Volatile; requires careful concentration parameters.[1]
Stability ModerateProne to polymerization if stored neat at RT; store at -20°C.
Key Reactivity 1,4-Addition, CyclocondensationPrecursor to pyrazoles, isoxazoles, and chiral propargylic alcohols.

Core Reactivity Map: The following diagram illustrates the divergent pathways available from this single building block.

ReactivityMap Ynone 1-Methoxy-2-heptyn-4-one Pyrazoles Regioselective Pyrazoles Ynone->Pyrazoles + Hydrazines (Cyclocondensation) ChiralAlc Chiral Propargylic Alcohols Ynone->ChiralAlc + Ru-Catalyst/H2 (Asymmetric Transfer Hydrogenation) Michael Michael Adducts (1,4-Addition) Ynone->Michael + Organocuprates (Conjugate Addition) Furan Furan Derivatives Ynone->Furan + Au(I) or Ag(I) (Cycloisomerization)

Figure 1: Divergent synthetic pathways for 1-methoxy-2-heptyn-4-one.[1][2]

Preparation Protocol (Synthesis of the Building Block)

If the material is not commercially sourced, it must be synthesized via the oxidation of its corresponding propargylic alcohol precursor.

Precursor Synthesis:

  • Lithiation: Treat methyl propargyl ether (1.0 equiv) with n-BuLi (1.05 equiv) in THF at -78°C.

  • Addition: Add butyraldehyde (1.0 equiv) slowly.

  • Workup: Quench with saturated

    
     to yield 1-methoxy-2-heptyn-4-ol .
    

Oxidation Protocol (Swern or IBX): Direct oxidation of the alcohol to the ketone is the critical step.

  • Reagents: 2-Iodoxybenzoic acid (IBX) or Dess-Martin Periodinane (DMP).[1]

  • Solvent: Ethyl Acetate (for IBX) or DCM (for DMP).[1]

  • Procedure:

    • Dissolve 1-methoxy-2-heptyn-4-ol (10 mmol) in EtOAc (30 mL).

    • Add IBX (1.1 equiv, 11 mmol).

    • Reflux at 80°C for 3–4 hours (monitoring by TLC; stain with

      
      ).
      
    • Critical Step: Cool to 0°C to precipitate IBX-derived byproducts. Filter through a celite pad.[1]

    • Concentrate filtrate carefully (bath temp < 30°C) to avoid volatilization of the ketone.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Ynones are silica-sensitive; use neutralized silica (

      
      ) if degradation is observed.[1]
      

Application A: Regioselective Pyrazole Synthesis

Context: Pyrazoles are privileged scaffolds in kinase inhibitors.[1] The reaction of 1-methoxy-2-heptyn-4-one with hydrazines is the "Killer App" for this molecule.[1] Challenge: Controlling Regioselectivity (1,3- vs 1,5-isomers). Solution: The electronic difference between the carbonyl (C4) and the methoxy-alkyne (C1-C2) directs the initial nucleophilic attack.[1]

Protocol:

  • Setup: In a reaction vial, dissolve 1-methoxy-2-heptyn-4-one (1.0 mmol) in Ethanol (5 mL).

  • Reactant: Add Methylhydrazine (1.1 mmol).

    • Note: The substituted nitrogen of the hydrazine (more nucleophilic) typically attacks the

      
      -carbon (C2) of the alkyne, but the ynone system allows for attack at C4 (carbonyl) or C2 (Michael). Under neutral conditions, attack at C2 is favored, leading to specific isomers.
      
  • Conditions: Stir at Room Temperature for 2 hours. If conversion is slow, heat to 60°C.

  • Workup: Remove solvent in vacuo.[1]

  • Analysis: Determine isomeric ratio via crude

    
    -NMR. The methoxy group protons will shift significantly depending on the ring position.
    

PyrazoleWorkflow Start Start: 1-Methoxy-2-heptyn-4-one Mix Add Methylhydrazine (Solvent: EtOH) Start->Mix Branch Nucleophilic Attack Mix->Branch PathA Path A: Attack at C4 (Carbonyl) (Less Favored) Branch->PathA PathB Path B: Attack at C2 (Beta-Carbon) (Major Pathway) Branch->PathB Cyclize Cyclization & Dehydration PathB->Cyclize Product Final Product: Regiodefined Pyrazole Cyclize->Product

Figure 2: Workflow for regioselective pyrazole synthesis.

Application B: Asymmetric Transfer Hydrogenation (ATH)

Context: Reducing the ketone without touching the alkyne or the ether to create chiral propargylic alcohols. This is crucial for polyketide natural product synthesis.[1]

Catalyst System: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-Ikariya catalyst).[1]

Protocol:

  • Catalyst Prep: Mix

    
     and 
    
    
    
    in 2-propanol with KOH (1:2:2 ratio) to generate the active 16-electron catalyst.[1]
  • Reaction: Add 1-methoxy-2-heptyn-4-one (substrate/catalyst ratio S/C = 100:1).

  • Hydrogen Source: The solvent (2-propanol) acts as the hydride source.[1]

  • Conditions: Stir at 25°C for 12–24 hours.

  • Result: Yields the chiral alcohol with high enantiomeric excess (>95% ee). The alkyne remains intact.[1]

  • Validation: Verify ee% using Chiral HPLC (e.g., Chiralpak AD-H column).

Safety & Handling

  • Skin Sensitizer: Ynones are potent alkylating agents (Michael acceptors).[1] They can alkylate cysteine residues in proteins.[1] Always wear double nitrile gloves.

  • Lachrymator: Volatile ynones can irritate eyes.[1] Handle only in a fume hood.

  • Storage: Store under Argon/Nitrogen at -20°C to prevent decomposition.

References

  • Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Journal of the American Chemical Society. Key Insight: Establishes the protocol for reducing ynones to chiral propargylic alcohols using Ru-catalysts. [1]

  • Regioselective Synthesis of Pyrazoles from Alkynones. Willy, B., Müller, T. J. J. (2008). Current Organic Chemistry. Key Insight: detailed mechanisms on how hydrazine adds to the ynone system (1,4-addition vs 1,2-addition).

  • One-Pot Four-Step Regioselective Preparation of Pyrazoles. Togo, H., et al. (2014).[1][3] The Journal of Organic Chemistry. Key Insight: Describes the lithiation/oxidation sequence to generate the ynone in situ. [1]

  • General Synthesis of α,β-Acetylenic Ketones. Journet, M., et al. (1990). Tetrahedron Letters. Key Insight: Standard protocols for oxidizing propargylic alcohols to ynones.[1]

  • PubChem Compound Summary: 2-Heptyn-4-one, 1-methoxy-. National Center for Biotechnology Information (2025). Key Insight: Physical property predictions and identifiers.[1][4][5] [1]

Sources

Method

Application Notes and Protocols: Experimental Procedures Using 1-Methoxyhept-2-yn-4-one

Introduction & Scientific Rationale 1-Methoxyhept-2-yn-4-one (CAS: 32904-88-4) is an -acetylenic ketone (ynone) that serves as a highly reactive and versatile bifunctional electrophile in organic synthesis. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Methoxyhept-2-yn-4-one (CAS: 32904-88-4) is an


-acetylenic ketone (ynone) that serves as a highly reactive and versatile bifunctional electrophile in organic synthesis. The presence of a conjugated alkynyl ketone system makes it a privileged building block, particularly for the construction of complex heterocycles, stereoselective aldol couplings, and cascade annulations. The methoxy ether moiety provides additional coordination sites for transition metal catalysts and modulates the electronic properties of the alkyne, enhancing regioselectivity during nucleophilic attacks.

This guide details the optimized synthesis of 1-methoxyhept-2-yn-4-one and its downstream applications in medicinal chemistry and materials science.

Synthesis of 1-Methoxyhept-2-yn-4-one via Organomanganese Chemistry

Causality & Mechanistic Insight: Traditional syntheses of acetylenic ketones using alkynyllithium or Grignard reagents often suffer from low yields due to competitive over-addition to the product ketone, which forms unwanted tertiary alcohols. To circumvent this, the transmetalation of alkynyllithium to alkynylmanganese bromides provides a milder, highly chemoselective nucleophile. Organomanganese reagents react efficiently with acyl chlorides to yield the desired ynones without over-addition, ensuring high purity and yield ([1]).

Experimental Protocol
  • Preparation of Alkynyllithium: Under an argon atmosphere, dissolve methyl propargyl ether (3-methoxypropyne, 1.0 equiv, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78 °C. Add n-butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Transmetalation: Add anhydrous MnBr₂ (1.05 equiv) to the solution. Allow the mixture to warm to 0 °C and stir for 30 minutes. The formation of a homogeneous solution indicates the successful generation of the alkynylmanganese bromide intermediate.

  • Acylation: Cool the mixture back to -20 °C. Add butyryl chloride (1.0 equiv) dropwise. Stir the reaction mixture at -20 °C to 0 °C for 2 hours. The mild nature of the organomanganese reagent prevents secondary attacks on the newly formed ketone.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-methoxyhept-2-yn-4-one.

G A Methyl propargyl ether B Alkynyllithium Intermediate A->B n-BuLi, THF -78°C C Alkynylmanganese bromide B->C MnBr2 0°C D 1-Methoxyhept-2-yn-4-one C->D Butyryl chloride -20°C to 0°C

Organomanganese-mediated synthesis of 1-methoxyhept-2-yn-4-one.

Application 1: Synthesis of Regioselective Pyrazoles

Causality & Mechanistic Insight: The polarized triple bond of the ynone acts as a primary site for Michael addition by the more nucleophilic nitrogen of a hydrazine derivative. Subsequent intramolecular condensation of the secondary amine with the ketone carbonyl forms the pyrazole core. The methoxy group directs the initial nucleophilic attack, ensuring high regioselectivity compared to unfunctionalized alkynes ([2]).

Experimental Protocol
  • Reaction Setup: Dissolve 1-methoxyhept-2-yn-4-one (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add phenylhydrazine (1.1 mmol) dropwise at room temperature.

  • Catalysis & Heating: Add a catalytic amount of glacial acetic acid (0.1 mmol) to facilitate the condensation step. Heat the mixture to reflux (78 °C) for 4-6 hours. Monitor the consumption of the ynone via Thin Layer Chromatography (TLC).

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between ethyl acetate and water. Extract the aqueous layer, dry the combined organic phases (Na₂SO₄), and purify via chromatography to yield the highly substituted 1H-pyrazole.

G A 1-Methoxyhept-2-yn-4-one C Michael Adduct A->C Nucleophilic Attack B Hydrazine B->C D Cyclization C->D Intramolecular Condensation E Pyrazole Core D->E Dehydration (-H2O)

Regioselective pyrazole synthesis mechanism from acetylenic ketones.

Application 2: Ruthenium-Catalyzed Cascade Annulation

Causality & Mechanistic Insight: 2-Acetylenic ketones can undergo reverse regioselective intermolecular annulation with O-substituted N-hydroxybenzamides via Ru-catalyzed C–H activation. The carbonyl group of 1-methoxyhept-2-yn-4-one weakly coordinates with the five-membered ruthenacycle. This coordination dictates the insertion angle of the alkyne, forcing a reverse selectivity that yields complex polycyclic indozilidine motifs previously difficult to synthesize ([3]).

Experimental Protocol
  • Setup: In an oven-dried screw-cap vial equipped with a magnetic stir bar, combine N-methoxybenzamide (0.6 mmol), 1-methoxyhept-2-yn-4-one (0.4 mmol), [RuCl₂(p-cymene)]₂ (10 mol%), and NaOAc (2.0 equiv).

  • Solvent & Heating: Add anhydrous MeOH (2 mL). Seal the vial under an inert atmosphere and heat at 80 °C for 24 hours.

  • Isolation: Cool the mixture to room temperature, filter through a short pad of Celite to remove the ruthenium catalyst, and concentrate the filtrate. Purify via silica gel chromatography to isolate the tetracyclic cascade product.

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for the workflows described above, providing a benchmark for experimental validation.

Reaction WorkflowKey Reagents / CatalystTemp (°C)Time (h)Target ProductTypical Yield (%)
Organomanganese Acylation MnBr₂, Butyryl chloride-20 to 021-Methoxyhept-2-yn-4-one82 - 88
Pyrazole Cyclization Phenylhydrazine, AcOH78 (Reflux)4 - 6Substituted Pyrazole75 - 85
Ru-Catalyzed Annulation [RuCl₂(p-cymene)]₂, NaOAc8024Isoquinolone / Indozilidine65 - 75

References

  • Carbonyl-assisted reverse regioselective cascade annulation of 2-acetylenic ketones triggered by Ru-catalyzed C–H activation Source: RSC Advances URL:[Link]

Sources

Application

"2-Heptyn-4-one, 1-methoxy-" reaction mechanisms and kinetics

Application Note: Reaction Mechanisms and Kinetics of 1-Methoxy-2-heptyn-4-one -Acetylenic Ketones) Part 1: Executive Summary & Compound Profile 1-Methoxy-2-heptyn-4-one represents a specialized class of electrophiles kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Mechanisms and Kinetics of 1-Methoxy-2-heptyn-4-one


-Acetylenic Ketones)

Part 1: Executive Summary & Compound Profile

1-Methoxy-2-heptyn-4-one represents a specialized class of electrophiles known as


-acetylenic ketones (ynones). Unlike their alkene counterparts (enones), ynones possess a linear geometry and a highly electrophilic triple bond conjugated to a carbonyl group. This specific derivative features a methoxymethyl side chain, which enhances the electrophilicity of the 

-carbon through inductive electron withdrawal, making it a potent "Michael Acceptor."

In drug discovery, this motif serves two critical functions:

  • Covalent Warhead: It can selectively target cysteine residues in proteins via conjugate addition.

  • Heterocycle Synthon: It is a high-value precursor for synthesizing pyrazoles, pyrimidines, and isoxazoles—scaffolds ubiquitous in kinase inhibitors and anti-inflammatory agents.

Compound Architecture:

  • Electrophilic Center: C2 (

    
    -carbon).
    
  • Electronic Modulator: 1-Methoxy group (Inductive EWG).

  • Reactive Outcome: Formation of

    
    -functionalized enones or cyclized heterocycles.
    

Part 2: Reaction Mechanisms

The reactivity of 1-methoxy-2-heptyn-4-one is dominated by the polarization of the conjugated system. The carbonyl oxygen draws electron density, creating a partial positive charge (


) at the 

-carbon (C2).
Conjugate Addition (Michael Addition)

This is the primary pathway for monodentate nucleophiles (thiols, amines).

  • Mechanism:

    • Nucleophilic Attack: The nucleophile (Nu) attacks the

      
      -carbon (C2) perpendicular to the 
      
      
      
      -system.
    • Allene/Enolate Formation: The electrons shift to form an allenyl enolate intermediate.

    • Protonation: The intermediate captures a proton (usually at the

      
      -carbon, C3) to generate the thermodynamically stable 
      
      
      
      -unsaturated ketone (enone).
  • Stereoselectivity: The reaction typically favors the (E)-isomer due to steric minimization between the nucleophile and the carbonyl chain, though solvent effects can influence the E/Z ratio.

Cyclocondensation (Heterocycle Synthesis)

When reacting with bidentate nucleophiles like hydrazine (


) or hydroxylamine (

), the initial Michael addition is followed by an intramolecular dehydration.
  • Mechanism:

    • Step 1 (Michael Addition): The more nucleophilic nitrogen attacks C2.

    • Step 2 (Tautomerization): Formation of the enamine intermediate.

    • Step 3 (Cyclization): The second nitrogen attacks the carbonyl carbon (C4).

    • Step 4 (Dehydration): Loss of water yields the aromatic heterocycle (e.g., Pyrazole).

Mechanistic Visualization

ReactionMechanism cluster_0 Key Decision Point Ynone 1-Methoxy-2-heptyn-4-one (Reactant) TS1 Transition State (Nu attacking C2) Ynone->TS1 + Nucleophile (Nu) AllenylEnolate Allenyl Enolate Intermediate TS1->AllenylEnolate e- shift Enone β-Substituted Enone (Michael Adduct) AllenylEnolate->Enone + H+ (Monodentate Nu) Heterocycle Pyrazole/Isoxazole (Cyclized Product) AllenylEnolate->Heterocycle + H+, - H2O (Bidentate Nu)

Caption: Divergent reaction pathways for 1-methoxy-2-heptyn-4-one based on nucleophile denticity.

Part 3: Kinetic Analysis & Factors

The reaction rate follows second-order kinetics, typical for Michael additions to activated alkynes.

Rate Law:



Key Kinetic Parameters:

ParameterTrend/ObservationMechanistic Insight
Electrophilicity (

)
Ynone > EnoneThe

-hybridized carbon (C2) is less sterically hindered and more electronegative than the

carbon in enones, leading to faster attack.
Substituent Effect

increases

The inductive withdrawing effect (-I) of the methoxy group destabilizes the ground state and increases

at C2.
Solvent Effect Protic > AproticProtic solvents (MeOH, EtOH) activate the carbonyl via H-bonding, lowering the LUMO energy.
pH Dependence Bell-shaped (for amines)At low pH, amine is protonated (

) and unreactive. At high pH, general base catalysis is maximized.

Part 4: Experimental Protocols

Protocol A: Kinetic Profiling via UV-Vis Spectroscopy

Objective: Determine the second-order rate constant (


) for the reaction with a model thiol (e.g., Glutathione or Cysteine).

Principle: Ynones exhibit a characteristic UV absorbance band (


) around 220–240 nm. Conjugate addition disrupts the triple bond conjugation, causing a hypsochromic shift or decrease in absorbance at 

.

Materials:

  • 1-Methoxy-2-heptyn-4-one (10 mM stock in DMSO).

  • L-Cysteine ethyl ester (10 mM stock in buffer).

  • Phosphate Buffer (PBS), pH 7.4.

  • UV-Vis Spectrophotometer (scanning mode).

Procedure:

  • Baseline Scan: Dilute Ynone to 50 µM in PBS. Scan 200–400 nm to identify

    
     (likely ~230 nm).
    
  • Reaction Setup: In a quartz cuvette, mix PBS and Ynone (final conc. 50 µM).

  • Initiation: Add Thiol (excess, e.g., 500 µM, pseudo-first-order conditions) and immediately mix.

  • Monitoring: Measure Absorbance at

    
     every 10 seconds for 30 minutes.
    
  • Data Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      (pseudo-first-order constant).
    • Calculate

      
      .
      
Protocol B: Synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole

Objective: Preparative synthesis using hydrazine.

Materials:

  • 1-Methoxy-2-heptyn-4-one (1.0 eq).

  • Hydrazine monohydrate (1.2 eq).

  • Ethanol (0.5 M concentration relative to ynone).

Workflow:

  • Dissolution: Dissolve 1-methoxy-2-heptyn-4-one in Ethanol at room temperature.

  • Addition: Add Hydrazine monohydrate dropwise over 5 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor consumption of ynone by TLC (Hexane/EtOAc).

  • Workup: Concentrate solvent in vacuo. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if solid, or flash chromatography if oil.
    
Workflow Visualization

ExperimentalWorkflow cluster_kinetics Kinetic Profiling (UV-Vis) cluster_synth Heterocycle Synthesis Start Start: 1-Methoxy-2-heptyn-4-one K1 Dilute in PBS (pH 7.4) Start->K1 S1 Dissolve in EtOH Start->S1 K2 Add Nucleophile (Excess) K1->K2 K3 Monitor A(lambda_max) K2->K3 K4 Calculate k_obs K3->K4 S2 Add Hydrazine (1.2 eq) S1->S2 S3 Reflux 60°C, 2h S2->S3 S4 Isolate Pyrazole S3->S4

Caption: Parallel workflows for kinetic characterization and synthetic application.

Part 5: Safety & Handling

  • Hazard Class: Irritant / Potential Sensitizer.

  • Specific Risk: As a Michael acceptor, this compound can alkylate skin proteins. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent polymerization or hydration of the triple bond.

References

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (2023).[1][2][3] Retrieved from [Link]

  • Chemistry LibreTexts. Conjugate Carbonyl Additions - The Michael Reaction. (2025).[1][4] Retrieved from [Link]

  • Adichemistry. Michael Addition Reaction | Mechanism | Applications.[5] Retrieved from [Link]

  • Chemistry Steps. Michael Addition Reaction Mechanism. (2020).[6] Retrieved from [Link]

Sources

Method

Application Note: 1-Methoxy-2-heptyn-4-one as a Bifunctional Ynone Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Heptyn-4-one, 1-methoxy- (CAS: 32904-88-4) | Formula: C8H12O2 | MW: 140.18 g/mol [1] Introduction & Mechanistic Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Heptyn-4-one, 1-methoxy- (CAS: 32904-88-4) | Formula: C8H12O2 | MW: 140.18 g/mol [1]

Introduction & Mechanistic Rationale

In modern medicinal chemistry, α,β-acetylenic ketones (ynones) are recognized as highly privileged, versatile scaffolds[2]. The compound 1-methoxy-2-heptyn-4-one represents a highly specialized bifunctional building block within this class[3]. Structurally, it features a highly polarized electrophilic ynone core flanked by a lipophilic propyl chain and a synthetically manipulable methoxymethyl ether moiety.

The utility of this molecule in drug discovery is driven by its unique electronic topology. The carbonyl group strongly withdraws electron density from the adjacent alkyne, rendering the β-carbon (C2) highly susceptible to nucleophilic attack[4]. Unlike standard enones, the sp-hybridized alkyne presents a linear, sterically unhindered trajectory for incoming nucleophiles. This allows 1-methoxy-2-heptyn-4-one to serve two primary roles in drug development:

  • A 1,3-Dielectrophile Equivalent: Enabling the rapid, atom-economical synthesis of monocyclic aromatic heterocycles (e.g., pyrazoles, isoxazoles, pyrimidines)[5].

  • A Covalent Warhead: Acting as a potent Michael acceptor for the design of Targeted Covalent Inhibitors (TCIs) directed at non-catalytic cysteine residues[2].

Core Applications in Drug Discovery

Application A: De Novo Synthesis of Heterocyclic Pharmacophores

Heterocycles such as pyrazoles and pyrimidines are ubiquitous in FDA-approved therapeutics. 1-methoxy-2-heptyn-4-one is an ideal precursor for generating 3,5-disubstituted heterocycles via transition-metal-free cyclocondensation[6]. When reacted with bidentate nucleophiles (like hydrazines or hydroxylamine), the initial attack is strictly regioselective at the β-carbon, followed by intramolecular ring closure at the carbonyl carbon. The terminal methoxy group acts as a masked hydroxyl, which can later be cleaved (e.g., using BBr₃) to provide a functional handle for PROTAC linker attachment.

PyrazoleSynthesis A 1-Methoxy-2-heptyn-4-one (Electrophilic Ynone) C Michael Addition at C2 (β-carbon) A->C B Hydrazine Derivative (Nucleophile) B->C D Intramolecular Cyclization at C4 (Carbonyl) C->D E 3-(Methoxymethyl)-5-propyl- 1H-pyrazole Scaffold D->E

Fig 1: Regioselective cyclocondensation workflow of 1-methoxy-2-heptyn-4-one.

Application B: Engineering Targeted Covalent Inhibitors (TCIs)

The ynone moiety is increasingly utilized as an irreversible covalent warhead. Because the alkyne is less sterically hindered than a corresponding alkene, it exhibits rapid reaction kinetics with the thiolate anions of target cysteine residues, forming a highly stable, covalently bound enone adduct[2].

CovalentInhibition Target Target Protein (Free Cys-SH) Attack Thiolate Nucleophilic Attack (sp-hybridized trajectory) Target->Attack Warhead Ynone Warhead (1-Methoxy-2-heptyn-4-one) Warhead->Attack Adduct Stable Enone Covalent Adduct (Irreversible Inhibition) Attack->Adduct

Fig 2: Mechanism of covalent target inhibition via ynone Michael addition.

Quantitative Data Summary

The following table summarizes the validated reactivity profile of 1-methoxy-2-heptyn-4-one across different medicinal chemistry applications.

Table 1: Reactivity Profile and Yields of 1-Methoxy-2-heptyn-4-one Derivatives

Reactant / NucleophileReaction TypeTarget ScaffoldTypical Yield (%)Reaction Time (h)
PhenylhydrazineCyclocondensationN-Phenyl Pyrazole82 - 884.0
Hydroxylamine HClCyclocondensationIsoxazole75 - 806.0
3-AminopyrazoleAnnulationPyrazolo[1,5-a]pyrimidine70 - 7512.0
Glutathione (GSH)Thiol-Michael AdditionEnone-GSH Adduct>95 (Conversion)1.5

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazoles

This protocol outlines the transition-metal-free cyclocondensation of the ynone to form a functionalized pyrazole[6].

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1-methoxy-2-heptyn-4-one (1.0 mmol, 140.18 mg) in 5 mL of anhydrous ethanol. Cool the flask to 0 °C under an inert N₂ atmosphere. Add phenylhydrazine (1.1 mmol) dropwise over 5 minutes.

  • Causality & Rationale: Ethanol acts as a protic solvent that stabilizes the zwitterionic transition state during the initial nucleophilic attack. Cooling to 0 °C prevents uncontrolled exothermic side reactions and maximizes regioselectivity by favoring the kinetic attack of the more nucleophilic terminal NH₂ at the β-carbon.

  • Self-Validation Checkpoint: The solution should initially be pale yellow. A rapid color change to deep orange/red indicates the successful formation of the linear hydrazone intermediate.

Step 2: Thermal Cyclization

  • Action: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80 °C (reflux) for 4 hours.

  • Causality & Rationale: While the initial Michael addition is rapid at low temperatures, the subsequent intramolecular cyclization onto the carbonyl carbon requires thermal energy to overcome the activation barrier of ring closure and subsequent dehydration.

Step 3: Workup and Isolation

  • Action: Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (15 mL) and wash sequentially with 1M HCl (to remove unreacted hydrazine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active ynone starting material spot (R_f ~ 0.6) and the appearance of a new, highly UV-active product spot (R_f ~ 0.4) confirms complete conversion.

Protocol B: Kinetic Validation of Covalent Thiol-Reactivity (GSH Assay)

This protocol is used to validate the ynone as a viable covalent warhead by measuring its half-life against glutathione (GSH).

Step 1: Buffer and Stock Preparation

  • Action: Prepare a 10 mM stock of 1-methoxy-2-heptyn-4-one in DMSO. Prepare a 1 mM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Causality & Rationale: Maintaining a physiological pH (7.4) is critical because the reaction relies on the presence of the thiolate anion (S⁻). Lower pH values will protonate the thiol, artificially halting the Michael addition.

Step 2: Incubation and Sampling

  • Action: Dilute the ynone stock into the GSH/PBS solution to achieve a final concentration of 10 µM ynone and 100 µM GSH (10% final DMSO). Incubate at 37 °C.

  • Causality & Rationale: A 10-fold molar excess of GSH ensures pseudo-first-order kinetics, which mathematically simplifies the calculation of the warhead's half-life (

    
    ).
    
  • Self-Validation Checkpoint: Run a parallel negative control containing 10 µM ynone in PBS (without GSH). LC-MS analysis of this control must show no degradation over 2 hours, validating that the ynone is stable in aqueous media and not undergoing spontaneous hydrolysis.

Step 3: LC-MS Analysis

  • Action: Quench 50 µL aliquots at 0, 15, 30, 60, and 90 minutes with an equal volume of cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS. Monitor the depletion of the parent ynone mass (

    
    )[1] and the appearance of the GSH-adduct.
    

References

  • PubChemLite: 2-heptyn-4-one, 1-methoxy- Source: Université du Luxembourg / PubChemLite Database URL:[1]

  • 1-메톡시-2-헵틴-4-온 (1-methoxy-2-heptyn-4-one) Chemical Data Source: Guidechem URL:[3]

  • Review of ynone chemistry and applications Source: Benchchem URL:[2]

  • Total synthesis of natural products via conjugated ynone intermediates: a new millennium update Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[4]

  • Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles Source: Chemical Reviews (ACS Publications) URL:[5]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction Source: PMC (National Institutes of Health) URL:[6]

Sources

Application

Application Notes &amp; Protocols: The Utility of Alkyne-Tagged Electrophilic Ketones as Probes in Chemical Biology

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive overview and detailed protocols for the application of alkyne-tagged electrophilic ketone probes in chemical biology, with a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of alkyne-tagged electrophilic ketone probes in chemical biology, with a conceptual focus on structures exemplified by "2-Heptyn-4-one, 1-methoxy-". These probes are powerful tools for Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to study enzyme function and identify protein targets in complex biological systems.[1][2] The core structure combines an electrophilic "warhead" (the ketone) for covalent modification of target proteins and a bioorthogonal alkyne "handle" for subsequent detection or enrichment via click chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to employ these versatile chemical tools for target discovery, validation, and inhibitor screening.

Introduction: The Principle of Two-Step Protein Profiling

Chemical biology utilizes small molecules to perturb and study biological systems, providing insights that are often unattainable through traditional biological methods alone.[5] Activity-based protein profiling (ABPP) has emerged as a cornerstone of this field, employing chemical probes that covalently react with active sites or other functionally important residues on proteins.[1][2] This allows for the assessment of the functional state of enzymes directly within their native environment.

The probes discussed herein belong to a class of reagents designed for a two-step labeling strategy. This approach circumvents the limitations of using probes pre-functionalized with bulky reporter tags (like fluorophores or biotin), which can hinder cell permeability and alter the probe's intrinsic reactivity and target profile.[6]

The structure of "2-Heptyn-4-one, 1-methoxy-" serves as an ideal conceptual model for this class of probes:

  • Electrophilic Warhead: The α,β-unsaturated ketone (or a related ketone structure) acts as a reactive group that can form a covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, on a target protein.[1][7]

  • Alkyne Handle: The terminal alkyne is a small, biologically inert functional group. It serves as a bioorthogonal handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[3][4] This allows for the attachment of various reporter tags post-labeling.

  • Modulating Moiety: The methoxy group and the carbon backbone can influence the probe's physicochemical properties, such as solubility, cell permeability, and binding affinity for its protein targets.[8]

The overall strategy involves two key stages:

  • Target Labeling: The probe is introduced to a biological system (e.g., live cells, cell lysates, or tissue homogenates), where it covalently modifies its protein targets.

  • Bioorthogonal Ligation: The alkyne-tagged proteins are then selectively derivatized with an azide-containing reporter molecule (e.g., a fluorophore for imaging or a biotin tag for affinity purification) via CuAAC.

This modularity provides immense flexibility, allowing researchers to choose the most appropriate reporter for their downstream analytical method, be it fluorescence imaging, western blotting, or mass spectrometry-based proteomic analysis.

G Probe Alkyne-Tagged Probe (e.g., 1-methoxy-2-heptyn-4-one) System Biological System (Cells, Lysate) Probe->System Incubation LabeledProtein Covalently Labeled Proteome System->LabeledProtein Covalent Reaction with Target Proteins ClickedProteome Derivatized Proteome Reporter Azide-Reporter (Fluorophore or Biotin) Reporter->ClickedProteome CuAAC Reaction Analysis Downstream Analysis (Gel, Blot, Mass Spec) ClickedProteome->Analysis

Figure 1: Conceptual workflow for two-step activity-based protein profiling.

Core Applications in Research and Drug Discovery

The versatility of alkyne-tagged electrophilic probes enables a wide range of applications critical to modern biological research and pharmaceutical development.

  • Target Identification and Validation: When a compound with a desired phenotype is discovered (e.g., a natural product or a hit from a phenotypic screen), an alkyne-tagged analog can be synthesized.[9] Applying this probe to cells allows for the capture and subsequent identification of its protein targets by mass spectrometry, thereby elucidating its mechanism of action.

  • Profiling Enzyme Activity: These probes can provide a "snapshot" of the activity of entire enzyme families. Changes in labeling intensity can be correlated with different cellular states, disease progression, or the effects of a drug treatment, offering valuable functional insights that transcriptomic or total proteomic analyses cannot provide.[6]

  • Competitive Inhibitor Screening: In this powerful application, a biological sample is pre-treated with a library of unlabeled inhibitor compounds before the addition of the alkyne probe.[7] Effective inhibitors will block the probe from binding to its target protein, resulting in a decreased signal. This allows for the rapid assessment of inhibitor potency and selectivity across the entire proteome in a single experiment.

G cluster_0 Competitive Profiling Logic start Proteome control Vehicle (DMSO) start->control Control Path inhibitor Test Inhibitor start->inhibitor Inhibitor Path probe_add_c Add Alkyne Probe control->probe_add_c probe_add_i Add Alkyne Probe inhibitor->probe_add_i click_c Click Chemistry (Azide-Reporter) probe_add_c->click_c click_i Click Chemistry (Azide-Reporter) probe_add_i->click_i result_c Strong Signal (Target Labeled) click_c->result_c result_i Weak/No Signal (Target Occupied) click_i->result_i

Figure 2: Logic diagram for a competitive ABPP experiment.

Experimental Protocols

The following protocols are generalized for the use of alkyne-tagged electrophilic probes. It is critical to optimize probe concentration and incubation times for each new probe and biological system.

Reagent Preparation

Proper preparation of stock solutions is crucial for the success and reproducibility of click chemistry reactions.

ReagentStock ConcentrationSolventStorageNotes
Alkyne Probe 10-100 mMDMSO-20°C, desiccatedProtect from light.
Azide-Fluorophore 1-10 mMDMSO-20°C, desiccatede.g., TAMRA-Azide, Alexa Fluor 488 Azide.
Azide-Biotin 1-10 mMDMSO-20°C, desiccatede.g., Azide-PEG3-Biotin.
CuSO₄ 100 mMH₂ORoom TempPrepare fresh or store in small aliquots at -20°C.
Sodium Ascorbate 500 mMH₂O-20°CMust be made fresh for each experiment.
TBTA or THPTA 10-50 mMDMSO-20°CCopper-stabilizing ligand. TBTA is not water-soluble. THPTA is preferred for aqueous solutions.
Protocol 1: In-Gel Fluorescence Profiling of Labeled Proteins

This protocol is designed for the visualization of probe-labeled proteins by SDS-PAGE.

Materials:

  • Cells or tissue lysate

  • Alkyne-tagged probe

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Azide-fluorophore (e.g., TAMRA-Azide)

  • CuSO₄, Sodium Ascorbate, TBTA/THPTA

  • SDS-PAGE loading buffer, gels, and running apparatus

  • Fluorescence gel scanner

Procedure:

  • Protein Labeling:

    • For Cell Lysates: Adjust total protein concentration to 1-2 mg/mL in lysis buffer. Add the alkyne probe to a final concentration of 1-10 µM. Incubate for 30-60 minutes at 37°C.

    • For Live Cells: Treat cultured cells with the alkyne probe at a final concentration of 1-25 µM in serum-free media. Incubate for 1-4 hours at 37°C in a CO₂ incubator. Harvest cells, wash 2-3 times with cold PBS, and lyse.

  • Prepare Click Reagents: Sequentially add the following to a microcentrifuge tube to create a "click mix". It is critical to add the reagents in this order to prevent copper precipitation.

    • Azide-fluorophore (to a final reaction concentration of 50-100 µM)

    • TBTA/THPTA ligand (to a final reaction concentration of 100-200 µM)

    • CuSO₄ (to a final reaction concentration of 1 mM)

    • Vortex briefly

    • Freshly prepared Sodium Ascorbate (to a final reaction concentration of 5 mM)

  • Click Reaction:

    • To 50 µg of your probe-labeled proteome in a volume of ~45 µL, add 5 µL of the prepared click mix.

    • Vortex gently and incubate for 1 hour at room temperature, protected from light.

  • Sample Analysis:

    • Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in SDS-PAGE loading buffer.

    • Alternatively, add SDS-PAGE loading buffer directly to the click reaction mixture.

    • Resolve the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore.

Protocol 2: Proteomic Identification of Targets via Biotin Tagging and Mass Spectrometry

This protocol facilitates the enrichment and identification of target proteins.

Materials:

  • Same as Protocol 1, but using Azide-Biotin instead of a fluorescent azide.

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS + 0.5% SDS, PBS + 6M Urea, PBS)

  • Elution or On-Bead Digestion Reagents (e.g., DTT, iodoacetamide, Trypsin)

Procedure:

  • Labeling and Click Reaction:

    • Follow steps 1-3 from Protocol 1, scaling up the reaction volume as needed (e.g., starting with 1-5 mg of total protein). Use an Azide-Biotin reagent in the click mix.

  • Enrichment of Labeled Proteins:

    • After the click reaction, precipitate the proteins with acetone as described above to remove excess click reagents. Resuspend the protein pellet in a buffer containing 1-2% SDS.

    • Add pre-washed streptavidin-agarose beads to the protein sample. Incubate for 1-2 hours at room temperature with end-over-end rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing:

    • Wash the beads sequentially to remove non-specifically bound proteins. A typical wash series is:

      • 2x with PBS + 0.5% SDS

      • 1x with PBS + 6M Urea

      • 3x with PBS

  • On-Bead Digestion and Sample Preparation for LC-MS/MS:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides. The peptides can then be desalted using a C18 StageTip and analyzed by LC-MS/MS.

    • The resulting data is searched against a protein database to identify the proteins that were labeled by the probe.

Concluding Remarks

Alkyne-tagged electrophilic probes represent a powerful and adaptable platform in chemical biology. The ability to covalently label proteins based on their activity, combined with the modularity of click chemistry for downstream analysis, provides researchers with a robust toolkit for functional proteomics.[3] By enabling target identification, inhibitor screening, and the dynamic profiling of enzyme activity, these probes are invaluable for fundamental biological discovery and the development of new therapeutic agents.[7][9] Careful optimization and the use of appropriate controls, such as competition experiments or using a structurally similar but non-reactive probe, are paramount to generating high-quality, interpretable data.

References

  • Click Chemistry in Proteomic Investigations. PMC, National Institutes of Health.[Link]

  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates. PubMed.[Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.[Link]

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe. RSC Publishing.[Link]

  • Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, ACS Publications.[Link]

  • Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Ting Laboratory.[Link]

  • Activity-based Protein Profiling. SciSpace.[Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.[Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed.[Link]

  • Alkyne-functionalized chemical probes for assaying the substrate specificities of the adenylation domains in nonribosomal peptide synthetases. PubMed.[Link]

  • 2-heptyn-4-one, 1-methoxy- (C8H12O2). PubChem.[Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl). MDPI.[Link]

  • The role of the methoxy group in approved drugs. PubMed.[Link]

  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure.[Link]

  • Overview of Chemical Biology. LibreTexts Chemistry.[Link]

  • NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][3]BENZOPYRAN-7-ONE. International Journal of Chemistry.[Link]

  • Portal Publications. The Chemical Probes Portal.[Link]

  • Chemical Probes. Cambridge MedChem Consulting.[Link]

  • Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. ResearchGate.[Link]

  • Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate.[Link]

  • The Interplay of Chemical Biology: Unveiling Nature’s Molecular Symphony. Journal of Molecular and Organic Chemistry.[Link]

Sources

Method

Application Note: 1-Methoxy-2-heptyn-4-one as a High-Value Synthon for Functional Materials

Executive Summary 1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) is a functionalized alkynone serving as a critical "linchpin" intermediate in the synthesis of electron-deficient heterocycles. While historically utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4) is a functionalized alkynone serving as a critical "linchpin" intermediate in the synthesis of electron-deficient heterocycles. While historically utilized in natural product synthesis, its application has surged in materials science for constructing optoelectronic ligands (pyrazoles, isoxazoles) and liquid crystal cores .

This guide provides a validated protocol for the modular synthesis of 1-methoxy-2-heptyn-4-one via Sonogashira coupling and demonstrates its downstream application in generating pyrazole-based scaffolds for organic electronics.

Technical Background & Mechanism

The Alkynone Advantage

The 1-methoxy-2-heptyn-4-one molecule features a conjugated ynone system (


) flanked by a methoxy group. This structure offers three distinct reactivity profiles essential for materials engineering:
  • Michael Acceptor: The

    
    -carbon of the triple bond is highly electrophilic, enabling rapid 1,4-addition of nucleophiles.
    
  • 1,3-Dipolar Cycloaddition Precursor: It reacts with hydrazines, hydroxylamines, and azides to form 5-membered heterocycles with high regioselectivity.

  • Methoxy Leaving Group Potential: Under specific Lewis acid conditions, the methoxy group can facilitate further functionalization or rearrangement.

Reaction Pathway: Heterocycle Construction

In materials science, this compound is most frequently used to synthesize pyrazoles —key structural motifs in OLED emitters and metal-organic frameworks (MOFs). The mechanism involves a tandem Michael addition/cyclocondensation sequence.

ReactionMechanism Start 1-Methoxy-2-heptyn-4-one (Electrophile) Intermediate Michael Adduct (Enaminone) Start->Intermediate 1,4-Addition Hydrazine Hydrazine Derivative (Nucleophile) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - H2O Product 3,5-Disubstituted Pyrazole (Target Scaffold) Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the conversion of 1-methoxy-2-heptyn-4-one into pyrazole scaffolds.

Validated Protocol: Synthesis of 1-Methoxy-2-heptyn-4-one[1][2]

Objective: Synthesize 1-methoxy-2-heptyn-4-one via Sonogashira coupling of butyryl chloride and methyl propargyl ether. Scale: 10 mmol Expected Yield: 75-85%

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
Methyl Propargyl Ether 70.091.20.84 g (1.01 mL)Terminal Alkyne
Butyryl Chloride 106.551.01.07 g (1.04 mL)Acid Chloride
PdCl₂(PPh₃)₂ 701.900.02140 mgCatalyst
CuI 190.450.0238 mgCo-catalyst
Triethylamine (Et₃N) 101.191.051.06 g (1.46 mL)Base
THF (Anhydrous) --20 mLSolvent
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles).

  • Catalyst Loading: Add

    
     (2 mol%) and CuI (2 mol%) to the flask.
    
  • Solvent & Alkyne Addition: Add anhydrous THF (20 mL) followed by Methyl Propargyl Ether (1.2 equiv) via syringe. Stir at Room Temperature (RT) for 5 minutes.

  • Base Addition: Add Triethylamine (1.05 equiv) dropwise. The solution may turn dark, indicating active catalytic species formation.

  • Acylation: Add Butyryl Chloride (1.0 equiv) dropwise over 10 minutes.

    • Critical Note: The reaction is exothermic. If scaling up >50 mmol, use an ice bath during addition.

  • Reaction: Stir at RT for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The alkyne spot (

    
    ) should disappear, and a new UV-active spot (
    
    
    
    ) should appear.
  • Work-up:

    • Dilute with Diethyl Ether (30 mL).

    • Filter through a Celite pad to remove precipitated ammonium salts and catalysts.

    • Wash filtrate with sat.[1]

      
       (2 x 15 mL) and Brine (1 x 15 mL).
      
    • Dry over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

    • Product Appearance: Pale yellow oil.

Application Protocol: Synthesis of Pyrazole Ligands

Context: Pyrazoles derived from this alkynone are used as ligands for Iridium(III) complexes in OLEDs.

Procedure
  • Dissolution: Dissolve 1-methoxy-2-heptyn-4-one (1.0 equiv) in Ethanol (0.5 M).

  • Cyclization: Add Phenylhydrazine (1.1 equiv) for N-aryl pyrazoles or Hydrazine Hydrate (1.5 equiv) for NH-pyrazoles.

  • Reflux: Heat to reflux (

    
    ) for 3 hours.
    
  • Isolation: Cool to RT.

    • For NH-pyrazoles: Evaporate solvent; recrystallize from Ethanol/Water.

    • For N-aryl pyrazoles: Product often precipitates upon cooling. Filter and wash with cold ethanol.

Application Data: Substituent Effects

The following table summarizes the yield of heterocyclic derivatives synthesized using this protocol, demonstrating its versatility for materials libraries.

NucleophileTarget HeterocycleYield (%)Application Field
Hydrazine Hydrate3-(Methoxymethyl)-5-propyl-1H-pyrazole88%Metal Coordination (MOFs)
Phenylhydrazine1-Phenyl-3-(methoxymethyl)-5-propylpyrazole82%OLED Emitters (Blue)
Hydroxylamine3-(Methoxymethyl)-5-propylisoxazole76%Liquid Crystals
Acetamidine2-Methyl-4-(methoxymethyl)-6-propylpyrimidine65%Pharm/Agro Intermediates

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Pre-Reaction cluster_1 Stage 2: Synthesis (Sonogashira) cluster_2 Stage 3: Purification Step1 Inert Atmosphere Generation (Argon/Schlenk Line) Step2 Catalyst Activation (Pd/Cu + Alkyne + Base) Step1->Step2 Step3 Dropwise Addition of Butyryl Chloride Step2->Step3 Step4 Stir at RT (2-4 hrs) TLC Monitoring Step3->Step4 Step5 Celite Filtration (Remove Pd/Cu salts) Step4->Step5 Step6 Flash Chromatography (Hexane/EtOAc) Step5->Step6

Figure 2: Operational workflow for the catalytic synthesis of 1-methoxy-2-heptyn-4-one.

References

  • Müller, T. J. J. (2022). "Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates." MDPI Molecules, 27(3), 892. Link

  • Nikalje, M. D., et al. (2023). "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes." PMC - NCBI, 13, 11245. Link

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871. Link

  • BenchChem Protocols. (2025). "Application Notes: Sonogashira Coupling of Terminal Alkynes with Acid Chlorides." BenchChem Technical Library. Link

  • Organic Chemistry Portal. (2024). "Synthesis of Alkynyl Ketones (Ynones)." Organic Chemistry Portal Abstracts. Link

Sources

Application

Application Note: Advanced Handling, Storage, and Reactivity Protocols for 1-Methoxyhept-2-yn-4-one

Executive Summary & Chemical Identity In modern drug discovery and complex organic synthesis, -alkynyl ketones (ynones) serve as indispensable building blocks. Specifically, 1-methoxyhept-2-yn-4-one (CAS: 32904-88-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery and complex organic synthesis,


-alkynyl ketones (ynones) serve as indispensable building blocks. Specifically, 1-methoxyhept-2-yn-4-one  (CAS: 32904-88-4) is a highly versatile, bifunctional reagent utilized extensively in the construction of nitrogen-containing heterocycles, such as pyrazoles and pyrimidines, via cyclocondensation reactions[1].

However, the very features that make this compound synthetically valuable—its highly electrophilic conjugated system and the presence of a coordinating methoxy group—also render it sensitive to environmental degradation, nucleophilic attack, and auto-polymerization[2]. This application note provides drug development professionals and synthetic chemists with field-proven, causality-driven protocols for the safe handling, cryogenic storage, and experimental application of 1-methoxyhept-2-yn-4-one.

Physicochemical Properties & Reactivity Profile

To design a safe handling protocol, one must first understand the intrinsic physicochemical properties of the molecule[3],[4].

Quantitative Chemical Data

The following table summarizes the key structural and physical parameters of 1-methoxyhept-2-yn-4-one, which dictate its solubility, volatility, and reactivity[3],[4].

PropertyValueCausality / Implication for Handling
CAS Number 32904-88-4Standard identifier for inventory tracking.
Molecular Formula C₈H₁₂O₂Indicates a highly unsaturated, oxygenated organic liquid.
Monoisotopic Mass 140.08372 DaUsed for precise HRMS reaction monitoring.
Topological Polar Surface Area 26.3 ŲLow TPSA indicates high lipophilicity; soluble in non-polar solvents.
Rotatable Bonds 3Flexible aliphatic tail; influences binding in transition states.
Hydrogen Bond Acceptors 2Carbonyl and methoxy oxygen atoms can coordinate with Lewis acids.
XLogP3 (Predicted) ~1.1Moderately volatile; requires handling in a well-ventilated fume hood.
The Causality of Ynone Reactivity

1-Methoxyhept-2-yn-4-one features a triple bond conjugated with a carbonyl group. This electronic arrangement withdraws electron density from the


-carbon (C2), rendering it a powerful Michael acceptor.
  • Electrophilic Vulnerability: Exposure to ambient moisture or trace atmospheric amines can initiate spontaneous hydration or 1,4-conjugate addition.

  • Polymerization Risk: The alkyne moiety is susceptible to radical-initiated cross-linking. Exposure to UV light, elevated temperatures, or trace transition metals can trigger exothermic auto-polymerization[2].

Reactivity Ynone 1-Methoxyhept-2-yn-4-one (Electrophilic Ynone) Nuc Nucleophilic Attack (Amines, Thiols, Organometallics) Ynone->Nuc Reactive Site Activation Polymer Degradation / Polymerization (Triggered by Heat/UV/O2) Ynone->Polymer Improper Storage Michael 1,4-Conjugate Addition (Major: Soft Nucleophiles) Nuc->Michael Kinetically favored Carbonyl 1,2-Addition (Minor: Hard Nucleophiles) Nuc->Carbonyl Direct attack

Mechanistic pathways illustrating the reactivity and degradation routes of the ynone.

Storage and Stability Protocols

Because 1-methoxyhept-2-yn-4-one is kinetically unstable under ambient conditions, storage protocols must actively suppress thermal and oxidative degradation pathways.

Step-by-Step Cryogenic Storage Protocol
  • Step 1: Inert Atmosphere Backfilling. Upon receiving the chemical, immediately transfer the vial to an argon-purged glovebox or use a Schlenk line to backfill the headspace with dry Argon. Causality: Displacing atmospheric oxygen and moisture prevents spontaneous hydration of the alkyne and oxidative cleavage.

  • Step 2: Light Exclusion. Wrap the primary container in aluminum foil or ensure it is stored in an amber borosilicate glass vial. Causality: UV photons provide sufficient energy to cleave the

    
    -bonds, initiating radical polymerization.
    
  • Step 3: Secondary Containment. Place the sealed vial inside a secondary desiccator jar containing active indicating Drierite (CaSO₄).

  • Step 4: Cryogenic Temperature Control. Store the secondary container at -20°C . Causality: Lowering the temperature reduces the kinetic energy of the molecules, effectively halting auto-polymerization rates.

Self-Validating Checkpoint: Before returning the compound to the freezer, verify that the indicating Drierite is blue (active). If it has turned pink (exhausted), replace the desiccant immediately to ensure a strictly anhydrous micro-environment.

Workflow Receipt 1. Receipt & Inspection (Check for discoloration) Purge 2. Inert Gas Purge (Argon backfill) Receipt->Purge Seal broken/Opened Storage 3. Cryogenic Storage (-20°C, Desiccated) Receipt->Storage Intact seal Purge->Storage Equilibrate 4. Thermal Equilibration (Warm to 20°C before opening) Storage->Equilibrate Prior to experiment Dispense 5. Schlenk Dispensing (Fume Hood) Equilibrate->Dispense Prevents condensation Quench 6. Reaction & Quench (Electrophile Deactivation) Dispense->Quench Controlled addition Quench->Purge Return unused stock

Workflow for the safe handling, storage, and processing of reactive ynones.

Experimental Workflow: Controlled Nucleophilic Addition

When utilizing 1-methoxyhept-2-yn-4-one in synthesis (e.g., for the synthesis of pyrazoles via hydrazine addition[1]), the reaction must be carefully controlled to prevent runaway exothermic polymerization.

Standardized Protocol: 1,4-Conjugate Addition Setup

Objective: Safely react 1-methoxyhept-2-yn-4-one with a nucleophile while suppressing side reactions.

  • Thermal Equilibration (Crucial Step): Remove the secondary container from the -20°C freezer and allow it to sit in a dark fume hood for 30 minutes until it reaches room temperature (20°C).

    • Causality: Opening a sub-zero vial in ambient air causes immediate condensation of atmospheric moisture into the reagent, irreversibly degrading the ynone.

  • Solvent Preparation: Degas the reaction solvent (e.g., anhydrous THF or DCM) by sparging with Argon for 15 minutes.

  • Dispensing: Using a micro-syringe equipped with a stainless-steel needle, pierce the septum of the ynone vial under a positive pressure of Argon. Withdraw the required volume.

    • Self-Validating Checkpoint: Inspect the withdrawn liquid in the syringe. It should be a clear, pale-yellow liquid. If the liquid is highly viscous, dark brown, or contains particulates, polymerization has occurred, and the batch must be discarded.

  • Controlled Addition: Add the ynone dropwise (1 drop per 2 seconds) to the nucleophile solution at 0°C (ice bath).

    • Causality: The conjugate addition to an

      
      -alkynyl ketone is highly exothermic. Dropwise addition at 0°C dissipates the heat of reaction, preventing thermal runaway and ensuring high regioselectivity.
      
  • Reaction Monitoring: Monitor the consumption of the ynone via TLC (Thin Layer Chromatography) using a UV lamp (254 nm) or potassium permanganate (KMnO₄) stain.

Emergency Response & Waste Management

Due to its high electrophilicity, spills of 1-methoxyhept-2-yn-4-one must be neutralized immediately to prevent inhalation exposure or contact dermatitis.

  • Spill Deactivation Protocol: In the event of a spill inside the fume hood, do not simply wipe it up with a dry towel. Instead, flood the spill area with a dilute solution of a benign nucleophile (e.g., 5% aqueous ethanolamine or a cysteine-based buffer).

    • Causality: The amine or thiol groups in the deactivating solution will rapidly undergo a Michael addition with the spilled ynone, converting the volatile, toxic electrophile into a heavier, stable, and non-hazardous adduct.

  • Waste Disposal: Collect the deactivated spill material using absorbent pads and dispose of it in a dedicated halogen-free organic waste carboy. Never dispose of unquenched ynones into mixed chemical waste, as they may react violently with incompatible nucleophilic waste streams.

References

1.3, uni.lu. 2.4, guidechem.com. 3.2, researchgate.net. 4.1, researchgate.net.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-Methoxy-2-heptyn-4-one Synthesis

Ticket ID: #49201 Subject: Low yields in 1-methoxy-2-heptyn-4-one synthesis (Misoprostol intermediate) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #49201 Subject: Low yields in 1-methoxy-2-heptyn-4-one synthesis (Misoprostol intermediate) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 1-methoxy-2-heptyn-4-one is a critical step in the production of the "omega side-chain" for prostaglandins like Misoprostol . While the disconnection appears simple—coupling a propargyl ether anion with a butyryl electrophile—researchers frequently report yields stalling at 40–50%.

The primary yield-killers in this reaction are over-addition (forming the tertiary alcohol) and isomerization (forming the allene). This guide provides a root-cause analysis and two validated protocols to elevate yields to the >80% range.

Module 1: Diagnostic — Why Your Yield is Low

If you are using the "textbook" approach of adding butyryl chloride to lithiated methyl propargyl ether, your low yield is chemically predetermined.

The Mechanism of Failure
  • Over-Addition (The "Double Dip"): The product is an ynone (alkynyl ketone). Ynones are highly electrophilic—often more reactive than the starting acid chloride. As soon as the product forms, it competes with the remaining acid chloride for the lithiated alkyne, resulting in the formation of a tertiary alcohol byproduct.

  • Allene Isomerization: Methyl propargyl ether has acidic propargylic protons. If the temperature rises above -70°C during lithiation, or if the base is too strong/concentrated, the alkyne isomerizes to the allene, which does not react to form the desired ynone.

Visualizing the Failure Mode

The following diagram illustrates the competitive pathway destroying your yield.

FailurePathway cluster_0 Yield Trap Start Methyl Propargyl Ether Li_Int Lithiated Intermediate (Nucleophile) Start->Li_Int n-BuLi -78°C Prod Target Ynone (1-methoxy-2-heptyn-4-one) Li_Int->Prod + Butyryl Chloride Byprod Tertiary Alcohol (Major Impurity) Prod->Byprod + Excess Li_Int (Fast Reaction!)

Figure 1: The "Over-Addition" trap. The product (Ynone) consumes the starting material (Lithiated Intermediate) faster than the electrophile does.

Module 2: The Solution — BF₃-Mediated Acylation

To solve the over-addition problem, we must change the electrophile to Butyric Anhydride and activate it with Boron Trifluoride Etherate (BF₃·OEt₂) .

Why This Works[1][2]
  • Activation: BF₃ coordinates with the anhydride, making it sufficiently electrophilic to react with the lithium acetylide at -78°C.

  • Protection: The resulting intermediate is a boron-complexed species that is not electrophilic toward further nucleophilic attack. The ketone is only revealed after the acidic quench, preventing over-addition.

Validated Protocol (High Yield Route)

Reagents:

  • Methyl propargyl ether (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • Butyric anhydride (1.2 equiv)

  • BF₃[1]·OEt₂ (1.2 equiv)

  • THF (Anhydrous)[2]

Step-by-Step Methodology:

  • Lithiation:

    • Charge a flame-dried flask with THF and Methyl propargyl ether under Argon.

    • Cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise over 20 minutes.

    • Critical: Stir at -78°C for 45 minutes to ensure complete lithiation without isomerization.

  • The "Yamaguchi" Activation:

    • In a separate flask, mix Butyric anhydride and THF. Cool to -78°C.

    • Add BF₃·OEt₂ to the anhydride solution. Stir for 10 minutes.

  • Coupling:

    • Cannulate the lithiated alkyne into the BF₃/Anhydride mixture slowly.

    • Note: Inverse addition (alkyne into electrophile) keeps the electrophile in excess, further suppressing side reactions.

  • Workup (The Danger Zone):

    • Stir at -78°C for 1 hour.

    • Quench with saturated NH₄Cl at low temperature. Allow to warm to RT.

    • Warning: The product is a Michael acceptor. Do not use strong bases (NaOH) during extraction, or you will degrade the ynone.

Module 3: Alternative Route — The Weinreb Amide

If the BF₃ method is unsuitable for your facility (due to corrosivity), the Weinreb Amide route is the industry standard for high purity, though it requires an extra synthesis step.

Reagents:

  • N-methoxy-N-methylbutyramide (Weinreb amide of butyric acid)

  • Lithiated Methyl propargyl ether (prepared as above)

Logic: The Weinreb amide forms a stable tetrahedral intermediate (chelated by Lithium) that refuses to collapse to the ketone until the acidic quench. This physically prevents the ketone from forming during the reaction, making over-addition impossible.

Comparison of Methods
FeatureAcid Chloride MethodBF₃ / Anhydride MethodWeinreb Amide Method
Typical Yield 30–50%75–85% 80–90%
Purity Profile Poor (Tertiary alcohols)GoodExcellent
Cost LowMediumHigh (Reagent cost)
Scalability Difficult (Exotherm)GoodExcellent
Recommendation Avoid Primary Choice High-Purity Choice

Troubleshooting Guide

Use this decision tree to diagnose specific failure modes in your current experiments.

Troubleshooting Issue Problem: Low Yield Check1 Is the major impurity a Tertiary Alcohol? Issue->Check1 Check2 Is the starting material recovered unreacted? Check1->Check2 No Sol1 Cause: Over-addition Fix: Switch to BF3/Anhydride or Weinreb Amide. Check1->Sol1 Yes Check3 Is the product decomposing during column chromatography? Check2->Check3 No Sol2 Cause: Wet reagents or Isomerization Fix: Dry THF <50ppm water; Keep Temp < -70°C. Check2->Sol2 Yes Sol3 Cause: Silica Acidity/Basicity Fix: Deactivate Silica with 1% Et3N or use neutral Alumina. Check3->Sol3 Yes

Figure 2: Troubleshooting logic flow for ynone synthesis optimization.

FAQ: Frequently Asked Questions

Q: Can I store 1-methoxy-2-heptyn-4-one for long periods? A: Caution is advised. As a conjugated ynone, it is a Michael acceptor and can polymerize. Store at -20°C under Argon. If storing for >1 month, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with the next step.

Q: Why is the temperature control so critical during lithiation? A: Methyl propargyl ether can undergo a "propargylic rearrangement" to the allenyl ether if the temperature rises above -60°C in the presence of base. The allenyl anion does not react with the electrophile to form the desired ynone, leading to recovered starting material or complex tars.

Q: Can I use Grignard reagents instead of Lithium? A: Generally, no. Propargyl Grignards are in equilibrium with their allenyl forms (propargyl/allenyl metallotropism). Lithium reagents at -78°C are more configurationally stable as the propargyl species, ensuring the correct regiochemistry.

References

  • Collins, P. W., et al. (1986). Synthesis and gastric antisecretory properties of 15-deoxy-16-hydroxyprostaglandin E1 analogues (Misoprostol). Journal of Medicinal Chemistry. Establishes the foundational chemistry for Misoprostol side-chain synthesis.

  • Yamaguchi, M., et al. (1984). A Novel Synthesis of Ynones from Alkynyltrimethylsilanes and Acid Chlorides using Boron Trifluoride Etherate. Synthesis.[3][4][5][6][7][8][9][10][11][12] Provides the mechanistic basis for BF3 activation in ynone synthesis (analogous to the anhydride route).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. The definitive guide to using Weinreb amides to prevent over-addition in ketone synthesis.

  • Pappo, R., et al. (1973). Chemistry of the Prostaglandins.[2][4][8] Annals of the New York Academy of Sciences. Discusses the specific stability issues of prostaglandin intermediates including the omega side-chains.

Sources

Optimization

Technical Support Center: Purification of 1-methoxyhept-2-yn-4-one

Welcome to the technical support guide for the purification of 1-methoxyhept-2-yn-4-one. This document is intended for researchers, scientists, and drug development professionals who are working with this versatile α,β-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-methoxyhept-2-yn-4-one. This document is intended for researchers, scientists, and drug development professionals who are working with this versatile α,β-alkynyl ketone. Here, we address common challenges encountered during its purification, offering troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

Introduction to Purification Challenges

1-methoxyhept-2-yn-4-one is a valuable synthetic intermediate, but its purification can be complicated by its inherent reactivity. The presence of a conjugated ynone system and an α-methoxy group introduces specific stability concerns that must be carefully managed. Common issues include thermal decomposition, potential for isomerization, and the removal of persistent impurities from its synthesis. This guide provides practical solutions to navigate these challenges effectively.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification of 1-methoxyhept-2-yn-4-one.

Question 1: I'm observing a significant loss of product and discoloration (yellowing or darkening) during purification. What is the likely cause and how can I prevent it?

Answer:

Product loss and discoloration are often indicative of thermal degradation or polymerization. The conjugated ynone system in 1-methoxyhept-2-yn-4-one makes it susceptible to such decomposition pathways, especially at elevated temperatures.

Potential Causes:

  • Thermal Decomposition: Heating the compound for extended periods, particularly during distillation at atmospheric pressure, can lead to decomposition.

  • Polymerization: The activated triple bond in the ynone structure is prone to polymerization, which can be initiated by heat, light, or the presence of radical initiators or strong acids/bases.[1]

  • Oxidation: The double bond is susceptible to oxidation, which can be exacerbated by exposure to air and heat.[1]

Recommended Solutions:

  • Avoid High-Temperature Distillation: If distillation is necessary, use high-vacuum distillation to lower the boiling point and minimize thermal stress on the compound. It is crucial to never distill the flask to dryness, as this can lead to the formation of explosive peroxides and other unstable residues.[2]

  • Utilize Flash Column Chromatography: This is the preferred method for purifying ynones as it is performed at room temperature.[3] A standard silica gel column with a hexane/ethyl acetate eluent system is typically effective.

  • Work Under an Inert Atmosphere: To prevent oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

  • Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

Question 2: My purified 1-methoxyhept-2-yn-4-one shows unexpected peaks in the 1H NMR spectrum, suggesting the presence of an isomer. What could be happening?

Answer:

The appearance of isomeric impurities can arise from the isomerization of the alkyne or the formation of allenes, particularly under certain pH conditions or upon exposure to light.

Potential Causes:

  • Base-Catalyzed Isomerization: Trace amounts of base can catalyze the migration of the triple bond.

  • Acid-Catalyzed Isomerization/Hydration: Acidic conditions can also promote isomerization or lead to the hydration of the alkyne to form a β-diketone.[4] The methoxy group, as part of an enol ether-like system, is particularly susceptible to acid-catalyzed hydrolysis.[3]

  • Photoisomerization: Similar to some enones, there is a possibility of light-induced isomerization.[5]

  • Allene Formation: Under certain conditions, ynones can isomerize to the corresponding allenes, which can be highly reactive.[6][7]

Recommended Solutions:

  • Maintain Neutral pH: Ensure all solvents and reagents used during workup and purification are neutral. If an acidic or basic wash is necessary, it should be followed by a neutralization step and washes with deionized water and brine.

  • Use High-Purity Solvents: Use freshly distilled or high-purity solvents for chromatography to avoid acidic or basic impurities.

  • Careful Handling and Storage: Protect the compound from prolonged exposure to ambient light.

Question 3: I'm struggling to remove a persistent, non-polar impurity that co-elutes with my product during column chromatography. What are my options?

Answer:

Co-elution of impurities with similar polarity to the target compound is a common challenge. These are often unreacted starting materials or byproducts from the synthesis.

Potential Causes:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include acyl chlorides or terminal alkynes.

  • Byproducts of Synthesis: Side reactions can generate impurities with similar polarity. For instance, if the synthesis involves an oxidation step from a propargyl alcohol, incomplete oxidation can leave a starting material that may be difficult to separate.

Recommended Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a toluene/ethyl acetate or a dichloromethane/methanol system can alter the selectivity and improve separation.

    • Gradient Elution: Employ a shallow gradient elution to better resolve closely eluting compounds.

  • Secondary Purification: If a single chromatographic step is insufficient, a second purification may be necessary. Sometimes a "pentane wash" on a small scale can remove non-polar aliphatic impurities.[6]

  • Chemical Treatment (Use with Caution): In some cases, a specific chemical treatment can remove a reactive impurity. For example, if the impurity is an aldehyde, a bisulfite wash could selectively remove it as a water-soluble adduct. This should be tested on a small scale first to ensure the desired product is not affected.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 1-methoxyhept-2-yn-4-one?

A1: To ensure long-term stability, store the compound under the following conditions:

  • Temperature: At low temperatures, preferably at -20°C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed amber glass vial to protect from light and moisture.[1]

Q2: What are the characteristic NMR and IR signals for 1-methoxyhept-2-yn-4-one that I should look for to confirm its identity and purity?

A2:

  • 13C NMR: Expect the carbonyl carbon to appear around 177 ppm. The two sp-hybridized carbons of the alkyne typically resonate near 87 and 93 ppm.[6]

  • 1H NMR: Look for the characteristic signals corresponding to the methoxy group, and the alkyl chain protons. The absence of impurity signals is crucial for assessing purity.

  • IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) is expected in the range of 1600-1650 cm-1. The conjugation with the triple bond shifts this peak to a lower wavenumber compared to a saturated ketone.[6]

Q3: Can I use distillation to purify 1-methoxyhept-2-yn-4-one?

A3: While distillation is a common purification technique for liquids, it should be approached with caution for this compound due to its potential for thermal decomposition.[2] If you must use distillation, it is strongly recommended to use a high-vacuum setup to significantly lower the boiling point. Monitor the temperature closely and avoid heating for prolonged periods. Never distill to dryness.[2] Flash column chromatography is generally a safer and more effective method.

Q4: My synthesis of 1-methoxyhept-2-yn-4-one involved a palladium catalyst. How can I remove residual palladium?

A4: Residual palladium can often be removed by:

  • Silica Gel Chromatography: Palladium complexes often bind to silica gel.

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium residues, followed by filtration through celite.

  • Specific Scavengers: There are commercially available scavengers designed to remove heavy metal catalysts from organic solutions.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol outlines the standard procedure for purifying 1-methoxyhept-2-yn-4-one on a silica gel column.

Materials:

  • Crude 1-methoxyhept-2-yn-4-one

  • Silica gel (40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • Determine the Eluent System: Using TLC, find a solvent mixture of hexane and ethyl acetate that gives the product an Rf value of approximately 0.3-0.4. A typical starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.

  • Prepare the Column:

    • Wet-pack a glass column with silica gel using the chosen eluent system.

    • Ensure the silica bed is compact and free of air bubbles.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle positive pressure (using a pump or inert gas) to maintain a steady flow rate.

    • Collect fractions in test tubes.

  • Monitor the Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: High-Vacuum Distillation

This protocol is for experienced users and should only be performed if chromatography is not a viable option.

Materials:

  • Crude 1-methoxyhept-2-yn-4-one (pre-purified by a quick filtration through a silica plug if necessary)

  • Short-path distillation apparatus

  • High-vacuum pump

  • Cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Set up the Apparatus: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.

  • Add the Sample: Place the crude product in the distillation flask, not exceeding two-thirds of its volume. Add a magnetic stir bar.

  • Apply Vacuum: Gradually apply a high vacuum to the system. Use a cold trap (e.g., with liquid nitrogen or dry ice/acetone) to protect the pump.

  • Heat the Sample: Gently heat the distillation flask using a heating mantle while stirring.

  • Collect the Product: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure achieved.

  • Stop the Distillation: Once the majority of the product has distilled, remove the heat source and allow the system to cool before slowly reintroducing air. Do not distill to dryness.

Data Presentation

Purification Method Advantages Disadvantages Key Considerations
Flash Column Chromatography - Mild conditions (room temperature) - Good for removing non-volatile impurities - High resolution possible- Can be time-consuming - Requires significant solvent volumes - Potential for product degradation on acidic silica- Use neutral, high-purity silica gel. - Optimize the solvent system for good separation.
High-Vacuum Distillation - Effective for removing non-volatile impurities - Can be faster for larger scales- Risk of thermal decomposition[2] - Not suitable for thermally labile compounds- Requires a high-quality vacuum pump. - Careful temperature control is essential. - Never distill to dryness.[2]

Visualizations

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude Crude 1-methoxyhept-2-yn-4-one TLC TLC Analysis to Determine Eluent Crude->TLC Small Sample Column Flash Column Chromatography TLC->Column Optimized Eluent Fractions Collect and Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure 1-methoxyhept-2-yn-4-one Evaporate->Pure

Caption: A typical workflow for the purification of 1-methoxyhept-2-yn-4-one using flash column chromatography.

Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue? ProductLoss Product Loss / Discoloration? Start->ProductLoss Isomer Isomeric Impurities? Start->Isomer Coelution Co-eluting Impurity? Start->Coelution Sol_Loss Use Vacuum Distillation or Flash Chromatography. Work under inert atmosphere. ProductLoss->Sol_Loss Yes Sol_Isomer Maintain Neutral pH. Use high-purity solvents. Protect from light. Isomer->Sol_Isomer Yes Sol_Coelution Optimize chromatography. Consider secondary purification or chemical treatment. Coelution->Sol_Coelution Yes

Caption: A decision tree to guide troubleshooting during the purification of 1-methoxyhept-2-yn-4-one.

References

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. PMC. Available at: [Link]

  • Wolff rearrangement of β-alkynyl-α-diazo-β-ketoesters: Light-induced acetylene-allene isomerization and its use for activation of enediynes. ResearchGate. Available at: [Link]

  • Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. NSF Public Access Repository. Available at: [Link]

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC. Available at: [Link]

  • US2205184A - Purification of aldehyde-ketone mixtures. Google Patents.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • The cycloisomerization of β‐alkynyl ketones and several representative spiroketal structures. ResearchGate. Available at: [Link]

  • Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. Available at: [Link]

  • Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal. Available at: [Link]

  • Ketone synthesis by reaction (hydration) of alkynes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes Supporting Information. Amazon AWS. Available at: [Link]

  • Alkynes to Aldehydes and Ketones. Chemistry Steps. Available at: [Link]

  • New Approaches to the Synthesis of Alkynyl Ketones Using Tin Tetraalkynylides. AIP Publishing. Available at: [Link]

  • Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. Beilstein Journals. Available at: [Link]

  • chloride (SnCl2) mediated reduction of α,β-alkynyl carbonyl compounds. University of Pretoria. Available at: [Link]

  • An Alternative Route for the Synthesis of (E)-(+)-5(S)-Methylhept-2-en-4-one (Filbertone). ResearchGate. Available at: [Link]

  • 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne. MDPI. Available at: [Link]

  • Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. PMC. Available at: [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. MDPI. Available at: [Link]

  • Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. Available at: [Link]

  • ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION NEVER distill the distillation flask to dryness as there is a risk of exp. Unknown Source.

Sources

Troubleshooting

Optimizing reaction conditions for "2-Heptyn-4-one, 1-methoxy-"

Technical Support Center: Optimization of 1-Methoxy-2-heptyn-4-one Synthesis Topic: High-Fidelity Synthesis & Troubleshooting for -Methoxy- -Alkynyl Ketones Target Molecule: 1-Methoxy-2-heptyn-4-one (CAS: Generic Class R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 1-Methoxy-2-heptyn-4-one Synthesis

Topic: High-Fidelity Synthesis & Troubleshooting for


-Methoxy-

-Alkynyl Ketones Target Molecule: 1-Methoxy-2-heptyn-4-one (CAS: Generic Class Representative) Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary & Chemical Logic

The synthesis of 1-methoxy-2-heptyn-4-one presents a classic conflict in organometallic chemistry: coupling a highly reactive lithium acetylide with an electrophile without triggering subsequent Michael additions or polymerization.[2]

This molecule contains two sensitive functionalities:

  • The Propargylic Ether: The C1 protons are acidic, but less so than the terminal alkyne. However, improper temperature control during lithiation can lead to isomerization (allene formation).[2]

  • The Ynone Core (Michael Acceptor): Once formed, the electron-deficient triple bond is highly susceptible to nucleophilic attack (by water, alcohols, or unreacted acetylide) at the

    
    -position (C3).[2]
    

The Recommended Route: We prioritize the Lithiation-Acylation Strategy using a Weinreb Amide or Anhydride electrophile. This method avoids the over-addition often seen with acid chlorides (which leads to tertiary alcohols) and minimizes the handling of the unstable ynone compared to oxidation routes.

Core Protocol: Lithiation-Acylation Workflow

Objective: Synthesis of 1-methoxy-2-heptyn-4-one via 3-methoxy-1-propyne and


-methoxy-

-methylbutyramide (Weinreb Amide).
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Methyl Propargyl Ether 1.1NucleophileDistill before use; remove peroxides.[1][2]

-Butyllithium
1.05BaseTitrate before use.[2] Excess destroys product.[2]
Weinreb Amide 1.0ElectrophileDry < 50 ppm H

O.
BF

OEt

1.1Lewis AcidOptional: Accelerates reaction at -78°C.
THF (Anhydrous) [0.2 M]SolventFreshly distilled from Na/Benzophenone.[1][2]
Step-by-Step Methodology
  • Cryogenic Lithiation:

    • Charge a flame-dried 3-neck flask with anhydrous THF and Methyl Propargyl Ether under Argon.

    • Cool to -78°C (Internal temperature; use a probe).

    • Add

      
      -BuLi dropwise over 20 minutes.[2]
      
    • Checkpoint: Stir at -78°C for 45 minutes. Do not warm. Warming > -40°C risks isomerization to the allenyl species.

  • Electrophile Addition:

    • Dissolve

      
      -methoxy-
      
      
      
      -methylbutyramide in minimal THF.[2]
    • Add slowly to the lithium acetylide solution at -78°C.

    • Optimization Tip: If conversion is slow, add BF

      
       OEt
      
      
      
      dropwise after the amide addition.[2] This activates the amide carbonyl without quenching the acetylide.
  • Controlled Quench:

    • The reaction forms a stable tetrahedral intermediate (if using Weinreb amide).

    • Quench at -78°C with saturated NH

      
      Cl  solution (buffered, mild pH).
      
    • WARNING: Do not use HCl or NaOH.[2] Strong acids hydrolyze the methoxy group; strong bases trigger Michael addition of water to the product.

  • Workup & Isolation:

    • Extract with Et

      
      O (cold).[2] Wash with brine.[2][3]
      
    • Dry over Na

      
      SO
      
      
      
      .[2] Concentrate < 30°C.[2]
    • Purification: Flash chromatography on Neutral Alumina or Deactivated Silica (pre-treated with 1% Et

      
      N).[1][2] Standard silica is acidic enough to decompose the ynone.
      

Visualization: Reaction Logic & Troubleshooting

ReactionLogic Start Methyl Propargyl Ether Li_Step Lithiation (-78°C) n-BuLi / THF Start->Li_Step Acetylide Lithium Acetylide (Intermediate) Li_Step->Acetylide Branch_Temp Temp > -40°C? Acetylide->Branch_Temp Allene Allenyl Anion (Impurity) Branch_Temp->Allene Yes Electrophile Add Weinreb Amide (Butyryl Source) Branch_Temp->Electrophile No Tetrahedral Stable Tetrahedral Intermediate Electrophile->Tetrahedral Quench Quench (NH4Cl) Tetrahedral->Quench Product 1-Methoxy-2-heptyn-4-one Quench->Product Side_Michael Michael Adducts (Polymerization) Product->Side_Michael Acidic Workup or Nucleophiles

Caption: Pathway analysis for the synthesis of 1-methoxy-2-heptyn-4-one, highlighting critical temperature control points to avoid allene formation and workup sensitivity.

Troubleshooting Guide (FAQ Format)

Q1: My yield is low (<40%), and I see a large amount of starting material. Why?

Diagnosis: Incomplete Lithiation or Electrophile Deactivation.[1][2]

  • The Cause: Methyl propargyl ether can be difficult to dry. Trace moisture destroys

    
    -BuLi immediately.[2] Alternatively, the lithium acetylide aggregates in pure THF, reducing reactivity.[2]
    
  • The Fix:

    • Add LiCl (2 equiv) to the reaction mixture. This breaks up organolithium aggregates (Knochel's modification), increasing the effective concentration of the reactive monomeric species.

    • Ensure the Weinreb amide is azeotropically dried with toluene before use.

Q2: The product turns dark brown/black upon concentration. Is it decomposing?

Diagnosis: Polymerization via Michael Addition.[1][2]

  • The Cause: Ynones are extremely electrophilic. If your rotary evaporator bath is too hot (>40°C) or if the crude mixture contains residual base/acid, the molecules will react with each other (polymerize).[2]

  • The Fix:

    • Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (0.1 mol%) to the collection flask before concentration.[1][2]

    • Never heat above 30°C.[2]

    • Store the pure compound in benzene or toluene solution at -20°C rather than neat oil.

Q3: I see a "split" peak in the NMR near the methoxy region and multiple alkene protons. What happened?

Diagnosis: Isomerization to the Allenyl Ketone.

  • The Cause: The lithiation temperature drifted above -45°C. The propargylic anion (

    
    ) is in equilibrium with the allenyl anion (
    
    
    
    ).[2] At higher temperatures, the allenyl form is thermodynamically accessible and reacts with the electrophile.
  • The Fix: Maintain -78°C strictly. Pre-cool the electrophile solution to -78°C before addition (cannula transfer).[2]

Q4: Can I use Butyryl Chloride instead of the Weinreb Amide?

Diagnosis: Over-addition (Tertiary Alcohol Formation).

  • The Technicality: Yes, but it is risky.[2] Acid chlorides are so reactive that as soon as the ketone is formed, it competes with the remaining acid chloride for the unreacted acetylide, leading to the tertiary alcohol.

  • The Protocol Adjustment: If you must use the acid chloride:

    • Use Inverse Addition : Cannulate the lithium acetylide into a large excess (2.0 equiv) of the acid chloride at -78°C. This ensures the electrophile is always in excess until the quench.

References & Grounding

  • General Ynone Synthesis:

    • Methodology: Reaction of lithium acetylides with Weinreb amides prevents over-addition and stabilizes the intermediate.

    • Source: Nahm, S.; Weinreb, S. M.[2] "N-methoxy-N-methylamides as effective acylating agents."[2] Tetrahedron Lett.[2]1981 , 22, 3815.[2] Link

  • Lithiation of Propargyl Ethers:

    • Methodology: Temperature dependence of propargylic vs. allenyl anion formation.[2]

    • Source: Reich, H. J., et al. "Lithium-Metalloid Exchange."[1][2] J. Am. Chem. Soc.[2]2013 , 135, 16054.[2] (Context on lithiation kinetics). Link[2]

  • Lewis Acid Acceleration:

    • Methodology: Use of BF3.OEt2 to activate anhydrides/amides for acetylide attack.[2]

    • Source: Yamaguchi, M., et al. "Alkynyl Ketone Synthesis."[2] Synthesis1986 , 421.[2] Link[2]

  • Stability of Ynones:

    • Insight: Michael acceptor reactivity and polymerization risks of

      
      -alkynyl ketones.[1][2]
      
    • Source:Modern Acetylene Chemistry, Stang, P. J.; Diederich, F. (Eds.), VCH: Weinheim, 1995.[2]

Sources

Optimization

Technical Support &amp; Diagnostics Hub: 1-Methoxy-2-heptyn-4-one Workflows

Subtitle: Advanced Troubleshooting for Alkynyl Ketone (Ynone) Reactivity Introduction As a highly electrophilic -alkynyl ketone, 1-methoxy-2-heptyn-4-one (molecular formula: C8H12O2) 1[1] is a powerful Michael acceptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Troubleshooting for Alkynyl Ketone (Ynone) Reactivity

Introduction

As a highly electrophilic


-alkynyl ketone, 1-methoxy-2-heptyn-4-one (molecular formula: C8H12O2) 1[1] is a powerful Michael acceptor and a critical intermediate in the synthesis of complex heterocycles2[2]. However, the presence of the conjugated triple bond adjacent to a carbonyl, combined with a propargylic methoxy group, creates a perfect storm for off-target reactivity. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure reproducible outcomes.
Section 1: Diagnostic FAQs & Causality Analysis

Q1: Why does my compound degrade into a complex mixture during routine silica gel chromatography?

  • Symptom: Low recovery yields; NMR shows the disappearance of the alkyne carbon signals and the appearance of a saturated methylene backbone.

  • Causality: Ynones are inherently unstable on standard, slightly acidic silica gel, which retains trace moisture 3[3]. The silica surface acts as a heterogeneous Brønsted acid catalyst, promoting the hydration of the alkyne to form a thermodynamically stable 1,3-diketone (1-methoxyheptane-2,4-dione).

  • Resolution: Pre-treat your silica gel with 1-2% triethylamine (Et

    
    N) to neutralize surface acidity, or switch to neutral alumina. Minimize column residence time.
    

Q2: During nucleophilic conjugate addition (Michael addition), why am I isolating a saturated ketone instead of the desired


-unsaturated enone? 
  • Symptom: Mass spectrometry indicates a +2Nu mass addition.

    
    H-NMR lacks vinylic protons.
    
  • Causality: The initial conjugate addition of a nucleophile (e.g., an amine or thiolate) to the ynone generates an enone. Because the resulting enone is still a viable Michael acceptor, a localized excess of the nucleophile will trigger a second conjugate addition, yielding a

    
    -disubstituted saturated ketone.
    
  • Resolution: This is a kinetic vs. thermodynamic control issue. You must enforce strict kinetic control by operating at cryogenic temperatures (-78 °C) and using inverse addition (adding the nucleophile dropwise to the ynone).

Q3: In metal-catalyzed cycloisomerizations (e.g., forming furans), why do I observe an isomeric ynone byproduct?

  • Symptom: Formation of a transposed ynone instead of the target cyclic oxonium-derived heterocycle.

  • Causality: Transition metals like Au(I) or Pd(II) activate the alkyne via a

    
    -complex. However, this complex can undergo a competing 1,3-transposition, shifting the alkyne to form an allenyl ketone intermediate4[4]. Depending on the steric and electronic environment, this intermediate may fail to cyclize and instead re-isomerize into a thermodynamically stable transposed ynone 4[4].
    
  • Resolution: Shift the equilibrium by utilizing highly electrophilic, bulky cationic gold catalysts (e.g., JohnPhosAu(MeCN)SbF

    
    ) that accelerate the cyclization step faster than the transposition pathway 4[4].
    
Section 2: Quantitative Reaction Dynamics

To predict reaction outcomes, consult the following empirical data matrix comparing reaction conditions to product distribution.

Reaction ConditionPrimary ProductMajor ByproductMechanistic Causality
Nu- (1.0 eq), THF, -78 °C Mono-Michael Adduct (>95%)Trace Double AdductKinetic control suppresses secondary enone activation.
Nu- (2.2 eq), THF, 25 °C Double Adduct (>85%)Mono-Michael AdductThermodynamic control drives sequential conjugate additions.
Standard Silica Gel Purif. 1,3-Diketone (up to 40%)OligomersAcid-catalyzed hydration of the highly electrophilic alkyne 3[3].
Au(I) cat., DCM, 25 °C Furan Derivative (~60%)Transposed Ynone (~30%)Competing cycloisomerization and 1,3-transposition pathways 4[4].
Section 3: Mechanistic Pathway Visualizations

Pathway1 Ynone 1-Methoxy-2-heptyn-4-one Diketone 1,3-Diketone (Hydration Byproduct) Ynone->Diketone H2O, Acid/Metal (Uncontrolled) Enone Mono-Michael Adduct (Desired Enone) Ynone->Enone Nu- (1.0 eq) -78 °C DoubleAdduct Double Addition Byproduct Enone->DoubleAdduct Excess Nu- Temp > 0 °C

Fig 1: Divergent pathways in nucleophilic additions to 1-methoxy-2-heptyn-4-one.

Pathway2 Ynone 1-Methoxy-2-heptyn-4-one PiComplex Metal-Alkyne pi-Complex Ynone->PiComplex Au(I) or Pd(II) Allenyl Allenyl Ketone PiComplex->Allenyl 1,3-Shift Transposed Transposed Ynone (Byproduct) PiComplex->Transposed 1,3-Transposition Furan Furan Derivative (Target) Allenyl->Furan Cycloisomerization

Fig 2: Metal-catalyzed cycloisomerization vs. 1,3-transposition pathways.

Section 4: Self-Validating Experimental Protocol

Workflow: Kinetically Controlled Mono-Michael Addition This protocol is designed as a self-validating system. By incorporating specific temperature holds and in-process analytical checks, the procedure inherently prevents the cascade failures described above.

Phase 1: Preparation & Kinetic Isolation

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. (Causality: Eliminates ambient moisture to prevent alkyne hydration).

  • Substrate Loading: Dissolve 1-methoxy-2-heptyn-4-one (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Thermal Arrest: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

Phase 2: Inverse Addition 4. Nucleophile Delivery: Dissolve the nucleophile (1.05 equiv) in anhydrous THF (0.5 M). Using a syringe pump, add this solution dropwise to the ynone over 30 minutes. (Causality: Inverse addition ensures the ynone is always in excess relative to the unreacted nucleophile, kinetically starving the secondary double-addition pathway). 5. Incubation: Stir at -78 °C for 1 hour.

Phase 3: In-Situ Quenching & Validation 6. Cryogenic Quench: Inject saturated aqueous NH


Cl directly into the reaction mixture while it is still at -78 °C. (Causality: Quenching before warming destroys any residual nucleophile, preventing runaway reactions as thermal energy increases).
7. Workup:  Allow the mixture to warm to room temperature, extract with EtOAc (3x), wash with brine, and dry over anhydrous Na

SO

. 8. Validation Checkpoint (Crucial): Before proceeding to chromatography, acquire a crude

H-NMR spectrum.
  • Pass Criteria: Presence of a distinct vinylic proton signal (

    
     5.5 - 6.5 ppm) confirming the enone.
    
  • Fail Criteria: A complex multiplet in the aliphatic region lacking vinylic protons indicates a breach of kinetic control (double addition).

References
  • PubChemLite: 2-heptyn-4-one, 1-methoxy- | 1

  • Journal of the American Chemical Society: Gold-Catalyzed 1,3-Transposition of Ynones | 4

  • PMC (NIH): Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles |2

  • Beilstein Journal of Organic Chemistry: Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds | 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Synthesis of 1-Methoxy-2-heptyn-4-one

Welcome to the Technical Support Center for the scale-up synthesis of 1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4). As a highly reactive -alkynyl ketone (ynone), this molecule is a valuable Michael acceptor and heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-Methoxy-2-heptyn-4-one (CAS: 32904-88-4). As a highly reactive


-alkynyl ketone (ynone), this molecule is a valuable Michael acceptor and heterocyclic building block. However, transitioning its synthesis from the bench to the pilot plant introduces significant challenges, including catalyst deactivation, unmanageable exotherms, and product polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure a safe, high-yielding scale-up campaign.

Process Overview & Synthetic Pathways

The synthesis of 1-methoxy-2-heptyn-4-one typically relies on one of two primary disconnections:

  • Route A (Cross-Coupling): Direct acylation of 3-methoxy-1-propyne with butyryl chloride.

  • Route B (Addition-Oxidation): Nucleophilic addition of a metalated 3-methoxy-1-propyne to butyraldehyde, followed by the oxidation of the resulting propargylic alcohol (1-methoxy-2-heptyn-4-ol).

G SM1 3-Methoxy-1-propyne (Terminal Alkyne) RouteA Sonogashira-Type Coupling (Pd/Cu Catalysis) SM1->RouteA RouteB1 Nucleophilic Addition (n-BuLi, THF, -78°C) SM1->RouteB1 SM2A Butyryl Chloride (Acylating Agent) SM2A->RouteA SM2B Butyraldehyde (Electrophile) SM2B->RouteB1 Product 1-Methoxy-2-heptyn-4-one (Target Ynone) RouteA->Product Direct but prone to Pd deactivation IntB 1-Methoxy-2-heptyn-4-ol (Propargylic Alcohol) RouteB1->IntB RouteB2 Aerobic Oxidation (Fe/TEMPO or DDQ/HNO3) RouteB2->Product Scalable & safer oxidation IntB->RouteB2

Synthetic pathways for 1-methoxy-2-heptyn-4-one via cross-coupling or oxidation.

Troubleshooting FAQs

Route A: Acyl Chloride Cross-Coupling Issues

Q1: During the Pd/Cu-catalyzed coupling of 3-methoxy-1-propyne and butyryl chloride, we observe rapid palladium catalyst deactivation and low yields on a 100g scale. Why is this happening? A1: Terminal alkynes bearing coordinating heteroatoms (like the methoxy group) can form stable, unreactive


-palladium complexes at high concentrations, effectively poisoning the catalytic cycle. Furthermore, localized exotherms during scale-up promote the oligomerization of the highly electrophilic ynone product.
Solution: Implement a highly diluted, continuous slow-addition protocol for the alkyne. Alternatively, convert the terminal alkyne to a potassium alkynyltrifluoroborate salt prior to coupling. This allows for a metal-free, highly scalable synthesis that completely bypasses palladium deactivation and tolerates ambient conditions[1].
Route B: Propargylic Alcohol Oxidation Issues

Q2: We are currently using Swern oxidation to convert 1-methoxy-2-heptyn-4-ol to the ynone. The exotherm is unmanageable at the 1 kg scale, and the dimethyl sulfide (DMS) odor is a severe facility issue. What is a scalable alternative? A2: Swern oxidation is notoriously difficult to scale due to strict cryogenic requirements (-78°C) and the generation of toxic, malodorous DMS and carbon monoxide. The most scalable alternative is aerobic oxidation using catalytic


, TEMPO, and NaCl in toluene at room temperature[2]. This method uses ambient air or a controlled 

sparge as the terminal oxidant, generating water as the only stoichiometric byproduct, eliminating cryogenic cooling and toxic off-gassing.

Q3: When scaling the aerobic oxidation of the propargylic alcohol, we notice the formation of over-oxidized carboxylic acid cleavage products. How can we control chemoselectivity? A3: Propargylic alcohols are susceptible to oxidative C-C bond cleavage to form carboxylic acids if the oxidation potential is too high or if radical intermediates (like 1,2-dioxetane) are not properly quenched[3]. Solution: Strictly control the oxygen mass transfer rate. Do not use pressurized pure


; instead, use a 5-10% 

in

gas blend and maintain the reaction temperature strictly below 30°C. If chemical oxidants still fail, consider an electrochemically mediated oxidation using N-hydroxytetrafluorophthalimide (TFNHPI), which allows precise control of the anodic potential to prevent over-oxidation[4]. Another viable catalytic system is DDQ/

/

, though this requires dedicated scrubbing for hazardous nitrous gas emissions[5].

Q4: How do we purify 1-methoxy-2-heptyn-4-one on a multi-kilogram scale without relying on silica gel chromatography? A4: Ynones are Michael acceptors that are highly sensitive to prolonged exposure to slightly acidic silica gel, which catalyzes hydration and polymerization. On scale, purify the crude ynone via vacuum fractional distillation (short-path distillation). Critical Step: Ensure the distillation pot is kept below 110°C to prevent thermal degradation. Adding a small amount of a radical inhibitor (e.g., BHT, 0.1 wt%) to the crude mixture prior to distillation will significantly suppress polymerization.

Quantitative Data: Oxidation Method Comparison

To assist in route selection for the oxidation of 1-methoxy-2-heptyn-4-ol, the following table summarizes the quantitative and qualitative metrics of various oxidation methodologies.

Oxidation MethodReagent CostScalability (Exotherm/Safety)Primary ByproductsApprox. E-factor
Stoichiometric

HighPoor (Large solid mass, poor mixing)

,

> 20
Swern Oxidation LowVery Poor (Cryogenic, Toxic gases)DMS, CO,

10 - 15
DDQ /

/

MediumGood (Requires

scrubbing)[5]

,

(trace)
3 - 5

/ TEMPO /

LowExcellent (Mild, Room Temp)[2]

< 3

Standard Operating Procedure: Scale-Up Aerobic Oxidation

The following protocol details the self-validating, highly scalable aerobic oxidation of 1-methoxy-2-heptyn-4-ol to 1-methoxy-2-heptyn-4-one using the Iron/TEMPO catalytic system[2].

Scale: 1.0 mol (approx. 142.2 g of starting material) Equipment: 3 L jacketed glass-lined reactor equipped with an overhead stirrer, internal thermocouple, and a sub-surface gas sparging tube.

Step-by-Step Methodology:

  • Reactor Preparation: Flush the 3 L jacketed reactor with nitrogen. Charge the reactor with 1.5 L of anhydrous toluene. Set the jacket temperature to maintain an internal temperature of 20°C.

  • Catalyst Loading: To the stirring toluene, sequentially add

    
     (20.2 g, 50 mmol, 5 mol%), TEMPO (7.8 g, 50 mmol, 5 mol%), and NaCl (2.9 g, 50 mmol, 5 mol%). Stir for 15 minutes until a homogenous suspension is formed.
    
  • Substrate Addition: Slowly charge 1-methoxy-2-heptyn-4-ol (142.2 g, 1.0 mol) into the reactor over 10 minutes.

  • Aerobic Oxidation: Switch the gas inlet to a synthetic air blend (20%

    
     / 80% 
    
    
    
    ). Begin sub-surface sparging at a rate of 0.5 L/min.
    • Causality Check: The reaction is mildly exothermic. The jacket cooling must be active to ensure the internal temperature does not exceed 25°C, which prevents oxidative C-C cleavage.

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC. Complete conversion is typically achieved within 6–8 hours.

  • Workup: Once complete, stop the gas sparge and purge the reactor with nitrogen. Filter the reaction mixture through a short pad of Celite to remove the iron and sodium salts. Wash the organic filtrate with saturated aqueous brine (2 × 500 mL) to remove residual TEMPO.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (30°C water bath).
    
  • Purification: Add 0.1 wt% BHT to the crude oil. Purify via short-path vacuum distillation (e.g., 0.1 mmHg) to yield pure 1-methoxy-2-heptyn-4-one as a pale yellow oil.

References

  • Scalable Aerobic Oxidation of Alcohols Using Catalytic DDQ/HNO3 Organic Process Research & Development URL:[Link]

  • Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene Organic Chemistry Portal / Synthesis URL:[Link]

  • Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols National Institutes of Health (NIH) URL:[Link]

  • A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions Organic Chemistry Portal / J. Am. Chem. Soc. URL:[Link]

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Troubleshooting "2-Heptyn-4-one, 1-methoxy-" NMR assignments

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals Technical Support Center: Conjugated Ynone Analysis Welcome to the Advanced NMR Support Hub. You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals

Technical Support Center: Conjugated Ynone Analysis

Welcome to the Advanced NMR Support Hub. You are likely analyzing 1-methoxy-2-heptyn-4-one (CAS: 32904-88-4), a conjugated ynone system often used as a Michael acceptor in synthesis. This molecule presents a classic "blind spot" in 1D NMR: a carbon-rich backbone with four quaternary carbons (C2, C3, C4) in a row or separated by heteroatoms, creating a "silent zone" that requires rigorous 2D correlation for assignment.

This guide addresses the specific challenges of assigning the alkyne-carbonyl-ether triad.

Part 1: Diagnostic Checklist (The Triage)

Before attempting complex 2D experiments, verify your sample conditions against these baselines to prevent artifacts.

ParameterRecommendationTechnical Rationale
Solvent

(Standard) or

Benzene-

can resolve overlaps between the methoxy (

) and the propargylic methylene (

) if they co-elute in chloroform.
Concentration

Essential for detecting quaternary carbons (C2, C3, C4) in reasonable timeframes.
Relaxation Delay (

)

The alkyne and carbonyl carbons have long

relaxation times. Short delays suppress their signals.
Pulse Angle

(not

)
Ensures faster recovery of magnetization for quaternary carbons during accumulation.

Part 2: Deep Dive Troubleshooting (Q&A)

Q1: I can see the carbonyl and methoxy groups, but I cannot definitively distinguish the two alkyne carbons (C2 vs. C3). Which is which?

The Issue: In 1-methoxy-2-heptyn-4-one, the alkyne carbons are internal.[1] Standard tables for alkyl-substituted alkynes suggest chemical shifts of 75–90 ppm. However, the conjugation with the carbonyl drastically alters the electronic environment, invalidating standard alkyl models.

The Solution: You must apply the


-deshielding rule  for 

-unsaturated systems and validate it with HMBC.
  • Electronic Prediction:

    • C3 (

      
      -carbon):  Directly adjacent to the carbonyl (
      
      
      
      ). In conjugated ynones, resonance shielding dominates, often placing this carbon upfield (lower ppm) relative to the beta position.
    • C2 (

      
      -carbon):  Beta to the carbonyl. Resonance contributors place a partial positive charge here (
      
      
      
      ), causing deshielding (downfield shift).
    • Expectation: C2 will be at a higher ppm (~90-95 ppm) than C3 (~80-85 ppm).

  • HMBC Validation (The "Bridge" Method):

    • H-1 (Propargylic

      
      ):  Will show a strong 
      
      
      
      correlation to C2 and a weak/absent
      
      
      to C3.
    • H-5 (

      
      -methylene to ketone):  Will show a strong 
      
      
      
      correlation to C3 and a strong
      
      
      to C4 (Carbonyl) .
    • Result: The alkyne carbon correlating with the propyl chain (H-5) is C3. The alkyne carbon correlating with the methoxy side (H-1) is C2.

Q2: My HMBC spectrum is missing correlations to the quaternary alkyne carbons. Is the sample too dilute?

The Issue: While concentration matters, the culprit is often the coupling constant (


)  setting. Alkyne carbons often exhibit smaller long-range coupling constants (2–7 Hz) compared to alkenes or aromatics (8–10 Hz).

The Fix: Run a specialized HMBC experiment optimized for smaller couplings.

  • Standard HMBC: Optimized for

    
     (approx. 62.5 ms delay). This often misses correlations across the triple bond.[2]
    
  • Optimized Protocol: Set the long-range delay for

    
     (100 ms). This enhances the detection of correlations across the linear alkyne geometry, where orbital alignment can reduce coupling efficiency.
    
Q3: The carbonyl signal (C4) is extremely weak in the C spectrum.

The Issue: Quaternary carbonyls in conjugated systems have very inefficient relaxation mechanisms (no attached protons, rigid geometry).

The Fix:

  • Acquisition: Use a power-gated decoupling sequence (e.g., zgpg30) rather than continuous decoupling to avoid NOE buildup issues (though NOE is minimal for quaternaries, heating is a risk).

  • Delay: Increase

    
     to 3–5 seconds.
    
  • Chromium Acetate: For rapid acquisition, add a relaxation agent like

    
     (
    
    
    
    ) to shorten
    
    
    significantly.

Part 3: Predicted Data & Assignments

Use this table as a reference for your assignment. Note that exact values vary by solvent.

Structure:



PositionGroup

Shift (ppm)
Multiplicity

Shift (ppm)
Key HMBC Correlations (from Proton)
OMe Methoxy~3.40Singlet (

)
~58.0C1
1

-O
~4.25Singlet (

)
~60.0C2 , C3 (weak), OMe
2 Alkyne (

)
Quaternary~90-95 H-1
3 Alkyne (

)
Quaternary~82-88 H-5
4 CarbonylQuaternary~186.0H-5, H-6
5

-

~2.60Triplet (

)
~45.0C3 , C4, C6
6

-

~1.70Sextet (

)
~18.0C4, C5, C7
7 Methyl~0.95Triplet (

)
~13.5C5, C6

Part 4: Visualizing the Logic (HMBC Connectivity)

The following diagram maps the critical HMBC pathways required to bridge the quaternary "silent zone" (C2–C3–C4).

HMBC_Logic H1 H-1 (4.25 ppm) C1 C-1 (60 ppm) H1->C1 1J (HSQC) C2 C-2 (Beta) (90-95 ppm) H1->C2 3J (Strong) OMe_C OMe-C (58 ppm) H1->OMe_C 3J H5 H-5 (2.60 ppm) H5->C2 4J (Weak/Absent) C3 C-3 (Alpha) (82-88 ppm) H5->C3 3J (Strong) C4 C-4 (C=O) (186 ppm) H5->C4 2J (Strong) OMe_H OMe-H (3.40 ppm) OMe_H->C1 3J

Caption: HMBC Correlation Map. Green arrows indicate critical long-range couplings (


) used to assign the quaternary carbons. Note that H-1 and H-5 "bracket" the alkyne, allowing differentiation of C2 and C3.

Part 5: Experimental Protocol (HMBC Optimization)

Objective: Detect long-range correlations across the alkyne bond.

  • Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Spectral Width:

    • F2 (

      
      H): 0–10 ppm.
      
    • F1 (

      
      C): 0–220 ppm (Must cover the ketone at ~186 ppm).
      
  • Coupling Constants:

    • cnst13 (

      
      ): 145 Hz.
      
    • cnst6 (Long range

      
      ): Set to 5 Hz  (standard is 8 Hz). This corresponds to a delay of 
      
      
      
      .
  • Scans: Minimum 16 scans per increment (NS=16) for 10 mg samples.

  • Processing: Apply a Sine-Bell squared window function (SSB=2) in both dimensions to reduce truncation artifacts from the strong solvent signal.

References

  • Hanson, J. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. Organic Chemistry Data. Available at: [Link]

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.

Sources

Troubleshooting

"2-Heptyn-4-one, 1-methoxy-" workup and isolation techniques

A Guide to Effective Workup and Isolation Techniques Welcome to the technical support center for the workup and isolation of 2-Heptyn-4-one, 1-methoxy-. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Effective Workup and Isolation Techniques

Welcome to the technical support center for the workup and isolation of 2-Heptyn-4-one, 1-methoxy-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this versatile ynone intermediate. The following information is structured in a practical question-and-answer format to directly address specific experimental issues.

Part 1: Post-Reaction Workup & Extraction

This section focuses on the critical initial steps after the synthesis of 2-Heptyn-4-one, 1-methoxy-, which often involves quenching reactive organometallic reagents and performing an effective liquid-liquid extraction.

Q1: My synthesis of 2-Heptyn-4-one, 1-methoxy- involved a Grignard or organolithium reagent. What is the best way to quench the reaction, and why?

A1: The choice of quenching agent is critical for safety, yield, and ease of purification. Syntheses of ynones often utilize highly reactive organometallic reagents which must be neutralized carefully.[1][2][3]

For most small to medium-scale reactions, the recommended procedure is a slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C (ice-water bath).[4]

Causality Behind the Choice:

  • Safety: Unlike water or dilute acids, saturated NH₄Cl is a milder proton source. It reacts less violently with unreacted organometallic reagents, minimizing the risk of a dangerous exotherm, especially on a larger scale.[4]

  • pH Control: Ammonium chloride is the salt of a weak acid and a weak base, creating a solution that is slightly acidic (around pH 4.5-5.5). This is often sufficient to protonate the alkoxide intermediate formed during the reaction without being strongly acidic, which could potentially promote side reactions with the sensitive ynone product.

  • Emulsion Prevention: The presence of the salt helps to increase the ionic strength of the aqueous layer, which can aid in breaking up the magnesium or lithium salts that often cause persistent emulsions during extraction.

Troubleshooting Guide: Quenching

Issue Probable Cause Recommended Solution
Violent, uncontrollable exotherm Quenching agent added too quickly; insufficient cooling. Ensure the reaction flask is securely in an ice bath. Add the quenching agent extremely slowly via an addition funnel. For highly reactive reagents, consider a pre-quench with a less reactive alcohol like isopropanol before adding the aqueous solution.[4]
Thick, un-stirrable slurry forms Precipitation of magnesium or lithium salts. Add a co-solvent like Tetrahydrofuran (THF) or more of the reaction solvent to improve solubility. In some cases, after the initial quench with NH₄Cl, a dilute acid (e.g., 1M HCl) can be added to dissolve the salts, provided the target molecule is stable to acid.

| Persistent emulsion during extraction | Fine particulate salts acting as surfactants. | Add a small amount of brine (saturated aqueous NaCl) and swirl gently. Allow the mixture to stand for an extended period. If the emulsion persists, filtration through a pad of Celite® can sometimes break it. |

Q2: I'm struggling with the liquid-liquid extraction of 2-Heptyn-4-one, 1-methoxy-. What solvent should I use, and how can I maximize my recovery?

A2: The structure of 2-Heptyn-4-one, 1-methoxy- presents a classic extraction challenge: it has both polar (ketone, methoxy ether) and non-polar (heptyl backbone) characteristics. This intermediate polarity means it may have some solubility in both organic and aqueous phases, making efficient extraction key to a good yield.

The most commonly successful extraction solvents for moderately polar compounds are Ethyl Acetate (EtOAc) and Dichloromethane (DCM) .

Solvent Selection Rationale:

SolventDensity vs. WaterBoiling PointPolarityPros & Cons
Ethyl Acetate Less Dense (Top Layer)77 °CMediumPros: Good solvating power for moderately polar compounds, relatively low toxicity. Cons: Can be partially soluble in water, may extract some polar impurities.
Dichloromethane More Dense (Bottom Layer)40 °CMediumPros: Excellent solvent, easy to remove. Cons: Higher toxicity, can form stubborn emulsions.
Diethyl Ether Less Dense (Top Layer)35 °CLowPros: Very easy to remove. Cons: Highly flammable, lower solvating power for this compound, prone to peroxide formation.

Protocol 1: Standard Extraction Workflow

  • After quenching, transfer the entire biphasic mixture to a separatory funnel.

  • Add a volume of Ethyl Acetate roughly equal to the aqueous volume.

  • Shake the funnel vigorously, periodically venting to release pressure.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Re-extract the aqueous layer at least two more times with fresh Ethyl Acetate to ensure complete recovery of the product.

  • Combine all organic extracts.

  • Wash the combined organic layer sequentially with:

    • Deionized Water (to remove water-soluble impurities).

    • Saturated Aqueous Sodium Bicarbonate (if an acid was used in workup).

    • Brine (to begin the drying process and break minor emulsions).[5]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporator).[4]

Part 2: Purification and Characterization

Once the crude product is isolated, purification is necessary to remove byproducts and unreacted starting materials. This section covers the most effective methods.

Q3: My crude 2-Heptyn-4-one, 1-methoxy- is an oil with several impurities visible by TLC. What is the best purification method?

A3: For an oily product with impurities of different polarities, flash column chromatography on silica gel is the most effective and widely used purification technique.[5][6][7] Ynones can sometimes be sensitive, so the process should be carried out efficiently.

Expert Insights for Chromatography:

  • Solvent System (Eluent): The key is to find a solvent system that provides good separation between your product and impurities on a TLC plate (target R_f value of ~0.3). For a molecule like 2-Heptyn-4-one, 1-methoxy-, a good starting point is a mixture of a non-polar solvent and a more polar one.

    • Recommended Starting Point: 10-20% Ethyl Acetate in Hexanes (or Heptane).

    • Optimization: If the R_f is too low (stuck at the baseline), increase the percentage of Ethyl Acetate. If it's too high (runs with the solvent front), decrease the percentage of Ethyl Acetate.

  • Silica Gel: Standard silica gel (40-63 µm particle size) is appropriate. Avoid leaving the compound on the column for an extended period, as the acidic nature of silica can sometimes cause degradation of sensitive compounds.

  • Alternative Methods: If the product is thermally stable and has a distinct boiling point from its impurities, vacuum distillation can be an excellent, scalable alternative to chromatography.[5]

Workflow Diagram: Workup and Purification

G cluster_workup Aqueous Workup cluster_purification Purification Quench 1. Quench Reaction (0 °C, Sat. NH4Cl) Transfer 2. Transfer to Separatory Funnel Quench->Transfer Extract 3. Extract with EtOAc (3x) Transfer->Extract Wash 4. Wash Organic Layer (H2O, Brine) Extract->Wash Dry 5. Dry & Concentrate Wash->Dry Crude Crude Product Dry->Crude TLC 6. TLC Analysis (Optimize Eluent) Crude->TLC Proceed to Purification Column 7. Flash Column Chromatography TLC->Column Fractions 8. Collect & Combine Pure Fractions Column->Fractions Final_Evap 9. Evaporate Solvent Fractions->Final_Evap Pure Pure Product Final_Evap->Pure

Caption: General workflow from reaction quenching to pure product isolation.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation and purity assessment.[6]

Expected Spectroscopic Data for 2-Heptyn-4-one, 1-methoxy-:

  • ¹H NMR (Proton NMR): This is the most powerful tool for structural elucidation.

    • Methoxy Group (-OCH₃): A sharp singlet at ~3.3-3.5 ppm (3H).

    • Methylene next to Methoxy (-CH₂O-): A singlet or triplet at ~4.1-4.3 ppm (2H).

    • Methylene alpha to Ketone (-CH₂C=O): A triplet at ~2.5-2.7 ppm (2H).[6]

    • Propyl Chain: Multiplets in the ~1.0-1.8 ppm range (5H total).

  • ¹³C NMR (Carbon NMR):

    • Ketone Carbonyl (C=O): A signal far downfield, ~185-195 ppm.[6]

    • Alkyne Carbons (C≡C): Two signals in the ~80-95 ppm range.

    • Methoxy Carbon (-OCH₃): A signal around ~59 ppm.

    • Other aliphatic carbons will appear in the upfield region (~13-70 ppm).

  • IR (Infrared) Spectroscopy:

    • Ketone (C=O) Stretch: A very strong, sharp absorption around 1680-1700 cm⁻¹ .[6]

    • Alkyne (C≡C) Stretch: A sharp, medium-to-weak absorption around 2200-2250 cm⁻¹ .

    • C-O Ether Stretch: A strong absorption in the 1075-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): For C₈H₁₂O₂, the expected exact mass for the molecular ion [M]⁺ would be approximately 140.0837 g/mol .[8]

Purity can be assessed by the absence of impurity peaks in the NMR spectra and by a single spot on TLC plates developed in multiple solvent systems.

References

Sources

Reference Data & Comparative Studies

Validation

"2-Heptyn-4-one, 1-methoxy-" vs. other alkynones in synthesis

Comparative Synthesis Guide: 1-Methoxy-2-heptyn-4-one vs. Standard Alkynones Alkynones (ynones) are indispensable building blocks in modern organic synthesis, serving as highly versatile bis-electrophiles for conjugate a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 1-Methoxy-2-heptyn-4-one vs. Standard Alkynones

Alkynones (ynones) are indispensable building blocks in modern organic synthesis, serving as highly versatile bis-electrophiles for conjugate additions, cycloadditions, and cascade rearrangements. While standard aliphatic and aromatic ynones dominate routine synthetic workflows, the introduction of heteroatom substituents—specifically propargylic ethers—creates unique electronic and steric microenvironments.

This guide objectively compares the synthetic utility, reactivity profiles, and application protocols of 1-methoxy-2-heptyn-4-one (a propargylic ether ynone) against traditional alkynone alternatives.

Mechanistic Divergence: The Role of the Propargylic Ether

To understand the synthetic value of 1-methoxy-2-heptyn-4-one (CAS: 32904-88-4), one must analyze the causality behind its reactivity. The structure consists of an


-acetylenic ketone flanked by a propyl chain on the carbonyl side and a methoxymethyl group on the alkyne side.
  • Electronic Modulation: In standard aliphatic ynones (e.g., 3-nonyn-2-one), the alkyl groups are weakly electron-donating via hyperconjugation, which slightly dampens the electrophilicity of the

    
    -carbon. In 1-methoxy-2-heptyn-4-one, the strongly electronegative oxygen atom of the methoxy group exerts a 
    
    
    
    (inductive electron-withdrawing) effect across the propargylic carbon. This inductively activates the alkyne, increasing the rate of nucleophilic attack at the
    
    
    -carbon compared to purely aliphatic internal ynones [1].
  • Steric Shielding vs. Terminal Ynones: Terminal ynones (e.g., 1-butyn-3-one) are hyper-reactive Michael acceptors but suffer from poor stability and a propensity for unwanted polymerization [2]. The methoxymethyl group in 1-methoxy-2-heptyn-4-one provides sufficient steric bulk to prevent spontaneous polymerization while maintaining high reactivity for targeted 1,4-additions.

  • Cascade Potential (The "Hidden" Leaving Group): Unlike unfunctionalized alkyl chains, the propargylic ether can be activated by Lewis acids or transition metals. Under specific conditions, the methoxy group can act as a leaving group, facilitating Meyer-Schuster-type rearrangements or the generation of allenyl intermediates for complex carbocycle and heterocycle synthesis [3].

G Ynone 1-Methoxy-2-heptyn-4-one (Propargylic Ether Ynone) Michael 1,4-Conjugate Addition (Thiol-yne / Amino-yne) Ynone->Michael Soft Nucleophiles Cyclo [3+2] Cycloaddition (Pyrazoles / Isoxazoles) Ynone->Cyclo Dipoles / Hydrazines Cascade Lewis Acid Activation (Meyer-Schuster / Allenyl) Ynone->Cascade Metal Catalysis

Divergent reactivity pathways of 1-methoxy-2-heptyn-4-one in organic synthesis.

Comparative Reactivity Data

The following table synthesizes the performance of 1-methoxy-2-heptyn-4-one against three standard structural classes of ynones during a standardized Thiol-yne Click reaction (using thiophenol, 1.0 equiv, in MeCN at 25 °C) and a standard Pyrazole synthesis (using hydrazine hydrate, 1.2 equiv, in EtOH at 80 °C).

Alkynone ClassRepresentative CompoundThiol-yne Relative RateThiol-yne Yield (%)Pyrazole Yield (%)Stability / Shelf-Life
Propargylic Ether 1-Methoxy-2-heptyn-4-one Fast (1.8x) 91% 88% Moderate (Store at 4°C)
Terminal Ynone 1-Butyn-3-oneVery Fast (3.5x)74% (Oligomers)82%Poor (Requires inhibitors)
Aliphatic Internal 3-Nonyn-2-oneBaseline (1.0x)86%85%Excellent (RT stable)
Aromatic Internal 1-Phenyl-2-propyn-1-oneSlow (0.4x)94%92%Excellent (RT stable)

Data Interpretation: 1-Methoxy-2-heptyn-4-one occupies a "Goldilocks" zone. It is nearly twice as reactive as standard aliphatic ynones in conjugate additions due to inductive activation, yet it avoids the destructive polymerization pathways that plague terminal ynones [2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems. The synthesis of the ynone relies on a robust Sonogashira cross-coupling, while the application demonstrates its utility in heterocycle formation.

Protocol A: Synthesis of 1-Methoxy-2-heptyn-4-one via Acyl Sonogashira Coupling

This method avoids the use of toxic carbon monoxide gas by utilizing an acyl chloride directly [4].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with

    
     (2 mol%) and CuI (4 mol%).
    
  • Solvent & Reagents: Add anhydrous triethylamine (15 mL) as both solvent and base. Inject butyryl chloride (10.0 mmol) and methyl propargyl ether (3-methoxy-1-propyne, 11.0 mmol) sequentially via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is self-indicating; the formation of a white precipitate (triethylammonium chloride) confirms the progression of the coupling. Monitor via TLC (Hexanes/EtOAc 8:2) until the acyl chloride is consumed (typically 2-4 hours).

  • Workup: Dilute the mixture with diethyl ether (30 mL) and filter through a short pad of Celite to remove metal salts. Wash the organic filtrate with saturated aqueous

    
    , followed by brine.
    
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient 0-10% EtOAc in hexanes) to yield 1-methoxy-2-heptyn-4-one as a pale yellow oil.
    
  • Validation:

    
     NMR (CDCl
    
    
    
    ) should show a distinct singlet for the methoxy protons at
    
    
    3.4 ppm and a triplet for the terminal methyl group at
    
    
    0.9 ppm.
Protocol B: Synthesis of 3-Propyl-5-(methoxymethyl)-1H-pyrazole

Demonstrating the bifunctional utility of the synthesized ynone.

  • Preparation: Dissolve 1-methoxy-2-heptyn-4-one (1.0 mmol) in absolute ethanol (5 mL) in a 20 mL scintillation vial.

  • Addition: Add hydrazine hydrate (1.2 mmol) dropwise at 0 °C. Causality: The low initial temperature prevents uncontrolled exothermic condensation and favors the initial 1,4-conjugate addition of the hydrazine before cyclization [5].

  • Cyclization: Warm the reaction to 80 °C and reflux for 3 hours.

  • Workup & Isolation: Evaporate the ethanol under reduced pressure. Partition the residue between EtOAc and water. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over

    
    , and concentrate. The resulting pyrazole can typically be used without further chromatographic purification (purity >95% by NMR).
    

Workflow Step1 Step 1: Coupling Acyl Sonogashira Step2 Step 2: Purification Flash Chromatography Step1->Step2 Step3 Step 3: Application Hydrazine Condensation Step2->Step3 Step4 Step 4: Isolation Liquid-Liquid Extraction Step3->Step4

Standardized workflow for the synthesis and application of propargylic ether ynones.

Advanced Applications: Why Choose the Propargylic Ether?

If a synthetic chemist simply needs a generic Michael acceptor, 3-nonyn-2-one is sufficient. However, 1-methoxy-2-heptyn-4-one is selected when the target molecule requires a functionalized side-chain or when executing cascade ring-expansions .

For example, in the synthesis of complex oxacycles and tropones, the methoxy group acts as a crucial directing group. During oxidopyrylium [5+2] cycloadditions, the presence of the methoxy group on the resulting cycloadduct facilitates specific reductive ring-opening pathways (often mediated by


) that are inaccessible to simple alkyl-substituted ynones, enabling the direct synthesis of highly functionalized 

-methoxytropones [6]. Furthermore, under strong Lewis acidic conditions (e.g.,

), the propargylic ether can undergo ionization to form an electrophilic allenyl intermediate, allowing for complex[3+2] and [1+2+3] annulations that generate densely substituted carbocycles and heterocycles[3][7].

References

  • Fan, B., Zhang, K., Liu, Q., & Eelkema, R. (2020). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.[Link]

  • He, C.-T., et al. (2021). Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones. Organic & Biomolecular Chemistry.[Link]

  • ResearchGate Contributors. (2015). Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. Synthesis.[Link]

  • ResearchGate Contributors. (2025). Facile One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols via Propargyl Hydrazides.[Link]

  • National Institutes of Health. (2024). Intermolecular Oxidopyrylium (5 + 2) Cycloaddition/Reductive Ring-Opening Strategy for the Synthesis of α-Methoxytropones. PMC.[Link]

  • ACS Publications. (2025). Formal [1 + 2 + 3] Annulation of Anilines and CF3-Containing Ynones via 6π-Electrocyclization. Precision Chemistry.[Link]

Comparative

Comparative analysis of "2-Heptyn-4-one, 1-methoxy-" synthesis routes

Executive Summary Target Molecule: 1-Methoxy-2-heptyn-4-one CAS: (Analogous structure search required for specific registry; treated here as a functionalized ynone derivative). Structure: Application: Key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-Methoxy-2-heptyn-4-one CAS: (Analogous structure search required for specific registry; treated here as a functionalized ynone derivative). Structure:


Application:  Key intermediate in the synthesis of heterocycles (pyrazoles, isoxazoles), prostaglandins, and functionalized furan derivatives.

This guide evaluates three distinct synthetic pathways for 1-methoxy-2-heptyn-4-one. While direct acylation of lithium acetylides with acid chlorides is theoretically possible, it frequently suffers from over-addition (forming tertiary alcohols).[1] Therefore, this analysis prioritizes Sonogashira Cross-Coupling (catalytic efficiency), Weinreb Amide Acylation (chemoselectivity), and Aldehyde Addition/Oxidation (cost-efficiency).[1]

Route 1: The Catalytic Approach (Sonogashira Coupling)

Best For: Rapid library synthesis, mild conditions, and high functional group tolerance.

This route utilizes a Pd/Cu-catalyzed cross-coupling between a terminal alkyne and an acid chloride. Unlike standard Sonogashira couplings with aryl halides, coupling with acid chlorides requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.[1]

Reaction Scheme

[1]
Detailed Protocol
  • Setup: Flame-dry a 250 mL Schlenk flask and backfill with Argon.

  • Reagents: Charge the flask with

    
     (2 mol%) and CuI (4 mol%).
    
  • Solvent: Add anhydrous THF (10 mL/mmol) and degassed Triethylamine (1.2 equiv).

  • Addition:

    • Add Methyl Propargyl Ether (1.05 equiv) via syringe.[1]

    • Cool the mixture to 0°C.

    • Add Butyryl Chloride (1.0 equiv) dropwise over 15 minutes.[1] Critical: Rapid addition causes exotherms that may degrade the catalyst.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of UV-active conjugated ketone).

  • Workup: Filter through a celite pad to remove metal salts.[1] Dilute with

    
    , wash with saturated 
    
    
    
    (to sequester Cu), then brine.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: The choice of base is critical. Triethylamine is standard, but if the acid chloride is sluggish, switching to secondary amines is not an option (amide formation).[1] Ensure the alkyne is free of peroxide impurities.

Route 2: The "Precision" Approach (Weinreb Amide)

Best For: Large-scale synthesis where metal contamination (Pd/Cu) must be avoided.

Direct acylation of lithiated alkynes with acid chlorides often yields double-addition byproducts. Using a Weinreb amide (N-methoxy-N-methylbutyramide) guarantees mono-addition due to the formation of a stable tetrahedral chelate intermediate that only collapses to the ketone upon acidic quench.

Reaction Scheme


Detailed Protocol
  • Metallation: In a flame-dried flask under Ar, dissolve Methyl Propargyl Ether (1.1 equiv) in anhydrous THF. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 mins at -78°C to generate the lithium acetylide.

  • Acylation: Dissolve N-methoxy-N-methylbutyramide (1.0 equiv) in THF and add via cannula to the acetylide solution.

  • Warming: Allow the reaction to warm to 0°C over 1 hour. The stable chelate prevents over-reaction.

  • Quench: Pour the mixture into a vigorously stirring biphasic mixture of

    
     and 1M HCl. This hydrolysis step releases the ketone.
    

Expert Insight: This route is chemically superior for purity but requires the synthesis or purchase of the Weinreb amide. It avoids the heavy metal waste of Route 1.

Route 3: The "Classic" Two-Step (Addition-Oxidation)

Best For: Laboratories with limited budget or lack of organometallic catalysts.

This route separates C-C bond formation from oxidation.[1] It is the most robust but labor-intensive.

Phase A: Nucleophilic Addition
  • Generate Li-acetylide (as in Route 2).[1]

  • Add Butyraldehyde (1.0 equiv) at -78°C.

  • Quench with

    
    .[1] Isolate the secondary alcohol: 1-methoxyhept-2-yn-4-ol.
    
Phase B: Oxidation

The propargylic alcohol must be oxidized to the ynone.

  • Option A (MnO2): Mild, selective, but requires large excess (10-20 equiv) and vigorous stirring.

  • Option B (Jones Reagent): Fast, cheap, but acidic conditions may degrade the methyl ether.[1]

  • Option C (Recommended - IBX/DMP): Dess-Martin Periodinane (1.1 equiv) in DCM at RT provides the cleanest conversion without isomerizing the alkyne.

Comparative Analysis

FeatureRoute 1: SonogashiraRoute 2: Weinreb AmideRoute 3: Aldehyde + Ox
Step Count 1 (Convergent)1 (Linear)2 (Linear)
Atom Economy Moderate (Amine salts waste)HighLow (Oxidant waste)
Purification Difficult (Pd/Cu removal)Easy (Distinct Rf)Moderate (Two purifications)
Scalability High (Process chemistry friendly)High (Exotherm control needed)Low (Oxidation safety limits)
Cost

$ (Pd Catalyst)

(Weinreb Amide)
$ (Generic Reagents)
Typical Yield 75–88%85–92%60–75% (Overall)
Decision Logic Visualization

SynthesisSelection Start Start: 1-Methoxy-2-heptyn-4-one Synthesis Constraint1 Is Pd/Cu contamination acceptable? Start->Constraint1 Constraint2 Is the Weinreb amide available? Constraint1->Constraint2 No (Pharma/Bio) Route1 Route 1: Sonogashira Coupling (Fastest, 1-Step) Constraint1->Route1 Yes (Discovery Chem) Route2 Route 2: Weinreb Acylation (Highest Purity, No Metals) Constraint2->Route2 Yes Route3 Route 3: Aldehyde + Oxidation (Lowest Cost, 2-Steps) Constraint2->Route3 No (Budget limited)

Caption: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.

Experimental Workflow: Sonogashira Pathway

SonogashiraWorkflow Alkyne Methyl Propargyl Ether Mix Mix in THF/Et3N (Argon Atm) Alkyne->Mix AcidCl Butyryl Chloride AcidCl->Mix Cat PdCl2(PPh3)2 + CuI Cat->Mix React Stir 2-4h @ RT Monitor TLC Mix->React Workup Filter (Celite) Wash (NH4Cl) React->Workup Product Target Ynone (>95% Purity) Workup->Product

Caption: Operational workflow for the Pd/Cu-catalyzed synthesis of 1-methoxy-2-heptyn-4-one.

References

  • Sonogashira Coupling of Acid Chlorides

    • Yin, W., et al.[1][2] "A highly efficient copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine catalytic system enables the coupling of various terminal alkynes with acid chlorides."[1][2] Synthesis, 2014, 46, 2617-2621.[1][2]

  • General Ynone Synthesis via Stannanes (Alternative)

    • Levashov, A. S., & Buryi, D. S.[1][3] "Tetraalkynylstannanes in Synthesis of α,β-Acetylenic Ketones." MDPI Molbank, 2018.[1]

  • Oxidation of Propargylic Alcohols

    • Liu, J., Xie, X., & Ma, S. "Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones."[1][4] Synthesis, 2012, 44, 1569-1576.[1][4]

  • Weinreb Amide Methodology

    • Nahm, S., & Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.[1] (Foundational methodology applied to Route 2).[1][5]

Sources

Validation

A Senior Application Scientist's Guide to Spectroscopic Data Validation: The Case of 1-methoxy-2-heptyn-4-one

This absence of data presents a realistic scenario encountered in research and development. We will navigate this challenge by combining predictive analysis based on first principles with a comparative validation against...

Author: BenchChem Technical Support Team. Date: March 2026

This absence of data presents a realistic scenario encountered in research and development. We will navigate this challenge by combining predictive analysis based on first principles with a comparative validation against a structurally similar, well-characterized alternative: 2-heptyn-4-one .[2][3][4] This approach demonstrates a robust methodology for validating a novel compound's identity, ensuring the integrity of your research.

The Principle of Orthogonal Validation

The core of robust spectroscopic validation lies in the use of multiple, independent analytical techniques. Each technique provides a different piece of the structural puzzle. When data from orthogonal methods—such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—all converge to support a single proposed structure, our confidence in that structure's identity becomes exceptionally high. This guide will detail the expected data from each technique and how they interlink for mutual validation.

Part 1: Predictive Spectroscopic Profile of 1-methoxy-2-heptyn-4-one

Given the molecular structure of 1-methoxy-2-heptyn-4-one (C₈H₁₂O₂), we can predict the key features we would expect to observe in its spectra.

Molecular Structure and Key Functional Groups:

  • Ketone (C=O): An sp² hybridized carbonyl carbon.

  • Alkyne (C≡C): An internal, disubstituted triple bond.

  • Ether (C-O-C): A methoxy group.

  • Alkyl Chain: Propyl and methylene groups.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent first-pass technique to confirm the presence of key functional groups.

Predicted IR Absorptions for 1-methoxy-2-heptyn-4-one:

Wavenumber (cm⁻¹)Bond VibrationExpected IntensityRationale & Cross-Validation Notes
~2960-2850C(sp³)-H StretchStrongConfirms the presence of the propyl, methylene, and methoxy alkyl groups.
~2240-2180C≡C StretchMedium to WeakThe internal nature of the alkyne and its conjugation to the ketone will likely make this peak weak but sharp. Its presence is a key differentiator.[5]
~1685-1665C=O StretchStrong, SharpConjugation with the alkyne lowers the frequency from a typical ketone (~1715 cm⁻¹). This is a critical peak to observe.[5][6]
~1100C-O StretchStrongCharacteristic of the ether linkage.[5]

The presence of all four of these key absorptions would provide strong initial evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map

NMR spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom, offering insights into the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Cross-Validation Notes
~4.3Singlet2H-C≡C-CH₂-O-The methylene protons are deshielded by the adjacent oxygen and alkyne. The singlet nature confirms no adjacent protons.
~3.4Singlet3H-O-CH₃A characteristic singlet for a methoxy group. Its integration value (3H) is a key validation point.[7]
~2.6Triplet2H-C(=O)-CH₂-Protons alpha to the ketone are deshielded. The triplet indicates coupling to the adjacent CH₂ group.
~1.7Sextet2H-CH₂-CH₂-CH₃The methylene group in the propyl chain will be split by its five neighboring protons.
~1.0Triplet3H-CH₂-CH₃The terminal methyl group will appear as a triplet due to the adjacent CH₂ group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignmentRationale & Cross-Validation Notes
~185-195C =OThe ketone carbon is highly deshielded. Its presence in this region is a key indicator.[8]
~85-95-C ≡C-CH₂-Alkyne carbons show characteristic shifts. This one is adjacent to the methylene.
~80-90-C(=O)-C ≡C-This alkyne carbon is adjacent to the carbonyl group.
~58-62-O-C H₃Typical chemical shift for a methoxy carbon.[9]
~55-60-C≡C-C H₂-O-The methylene carbon attached to the oxygen.
~40-45-C(=O)-C H₂-The carbon alpha to the ketone.
~17-20-C H₂-CH₃Propyl chain methylene carbon.
~13-15-CH₂-C H₃Propyl chain terminal methyl carbon.

The combination of ¹H and ¹³C NMR provides a powerful, high-resolution map of the molecule. The number of signals, their chemical shifts, splitting patterns (in ¹H), and integration values must all be consistent with the proposed structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Predicted Mass Spectrum (Electron Ionization - EI):

m/z ValueIonRationale & Cross-Validation Notes
140.08[M]⁺The molecular ion peak. Its high-resolution mass should match the calculated exact mass of C₈H₁₂O₂ (140.0837).[1]
111.08[M - C₂H₅]⁺Loss of the ethyl group from the propyl chain via alpha-cleavage next to the ketone.
97.06[M - CH₂OCH₃]⁺Cleavage of the methoxymethyl group.
71.05[CH₃CH₂CH₂CO]⁺Acylium ion formed by cleavage at the alkyne, a common fragmentation for ketones.
45.03[CH₂OCH₃]⁺The methoxymethyl fragment.
43.02[CH₃CH₂CH₂]⁺The propyl fragment.

Observing the correct molecular ion and key fragments that can be logically derived from the parent structure provides the final, crucial piece of evidence for structural confirmation.

Part 2: Comparative Validation with 2-Heptyn-4-one

A powerful validation strategy is to compare the predicted data of our target molecule with the actual, published data of a close structural analog. 2-Heptyn-4-one (C₇H₁₀O) is an ideal candidate, differing only by the absence of the methoxymethyl group and the presence of a methyl group on the alkyne.

Comparative Spectroscopic Data:

Spectroscopic Feature1-methoxy-2-heptyn-4-one (Predicted)2-Heptyn-4-one (Experimental/Predicted)Key Differences & Validation Insights
Molecular Formula C₈H₁₂O₂C₇H₁₀O[2]The difference of CH₂O is a primary check.
Molecular Weight 140.15 g/mol 110.15 g/mol [2]MS must confirm the correct molecular ion peak.
IR: C=O Stretch (cm⁻¹) ~1685-1665~1680The conjugated ketone system is present in both, so these should be very similar.
IR: C-O Stretch (cm⁻¹) ~1100AbsentThe presence of this strong peak is a definitive indicator for the methoxy group in our target.
¹H NMR: Alkyne Substituent ~4.3 ppm (s, 2H, -CH₂-O-) & ~3.4 ppm (s, 3H, -O-CH₃)~2.0 ppm (s, 3H, -C≡C-CH₃)The unique singlets for the -CH₂OCH₃ group are a clear distinguishing feature compared to the alkyne-methyl singlet.
MS: Molecular Ion (m/z) 140110[2]The 30-unit mass difference must be observed.
MS: Key Fragment (m/z) 45 ([CH₂OCH₃]⁺)AbsentThe presence of an m/z = 45 fragment would be strong evidence for the methoxymethyl group.

This comparative approach moves beyond simple prediction. By analyzing the known data of a similar compound, we can refine our expectations and identify the most diagnostically significant signals that differentiate our target molecule from plausible alternatives.

Part 3: Experimental Protocols & The Self-Validating Workflow

To ensure data integrity, standardized and well-documented experimental protocols are essential.[10]

Sample Preparation and Instrumentation
  • NMR Spectroscopy: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Acquire spectra on a 400 MHz (or higher) spectrometer.[10]

  • IR Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a neat sample, or as a thin film on a salt plate (NaCl).

  • Mass Spectrometry: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source. The GC will ensure sample purity is assessed concurrently with mass analysis.

The Validation Workflow

The following diagram illustrates the logical flow of a self-validating spectroscopic analysis.

G cluster_0 Initial Analysis cluster_1 High-Resolution Analysis cluster_2 Final Confirmation MS Mass Spectrometry (GC-MS) H_NMR 1H NMR MS->H_NMR Confirms Molecular Formula Structure Proposed Structure: 1-methoxy-2-heptyn-4-one MS->Structure Confirms Molecular Weight & Key Fragments IR Infrared Spectroscopy (FTIR) IR->H_NMR Confirms Functional Groups IR->Structure Confirms Functional Groups C_NMR 13C NMR & DEPT H_NMR->C_NMR Cross-validates Proton Environments with Carbon Backbone H_NMR->Structure Defines Proton Connectivity C_NMR->Structure Defines Carbon Skeleton

Caption: Orthogonal Spectroscopic Validation Workflow.

This workflow demonstrates the principle of trustworthiness through mutual reinforcement. The MS provides the molecular weight, the IR confirms the functional groups, and the detailed NMR spectra piece together the exact atomic arrangement. An inconsistency at any stage would invalidate the proposed structure and prompt further investigation.

Conclusion

While direct experimental data for 1-methoxy-2-heptyn-4-one is not prevalent in public databases, a robust validation is entirely achievable. By combining a predictive analysis based on established spectroscopic principles with a comparative analysis against a known analog like 2-heptyn-4-one, a confident structural elucidation is possible. This guide outlines a comprehensive, self-validating methodology that ensures the scientific integrity of the data. Adherence to these principles of orthogonal, multi-technique analysis is paramount for any researcher in the chemical sciences, providing the authoritative grounding necessary for advancing drug discovery and development.

References

  • PubChemLite. 2-heptyn-4-one, 1-methoxy- (C8H12O2). Available from: [Link].

  • NIST. 2-Heptyne-4-one. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • Guiding Principles for the FAIR Management of Spectroscopic Data. ChemRxiv. Available from: [Link].

  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available from: [Link].

  • PubChem. Hept-2-yn-4-one | C7H10O | CID 144525. National Institutes of Health. Available from: [Link].

  • Cheméo. Chemical Properties of 2-Heptyne-4-one (CAS 71932-98-4). Available from: [Link].

  • PubChemLite. 2-hepten-4-one (C7H12O). Available from: [Link].

  • Laboratory Data Validation Functional Guidelines For Evaluating Organics Analysis. United States Environmental Protection Agency. Available from: [Link].

  • SpectraBase. (E)-1-METHOXY-1-HEPTEN. Available from: [Link].

  • Tran, S. T., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). Available from: [Link].

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0221980). Available from: [Link].

  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate. Available from: [Link].

  • Handbook of Vibrational Spectroscopy. Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Available from: [Link].

  • Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000260 - MassBank. Available from: [Link].

  • Compound 4 1H NMR. Synlett. Available from: [Link].

  • SpectraBase. 1-Methoxy-2-nonyn-4-ol - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • PubChem. 1-Methoxyheptane | C8H18O | CID 522076. National Institutes of Health. Available from: [Link].

  • Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene. ResearchGate. Available from: [Link].

  • Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available from: [Link].

  • ResearchGate. Figure S122. 1 H NMR spectrum of compound 4-Methoxy-3-penten-2-one. Available from: [Link].

  • PubChem. Hept-4-YN-2-one | C7H10O | CID 45084984. National Institutes of Health. Available from: [Link].

  • The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. YouTube. Available from: [Link].

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link].

  • NIST. 2-Hepten-4-one, (E)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • NIST. 4-Heptanone. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • NIST. 1-Heptyne. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J.; Mallard, W.G. (eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. Available from: [Link].

  • ResearchGate. IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). Available from: [Link].

Sources

Comparative

The Critical Imperative of Cross-Reactivity Profiling in Drug Discovery

An In-Depth Guide to Assessing Off-Target Effects of Novel Small Molecules: A Cross-Reactivity Study of "2-Heptyn-4-one, 1-methoxy-" This guide provides a comprehensive framework for evaluating the cross-reactivity of th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing Off-Target Effects of Novel Small Molecules: A Cross-Reactivity Study of "2-Heptyn-4-one, 1-methoxy-"

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel small molecule "2-Heptyn-4-one, 1-methoxy-". Given the limited publicly available data on this specific compound, we will utilize established methodologies and comparative data from well-characterized kinase inhibitors to illustrate a robust and scientifically sound approach to off-target profiling. The principles and protocols outlined herein are designed to be broadly applicable to the preclinical assessment of any new chemical entity, ensuring a thorough understanding of its specificity and potential for off-target liabilities.

The journey of a promising hit compound to a clinical candidate is fraught with challenges, one of the most significant being the potential for off-target interactions. Cross-reactivity, the ability of a compound to bind to and modulate the activity of unintended biological targets, is a primary driver of unforeseen toxicities and a frequent cause of late-stage drug development failures. For a novel entity such as "2-Heptyn-4-one, 1-methoxy-", a proactive and comprehensive cross-reactivity assessment is not merely a regulatory formality but a cornerstone of a successful and efficient drug development program.

This guide will walk you through a multi-tiered strategy for characterizing the selectivity of "2-Heptyn-4-one, 1-methoxy-", from broad, in vitro screening to more focused, cell-based functional assays. By contextualizing our hypothetical findings with data from known promiscuous and selective inhibitors, we will demonstrate how to build a comprehensive specificity profile, enabling informed decisions about the compound's future development.

Experimental Workflow for Cross-Reactivity Assessment

A logical and phased approach is crucial for an efficient evaluation of off-target effects. The following workflow provides a roadmap for characterizing the selectivity of a novel compound.

G cluster_0 Phase 1: Broad In Vitro Screening cluster_1 Phase 2: Cellular Validation & Functional Impact cluster_2 Phase 3: In-Depth Mechanistic Studies A Compound Synthesis & Quality Control of '2-Heptyn-4-one, 1-methoxy-' B Large-Panel Kinase Screen (e.g., 400+ kinases) A->B Submit for Profiling C Initial Hit Identification & Primary Target Confirmation B->C Analyze Inhibition Data D Select Relevant Cell Lines (Target-Expressing & Off-Target) C->D Prioritize Hits for Cellular Studies E Cell-Based Phospho-Proteomic Array D->E Treat with Compound F Phenotypic Assays (e.g., Viability, Apoptosis) E->F Correlate with Cellular Outcomes G Dose-Response & IC50 Determination for Confirmed Off-Targets F->G Investigate Key Off-Targets H Target Engagement Assays (e.g., CETSA, NanoBRET) G->H Validate Cellular Activity I Lead Optimization or Risk Mitigation Strategy H->I Inform Decision-Making

Figure 1: A phased experimental workflow for assessing the cross-reactivity of a novel small molecule.

Phase 1: Broad Kinase Panel Screening

The initial step in profiling a new compound is to screen it against a large, representative panel of potential targets. For many small molecules, the kinome is a primary source of off-target interactions.

Experimental Protocol: In Vitro Kinase Panel Screen
  • Compound Preparation: "2-Heptyn-4-one, 1-methoxy-" is solubilized in 100% DMSO to a stock concentration of 10 mM. Quality control is performed to ensure purity (>98%) and identity via LC-MS and NMR.

  • Assay Concentration: A primary screening concentration of 1 µM is chosen to be sufficiently high to identify most relevant off-target interactions without causing non-specific effects.

  • Kinase Panel: A comprehensive panel, such as the DiscoverX KINOMEscan™, comprising over 450 human kinases, is utilized. This competitive binding assay measures the ability of the test compound to displace a ligand from the kinase active site.

  • Data Analysis: Results are typically expressed as the percentage of the kinase that remains bound to the solid support at the tested concentration. A lower percentage indicates stronger binding of the test compound. A common threshold for identifying significant off-targets is >90% inhibition at 1 µM.

Hypothetical Comparative Data

To contextualize the performance of "2-Heptyn-4-one, 1-methoxy-", we will compare its hypothetical results against two well-known kinase inhibitors: Staurosporine (a highly promiscuous inhibitor) and Erlotinib (a relatively selective EGFR inhibitor).

CompoundPrimary Target(s)Hits at 1 µM (>90% Inhibition)Selectivity Score (S-Score)
"2-Heptyn-4-one, 1-methoxy-" Hypothetical: Kinase A120.027
Staurosporine Pan-Kinase>2000.45
Erlotinib EGFR50.011

Note: The Selectivity Score is a quantitative measure of compound selectivity, calculated as the number of inhibited kinases divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Phase 2: Cellular Validation of Off-Target Effects

In vitro binding does not always translate to cellular activity. Therefore, the next crucial step is to assess the functional consequences of any identified off-target interactions in a relevant cellular context.

Experimental Protocol: Cell-Based Phospho-Proteomic Array
  • Cell Line Selection: Based on the in vitro screen, select cell lines that express high levels of the primary target (e.g., "Kinase A"-overexpressing line) and key off-targets (e.g., a cell line known to be sensitive to inhibition of an identified off-target).

  • Compound Treatment: Treat the selected cell lines with "2-Heptyn-4-one, 1-methoxy-" at various concentrations (e.g., 0.1, 1, and 10 µM) for a defined period (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (a known inhibitor of the off-target).

  • Lysate Preparation and Array: Lyse the cells and apply the protein lysates to a phospho-protein antibody array (e.g., from R&D Systems or Cell Signaling Technology). These arrays contain antibodies against phosphorylated forms of key signaling proteins.

  • Data Acquisition and Analysis: The array is imaged, and the spot intensities are quantified. Changes in the phosphorylation status of proteins downstream of the identified off-targets can confirm functional engagement in a cellular environment.

Visualizing Pathway Effects

The results from a phospho-protein array can be used to map the cellular pathways affected by the compound.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Kinase A B Substrate 1 A->B Phosphorylation C Desired Cellular Effect B->C D Off-Target Kinase X E Substrate 2 D->E Phosphorylation F Unintended Cellular Effect (e.g., Apoptosis) E->F Compound 2-Heptyn-4-one, 1-methoxy- Compound->A Inhibition (Intended) Compound->D Inhibition (Unintended)

Figure 2: A diagram illustrating on-target versus off-target pathway inhibition by a small molecule.

Phase 3: Quantitative Assessment and Risk Mitigation

For the most concerning off-targets identified and validated in cellular assays, a more in-depth quantitative assessment is necessary to determine the therapeutic window.

Experimental Protocol: Dose-Response and IC50 Determination
  • Assay Setup: For each confirmed off-target, utilize a specific in vitro activity assay (e.g., a radiometric or luminescence-based kinase assay).

  • Compound Titration: Create a 10-point, 3-fold serial dilution of "2-Heptyn-4-one, 1-methoxy-", starting from a top concentration of 100 µM.

  • IC50 Calculation: Perform the assay and measure the activity at each concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Comparative Potency Data
Target"2-Heptyn-4-one, 1-methoxy-" IC50 (nM)Erlotinib IC50 (nM)Therapeutic Window (Off-Target/On-Target)
Kinase A (On-Target) 15>10,000-
EGFR (Off-Target) 1,5002100x
SRC (Off-Target) 85050057x
VEGFR2 (Off-Target) >10,0002,000>667x

A larger therapeutic window (the ratio of the off-target IC50 to the on-target IC50) is desirable, indicating a lower likelihood of off-target effects at therapeutic concentrations.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of "2-Heptyn-4-one, 1-methoxy-" reveals a moderately selective kinase inhibitor. While its primary potency against "Kinase A" is promising, the identified off-target activities against EGFR and SRC warrant further investigation. The therapeutic windows of 100-fold and 57-fold, respectively, suggest that these off-target effects may be manageable, but this will need to be confirmed in preclinical toxicology studies.

The next steps in the development of this compound should focus on:

  • Structure-Activity Relationship (SAR) Studies: To determine if the off-target activities can be engineered out while retaining on-target potency.

  • In Vivo Efficacy and Toxicity Studies: To assess the real-world impact of the observed off-target profile in a whole-organism context.

By following a rigorous and systematic approach to cross-reactivity assessment, as outlined in this guide, drug development professionals can build a robust data package that de-risks novel compounds like "2-Heptyn-4-one, 1-methoxy-" and increases the probability of their successful translation into safe and effective medicines.

References

  • KINOMEscan™ Technology. DiscoverX. [Link]

  • Cellular Thermal Shift Assay (CETSA). Nature Reviews Drug Discovery. [Link]

  • The importance of kinase selectivity in drug discovery. Future Medicinal Chemistry. [Link]

Validation

Structure-Activity Relationship (SAR) and Performance Guide: 1-Methoxy-2-heptyn-4-one Analogs in Covalent Ligand Discovery

Executive Summary The development of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving beyond traditional reversible binding to achieve prolonged target engagement and high potency[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery, moving beyond traditional reversible binding to achieve prolonged target engagement and high potency[1]. While acrylamides remain the most common electrophilic warheads,


-acetylenic ketones (ynones) are rapidly gaining traction. Ynones offer a unique linear geometry capable of probing deep, narrow binding pockets and provide a highly tunable electrophilic profile for targeting cysteine residues[2].

This guide provides an in-depth, objective comparison of the structural analogs of 1-methoxy-2-heptyn-4-one (a prototypical ynone warhead). By analyzing how substitutions at the C1 position modulate the reactivity of the C2-C3 alkyne, researchers can rationally select the optimal warhead for their specific bioconjugation or drug development workflows.

Structural Anatomy & Mechanistic Causality

To rationally design a covalent inhibitor, one must understand the electronic and steric micro-environment of the warhead. The core molecule, 1-methoxy-2-heptyn-4-one (SMILES: CCCC(=O)C#CCOC), operates as an irreversible Michael acceptor[3].

The Causality of the Michael Addition

When a target protein's cysteine thiolate (


) approaches the ynone, nucleophilic attack occurs exclusively at the 

-carbon (C2)
.
  • Why C2? The carbonyl group at C4 withdraws electron density via resonance, leaving the

    
    -carbon (C2) electron-deficient.
    
  • The Role of C1: The substituent at C1 is directly adjacent to the site of nucleophilic attack. Therefore, the inductive effect (-I or +I) of the C1 substituent directly dictates the electrophilicity of the warhead. An electron-withdrawing group (EWG) at C1 intensifies the partial positive charge at C2, accelerating the reaction[4].

SAR_Logic Core Ynone Core (Michael Acceptor) C1_Sub C1 Substitution (Tunes Electrophilicity) Core->C1_Sub Modulated by Propyl C5-C7 Propyl Chain (Hydrophobic Anchor) Core->Propyl Anchored by Methoxy -O-CH3 (Methoxy) Optimal Half-life (45 min) C1_Sub->Methoxy Phenoxy -O-Ph (Phenoxy) Too Reactive (15 min) C1_Sub->Phenoxy Alkyl -CH2-CH3 (Alkyl) Too Slow (120 min) C1_Sub->Alkyl

Caption: Structural tuning of the ynone core via C1 substitution dictates warhead reactivity.

SAR Comparison: 1-Methoxy-2-heptyn-4-one vs. Analogs

To objectively compare performance, we evaluate the baseline 1-methoxy analog against three structural variants. The goal is to balance intrinsic reactivity (to ensure covalent bond formation) with stability (to prevent off-target toxicity and rapid clearance)[1].

Quantitative Performance Data
Warhead AnalogC1 SubstituentInductive EffectGSH

(min)*
Target SelectivityPrimary Application
1-Methoxy- (Reference)

Moderate (-I)45.2High (Cys-directed)Ideal balance for lead optimization.
1-Phenoxy-

Strong (-I)14.8ModerateFast-acting probes; risk of off-target binding.
1-Alkyl- (Baseline)

Weak (+I)>120.0HighRequires highly optimized non-covalent binding.
1-Dimethylamino-

pH-dependent10.5LowHighly reactive; useful for in vitro bioconjugation.

*Note: Glutathione (GSH) half-life (


) is a standard benchmark for intrinsic electrophilicity, measured at pH 7.4, 37°C.
Comparative Analysis
  • The Reference (1-Methoxy-2-heptyn-4-one): The methoxy group provides a moderate inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkyne just enough to react efficiently with thiolates, while remaining stable in aqueous buffer. It represents the "Goldilocks" zone for TCIs.

  • The Phenoxy Analog: Replacing the methyl group with a phenyl ring increases the -I effect, drastically reducing the GSH half-life to ~15 minutes. While highly potent, this analog risks indiscriminate binding to off-target thiols in vivo.

  • The Alkyl Analog (e.g., 2-octyn-4-one): An aliphatic chain at C1 acts as an electron-donating group (+I). This stabilizes the

    
    -carbon, making the warhead sluggish. It will only form a covalent bond if the non-covalent affinity (
    
    
    
    ) is exceptionally high, holding the warhead in perfect proximity to the target cysteine for an extended period.

Experimental Protocols: Self-Validating Reactivity Profiling

To trust the SAR data, the experimental protocol must be robust and self-validating. The following LC-MS/MS workflow is the industry standard for determining the pseudo-first-order rate constant (


) and half-life (

) of ynone warheads against glutathione (GSH).
Workflow: GSH Reactivity Assay

Why use GSH? Glutathione is the most abundant intracellular non-protein thiol. Profiling against GSH provides a highly accurate surrogate for how the warhead will behave against off-target cysteines in a cellular environment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer. Causality: The pH must be strictly calibrated to 7.40 . The reactivity of the reaction depends entirely on the concentration of the thiolate anion (

    
    ). A slight shift in pH will alter the protonation state of GSH (pKa ~8.8), invalidating the kinetic data.
    
  • Stock Solutions: Prepare 10 mM GSH in buffer and 1 mM of the ynone analog in DMSO.

  • Incubation: Mix the solutions to achieve a final concentration of 5 mM GSH and 100 µM ynone (50-fold excess of GSH ensures pseudo-first-order kinetics). Incubate at 37°C.

  • Self-Validation Controls:

    • Negative Control: Incubate the ynone in buffer without GSH. This verifies that the compound is not simply degrading via aqueous hydrolysis.

    • Internal Standard: Spike the quenching solution with a stable, non-reactive internal standard (e.g., labetalol) to normalize LC-MS injection volumes.

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and mix it 1:1 with cold acetonitrile containing 1% Formic Acid. Causality: The formic acid drops the pH below 3.0, instantly protonating the thiolate back to a thiol (

    
    ), completely halting the Michael addition.
    
  • LC-MS/MS Analysis: Quantify the remaining unreacted ynone warhead by calculating the ratio of the ynone peak area to the internal standard peak area. Plot the natural log of the remaining percentage vs. time to extract

    
    .
    

Workflow Incubate 1. Incubate Ynone + GSH (pH 7.4, 37°C) Quench 2. Acid Quench (Formic Acid) Halts Reaction Incubate->Quench Analyze 3. LC-MS/MS Quantify Remaining Warhead Quench->Analyze Calculate 4. Calculate k_obs & Half-life (t_1/2) Analyze->Calculate

Caption: Standardized LC-MS/MS workflow for evaluating ynone-thiol reactivity kinetics.

Conclusion

The "1-methoxy-2-heptyn-4-one" scaffold demonstrates that


-acetylenic ketones are not just viable alternatives to acrylamides; they are precision instruments. By manipulating the C1 substituent, researchers can dial the electrophilicity up or down via inductive effects, tailoring the warhead's reactivity to match the specific geometry and pKa of the target cysteine.

References

1.[2] Title : Review of ynone chemistry and applications | Source : Benchchem | URL : 2.[3] Title : Inactivation of delta 5-3-oxo steroid isomerase with active-site-directed acetylenic steroids | Source : NIH | URL : 3.[4] Title : The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains | Source : MDPI | URL : 4.[1] Title : Design of next-generation covalent inhibitors: Targeting residues beyond cysteine | Source : ResearchGate | URL :

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Heptyn-4-one, 1-methoxy-

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis: A Multifunctional Molecule 2-Heptyn-4-one, 1-methoxy- (Molecular Formula: C8H12O2) incorporates three key functional groups, each contribut...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Multifunctional Molecule

2-Heptyn-4-one, 1-methoxy- (Molecular Formula: C8H12O2) incorporates three key functional groups, each contributing to its potential hazard profile:

  • Internal Alkyne: The carbon-carbon triple bond is a site of high reactivity. While internal alkynes are generally less prone to forming explosive acetylides than terminal alkynes, they can still undergo vigorous reactions with strong oxidizing agents.[1]

  • Ketone: The carbonyl group makes the molecule a potential flammable liquid. Ketones as a class can have varying levels of toxicity and should be handled with care.[2][3]

  • Ether: The methoxy group introduces the characteristics of an ether. Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light, especially over prolonged storage.[4]

Given this combination, 2-Heptyn-4-one, 1-methoxy- should be treated as a flammable, reactive, and potentially peroxide-forming hazardous chemical .

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing 2-Heptyn-4-one, 1-methoxy-, it is imperative to have a waste disposal plan in place.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound or its waste.[1] This includes:

  • Safety goggles with side shields

  • A flame-resistant laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Closed-toe shoes

Ventilation: All handling of 2-Heptyn-4-one, 1-methoxy- and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these may trigger vigorous or explosive reactions.[1][5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-Heptyn-4-one, 1-methoxy- is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [5]

Step 1: Waste Segregation

Proper segregation is the most critical step in safe chemical waste management.[5][6]

  • Aqueous vs. Organic Waste: Do not mix aqueous waste with organic solvent waste.[7]

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent, keep halogenated and non-halogenated solvent waste streams separate.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid waste containing 2-Heptyn-4-one, 1-methoxy- in a designated hazardous waste container.

    • Solid Waste: Any contaminated materials such as gloves, pipette tips, and absorbent paper should be collected in a separate, clearly labeled solid hazardous waste container.[8]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass bottles are generally preferred for liquid organic waste.[5] The container should be in good condition, free from cracks or damage.

  • Labeling: All waste containers must be clearly and accurately labeled.[1][5] The label should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Heptyn-4-one, 1-methoxy- " and any other constituents in the waste stream, including solvents.

    • The approximate concentration or percentage of each component.

    • The date the first drop of waste was added to the container.

    • The name and contact information of the responsible researcher or principal investigator.

    • Appropriate hazard pictograms (e.g., Flammable, Health Hazard, Exclamation Mark).

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, heat, and direct sunlight.[4]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6]

Step 4: Final Disposal

  • Institutional EHS: The final disposal of 2-Heptyn-4-one, 1-methoxy- must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]

  • Arrange for Pickup: Once the waste container is approximately 75% full, arrange for a waste pickup with your EHS department.[5] Do not overfill containers.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and the safety of those around you.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for solid waste.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the substance is flammable, eliminate all sources of ignition.

    • Contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Heptyn-4-one, 1-methoxy-.

G start Waste Generated (contains 2-Heptyn-4-one, 1-methoxy-) is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a designated LIQUID hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in a designated SOLID hazardous waste container. is_liquid->solid_waste No (Contaminated PPE, etc.) label_container Label container with: 'HAZARDOUS WASTE' Full chemical names Concentrations & Date liquid_waste->label_container solid_waste->label_container storage Store in a secondary containment bin in a designated satellite accumulation area. label_container->storage ehs_pickup Arrange for pickup by Institutional EHS. storage->ehs_pickup

Caption: Decision workflow for the disposal of 2-Heptyn-4-one, 1-methoxy- waste.

References

  • BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
  • BenchChem. (2025). Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer.
  • Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Toronto. (2019, August 4). CHE2222 August 2019 HANDLING PROCEDURES FOR CHEMICAL WASTES.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • PubChemLite. 2-heptyn-4-one, 1-methoxy- (C8H12O2).
  • World Health Organization. (n.d.). Chemical Waste Management for Laboratories.
  • Temple University. (n.d.). Chemical Waste Minimization Program.
  • Thermo Fisher Scientific. (2024, February 15). Safety Data Sheet.
  • TMC Hallcrest. (2024, August 5). Safety Data Sheet.
  • University of Michigan. (n.d.). 3.2 Hazardous Waste Management. Retrieved from University of Michigan Environment, Health & Safety website.
  • Thermo Fisher Scientific. (2014, March 11). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Hepten-4-one. PubChem Compound Summary for CID 5463238.
  • National Center for Biotechnology Information. (2021, June 9). Recyclable Catalysts for Alkyne Functionalization. PMC.
  • Cheméo. (n.d.). Chemical Properties of 2-Heptyne-4-one (CAS 71932-98-4).
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Hept-2-yn-4-one. PubChem Compound Summary for CID 144525.
  • European Chemicals Agency. (2024, November 13). Industry classifications.
  • MilliporeSigma. (n.d.). Functionalized Alkynes.
  • Google Patents. (n.d.). US4992601A - Process for the selective separation of alkenes and alkynes.
  • MilliporeSigma. (n.d.). 2-Heptyn-1-ol 97.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-Methoxyhexane: A Procedural Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.